molecular formula C10H19FN2O2 B1529615 Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1334414-00-4

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1529615
CAS No.: 1334414-00-4
M. Wt: 218.27 g/mol
InChI Key: CVHJEFDRBTZVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules[1]. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic in modern drug discovery. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets[2][3]. This often leads to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects[4][5].

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a chiral fluorinated piperidine derivative, has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents[1][4]. Its trifunctional nature, featuring a protected amine, a free amine, and a fluorine atom on a conformationally restricted ring, provides medicinal chemists with a powerful tool to explore chemical space and optimize drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the rationale behind the experimental choices and detailing the analytical techniques required for its unambiguous identification.

Part 1: Synthesis of this compound

The synthesis of this compound presents several stereochemical challenges. The relative and absolute stereochemistry of the amino and fluoro substituents significantly impacts the biological activity of the final drug molecule. Consequently, various stereoselective synthetic strategies have been developed.

Synthetic Strategy 1: Stereoselective Hydrogenation of Fluoropyridine Precursors

One of the most efficient and scalable approaches to fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors[5][6]. This method avoids the often challenging direct fluorination of a pre-formed piperidine ring.

The general workflow for this approach is as follows:

Synthetic Workflow Fluoropyridine Fluoropyridine N-alkylation N-alkylation Fluoropyridine->N-alkylation Activation Reduction Reduction N-alkylation->Reduction Hydrogenation Purification Purification Reduction->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of fluorinated piperidines via hydrogenation.

Detailed Protocol:

A common precursor for this synthesis is a suitably substituted 3-fluoropyridine. The pyridine ring is first activated towards reduction, often by N-alkylation or N-oxidation. Subsequent hydrogenation, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous rhodium-based catalyst, yields the desired piperidine ring with a high degree of stereocontrol[1][6]. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and preventing hydrodefluorination[6].

Step-by-Step Experimental Protocol (Illustrative Example for a cis-isomer):

  • N-Benzylation of 3-Fluoro-4-aminopyridine: To a solution of 3-fluoro-4-aminopyridine in a suitable solvent such as acetonitrile, is added benzyl bromide. The reaction mixture is heated to reflux to afford the corresponding N-benzylpyridinium salt. The salt is then isolated by filtration upon cooling.

  • Hydrogenation: The N-benzylpyridinium salt is dissolved in methanol and subjected to hydrogenation in the presence of a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature to ensure complete reduction of the pyridine ring.

  • Boc Protection: Following hydrogenation, the resulting piperidine is protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Debenzylation: The N-benzyl group is removed by hydrogenolysis, again using a palladium catalyst. This step selectively cleaves the benzyl group, leaving the Boc protecting group intact.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel to afford the desired stereoisomer.

Rationale for Experimental Choices:

  • N-alkylation: Activation of the pyridine ring by N-alkylation facilitates the hydrogenation by lowering the aromatic stabilization energy.

  • Palladium Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic rings and for hydrogenolysis.

  • Boc Protection: The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This allows for selective manipulation of other functional groups in the molecule.

Synthetic Strategy 2: Ring Expansion of Chiral Prolinol Derivatives

An alternative and elegant approach to enantiomerically pure fluorinated piperidines involves the ring expansion of readily available chiral prolinol derivatives[3]. This method offers excellent stereocontrol, as the stereochemistry of the final product is dictated by the stereochemistry of the starting prolinol.

The key step in this synthesis is a fluorine-driven ring expansion, often mediated by a reagent like diethylaminosulfur trifluoride (DAST)[3].

Part 2: Characterization of this compound

The unambiguous characterization of this compound is essential to confirm its structure, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (1H, 13C, 19F) Purity & Stereochemistry Assessment Purity & Stereochemistry Assessment NMR->Purity & Stereochemistry Assessment MS Mass Spectrometry (ESI-MS) MS->Purity & Stereochemistry Assessment IR Infrared Spectroscopy IR->Purity & Stereochemistry Assessment Crude Product Crude Product Crude Product->NMR Structural Elucidation Crude Product->MS Molecular Weight Confirmation Crude Product->IR Functional Group Analysis Pure Product Pure Product Purity & Stereochemistry Assessment->Pure Product

Caption: A typical workflow for the characterization of the title compound.

Spectroscopic Data Summary:

Technique Parameter Typical Data and Interpretation
¹H NMR Chemical Shift (δ)Signals corresponding to the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 4.0 ppm), and the amino group protons (a broad singlet). The coupling constants between the fluorine and adjacent protons are particularly informative for stereochemical assignment.
¹³C NMR Chemical Shift (δ)Resonances for the Boc carbonyl (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the piperidine ring carbons. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling.
¹⁹F NMR Chemical Shift (δ)A single resonance, the chemical shift of which is dependent on the stereochemistry (axial vs. equatorial) of the fluorine atom.
Mass Spec. m/zThe electrospray ionization (ESI) mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound (C₁₀H₁₉FN₂O₂; MW: 218.27)[7][8].
IR Wavenumber (cm⁻¹)Characteristic absorption bands for the N-H stretch of the amino group (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C-F stretch.

Self-Validating Protocol for Characterization:

A self-validating characterization protocol involves the correlation of data from multiple analytical techniques. For instance, the stereochemistry suggested by the coupling constants in the ¹H NMR spectrum should be consistent with the chemical shift observed in the ¹⁹F NMR spectrum. Furthermore, the molecular formula derived from high-resolution mass spectrometry must align with the structures proposed by NMR and IR spectroscopy.

Conclusion: Enabling the Future of Drug Discovery

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic use allows for the fine-tuning of the physicochemical properties of drug candidates, ultimately leading to the development of safer and more effective medicines[4][5]. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. As the demand for novel therapeutics continues to grow, the importance of such key fluorinated intermediates will undoubtedly increase, paving the way for the next generation of innovative drugs.

References

  • Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Glorius, F., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • ResearchGate. (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry.
  • ResearchGate. (2015). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).
  • JYX. (n.d.). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

A Technical Guide to the Physicochemical Properties of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. As drug discovery programs increasingly leverage fluorination to optimize molecular properties, a deep understanding of such scaffolds is paramount. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices for characterizing this molecule. It provides detailed, self-validating protocols for essential analytical procedures and contextualizes the importance of key parameters like pKa and lipophilicity in the drug development pipeline.

Introduction: The Strategic Role of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage with biological targets.[1] The strategic introduction of a fluorine atom, as seen in this compound, is a deliberate tactic to modulate key molecular attributes. Fluorine's high electronegativity can alter the basicity (pKa) of the proximal amino group, which in turn influences target binding, selectivity, and pharmacokinetic properties like membrane permeability and metabolic stability.[1] This guide focuses on the non-stereospecific entity and its isomers, providing a foundational understanding for researchers utilizing this scaffold.

Molecular Identity and Core Properties

The fundamental identity of this compound is established by its structure and basic molecular data. It is critical to recognize that this compound exists as multiple stereoisomers (e.g., cis/trans diastereomers, each as a pair of enantiomers), and while this guide addresses the general structure, properties can vary between specific isomers.

Chemical structure of this compound

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 1334414-00-4 [2]
Molecular Formula C₁₀H₁₉FN₂O₂ [2][3]
Molecular Weight 218.27 g/mol [3][4]

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)N |[2] |

Table 2: Summary of Physicochemical Properties

Property Value Comments Source
Appearance Off-white to yellow solid Based on vendor data for related isomers. N/A
Boiling Point 285.6 ± 40.0 °C Predicted value. [1]
Density 1.11 ± 0.1 g/cm³ Predicted value. [1]
pKa 8.88 ± 0.40 Predicted value for the primary amine. N/A
Solubility Soluble in common organic solvents (e.g., Methanol) Qualitative assessment. [5]

| Storage | 2-8°C, sealed, dry, light-proof | Standard for aminopiperidine derivatives. |[1] |

Analytical Characterization: Protocols and Interpretation

Verifying the identity, purity, and structure of the compound is the foundational step in any research endeavor. The following protocols are designed to be self-validating systems for comprehensive characterization.

cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Profiling Receive Receive/Synthesize Compound MS Mass Spectrometry (MS) Confirm Molecular Weight Receive->MS FTIR FTIR Spectroscopy Confirm Functional Groups MS->FTIR NMR NMR Spectroscopy (1H, 13C, 19F) Confirm Connectivity & Stereochemistry FTIR->NMR Purity HPLC/UPLC Assess Purity NMR->Purity pKa_det pKa Determination (Potentiometric Titration) Purity->pKa_det LogP_det LogP/LogD Determination (Shake-Flask) pKa_det->LogP_det Sol_det Solubility Assay LogP_det->Sol_det

Caption: A standard workflow for the complete characterization of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this molecule, a suite of experiments is necessary. ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and crucially, ¹⁹F NMR provides direct evidence of the fluorine atom's presence and electronic environment.[6][7]

Protocol: Multi-nuclear NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is appropriate for the sample's solubility.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

    • Expected Signals: A sharp singlet around 1.4 ppm integrating to 9H (the tert-butyl group), a series of complex multiplets in the 1.8-4.7 ppm range for the piperidine ring protons, and a broad singlet for the -NH₂ protons.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, and four distinct signals for the piperidine ring carbons. The carbon attached to fluorine will appear as a doublet due to ¹J-CF coupling.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A single resonance. Its chemical shift provides information about the fluorine's electronic environment.[8]

  • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H) and HSQC (¹H-¹³C) experiments to definitively assign proton and carbon signals and confirm the connectivity of the piperidine ring.

Mass Spectrometry (MS)

Trustworthiness: MS provides a rapid and accurate confirmation of the molecular weight, serving as a primary identity check.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Interpretation: Look for the protonated molecular ion [M+H]⁺.

    • Expected m/z: Given the exact mass of 218.14 Da for C₁₀H₁₉FN₂O₂, the expected m/z for the [M+H]⁺ ion is approximately 219.15.[4]

Physicochemical Properties in the Context of Drug Discovery

The ultimate utility of this building block lies in how its properties translate to a final drug candidate. Understanding the "why" behind these parameters is crucial for rational drug design.[9]

Acidity Constant (pKa): The Arbiter of Ionization

The pKa of the primary amino group is arguably its most critical physicochemical parameter. It dictates the proportion of the molecule that is ionized at a given pH.[10] The predicted pKa of ~8.88 suggests that at physiological pH (7.4), a significant portion of the amine will exist in its protonated, cationic form.

Causality: This ionization state is a double-edged sword. The positive charge can form crucial ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a target protein's active site. However, high ionization reduces lipophilicity, which can hinder the molecule's ability to cross cell membranes via passive diffusion.[9]

start Compound at Physiological pH (7.4) pka_check Is pH < pKa (~8.88)? start->pka_check ionized Predominantly Ionized (R-NH3+) - Higher water solubility - Potential for ionic bonds - Lower membrane permeability pka_check->ionized Yes unionized Partially Un-ionized (R-NH2) - Higher lipophilicity - Favors membrane passage pka_check->unionized No (but close)

Caption: Impact of pKa on the compound's ionization state at physiological pH.

Protocol: pKa Determination by Potentiometric Titration

  • Calibration: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[11]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in water or a co-solvent system if solubility is low. Maintain constant ionic strength with a background electrolyte (e.g., 0.15 M KCl).[11]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by making incremental additions of a standardized titrant (e.g., 0.1 M HCl).

  • Data Analysis: Record the pH after each addition. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12]

Lipophilicity (LogP/LogD): The Key to Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is measured as the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.[13]

Protocol: LogD Determination by the Shake-Flask Method

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[14]

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phases.[15]

  • Equilibration: Seal the vial and shake gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or ¹⁹F NMR).[14][16]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Safety, Handling, and Stability

Trustworthiness: Proper handling ensures experimental integrity and user safety.

  • Safety: Isomers of this compound are classified as harmful if swallowed and cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to prevent degradation.[1]

  • Stability: The tert-butoxycarbonyl (Boc) protecting group is stable to basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This lability is often exploited in multi-step syntheses but must be considered when planning experiments or formulations.

Conclusion

This compound is more than a collection of atoms; it is a carefully designed tool for medicinal chemists. Its physicochemical properties—particularly the interplay between the basicity of the amino group and the lipophilicity imparted by the fluorine and Boc groups—are central to its function. By employing the rigorous analytical protocols detailed in this guide, researchers can ensure the quality of their starting material and make informed decisions in the design of next-generation therapeutics. The true value of this building block is realized not just by knowing its properties, but by understanding how to measure, interpret, and manipulate them to achieve a desired therapeutic outcome.

References

Sources

Stereoisomers of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Guide to Synthesis, Conformation, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of marketed pharmaceuticals.[1] The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, such as basicity (pKa), metabolic stability, and membrane permeability.[1][2] When these two features are combined in a molecule like tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, the resulting stereoisomers present unique challenges and opportunities in drug design. This guide provides an in-depth exploration of the stereoisomers of this valuable building block, focusing on stereoselective synthesis strategies, the critical role of conformational analysis, and robust analytical methods for chiral separation and characterization.

Introduction: The Strategic Value of Fluorinated Piperidines

In drug discovery, controlling molecular properties is paramount. The basicity of the piperidine nitrogen, for instance, can significantly influence a drug candidate's binding affinity, selectivity, and potential for off-target effects like hERG ion channel interactions.[1] Fluorine substitution is a powerful tool for tuning this basicity. The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, a strategy often employed to mitigate cardiovascular safety risks.[1]

However, the true impact of fluorination extends beyond simple inductive effects. The position and stereochemistry of the fluorine atom dictate the molecule's preferred three-dimensional shape, or conformation. In fluorinated piperidines, a fascinating and often counter-intuitive phenomenon is observed: the fluorine atom frequently prefers an axial orientation, despite the potential for steric hindrance.[3][4] This preference is driven by a complex interplay of stabilizing hyperconjugative and electrostatic interactions, such as the charge-dipole interaction between the axial C-F bond and the protonated piperidine nitrogen (N⁺-H).[1][4] Harnessing these specific, stereochemically-defined conformations is a key strategy for designing molecules with enhanced efficacy and optimized pharmacokinetic profiles.

The subject of this guide, this compound, contains two adjacent stereocenters at the C3 and C4 positions. This gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers.

stereoisomers syn_RS (3R, 4S) syn_SR (3S, 4R) syn_RS->syn_SR anti_RR (3R, 4R) syn_RS->anti_RR Diastereomers anti_SS (3S, 4S) syn_RS->anti_SS Diastereomers syn_SR->anti_RR syn_SR->anti_SS Diastereomers anti_RR->anti_SS Enantiomers synthesis_workflow start 3-Fluoro-4-aminopyridine Derivative reduct Partial Reduction (e.g., NaBH4) start->reduct enamide Fluoro-enamide Intermediate reduct->enamide hydro Asymmetric Hydrogenation (Chiral Rh or Ru Catalyst) enamide->hydro piperidine syn-3-Fluoro-4-aminopiperidine (High d.r. and e.e.) hydro->piperidine protect N-Boc Protection (Boc2O) piperidine->protect final tert-butyl syn-3-amino- 4-fluoropiperidine-1-carboxylate protect->final

Figure 2: Generalized workflow for stereoselective synthesis.
Field-Proven Insights: Causality in Catalyst Selection

The choice of metal and ligand for asymmetric hydrogenation is critical. While both rhodium and ruthenium catalysts can provide high enantioselectivity for the desired syn-diastereomer, a significant side reaction is hydrodefluorination (C-F bond cleavage). [1]

  • Ruthenium Catalysts: Often show a slightly lower propensity for C-F bond cleavage compared to rhodium or iridium systems. [1]The reaction mechanism involves the coordination of the metal to the double bond, followed by hydride transfer. The presence of the proximal protected nitrogen atom can influence the trajectory of this approach.

  • Rhodium Catalysts: Second-generation catalysts, such as those with Carbene-Amino-Carbene (CAAC) ligands, have shown high efficacy and can be optimal for achieving all-cis products, where the fluorine atom adopts the favored axial orientation. [1] The reaction conditions, particularly pH, must be carefully controlled. Lower pH can sometimes exacerbate defluorination byproducts. [1]

Experimental Protocol: Asymmetric Hydrogenation to (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

This protocol is a representative example based on established methodologies. [1][5]

  • Precursor Synthesis: Prepare the fluoro-enamide hydrogenation substrate from 3-fluoro-4-aminopyridine by N-benzoylation, pyridinium salt formation (e.g., with benzyl bromide), and subsequent partial reduction with NaBH₄ in methanol.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure-rated vessel with the chiral catalyst, for example, a pre-formed [Rh(COD)(CAAC)]BF₄ complex (1 mol%).

  • Hydrogenation Reaction:

    • Add the fluoro-enamide substrate (1.0 eq) dissolved in a degassed solvent such as methanol (MeOH) or dichloromethane (DCM) to the reaction vessel.

    • Seal the vessel, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 bar.

    • Stir the reaction at 40-50°C for 16-24 hours, monitoring for completion by LC-MS.

  • Work-up and Deprotection:

    • Carefully vent the hydrogen and purge the vessel with argon.

    • Concentrate the reaction mixture in vacuo.

    • Perform debenzoylation under standard hydrolytic conditions (e.g., HCl/reflux) to yield the free amine.

  • Boc Protection:

    • Dissolve the crude amine hydrochloride salt in a suitable solvent (e.g., DCM) with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 4 hours.

    • Perform an aqueous workup, extract the organic layer, dry with Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography on silica gel to yield the title compound. The enantiomeric and diastereomeric purity should be assessed using the analytical methods described below.

Analytical Characterization and Chiral Separation

Rigorous analysis is required to confirm the stereochemical identity and purity of the final product. A combination of chiral chromatography for separation and NMR spectroscopy for structural elucidation is the gold standard.

analytical_workflow cluster_char Characterization sample Crude Product Mixture (Stereoisomers) hplc Chiral HPLC/SFC Separation sample->hplc iso_syn Isolated syn-Isomers (Enantiomeric Pair) hplc->iso_syn iso_anti Isolated anti-Isomers (Enantiomeric Pair) hplc->iso_anti nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC) - Confirm Constitution - Determine Conformation (J-coupling) iso_syn->nmr ms High-Res Mass Spec - Confirm Molecular Formula iso_syn->ms iso_anti->nmr

Figure 3: Workflow for analytical separation and characterization.
Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques for separating enantiomers. [6][7]The choice between them often depends on throughput needs and solvent usage considerations, with SFC offering faster analysis times and reduced organic solvent consumption. [8] Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Stationary Phase
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. [8]Robust, widely available, excellent resolution.Longer run times, higher solvent consumption.Polysaccharide-based (e.g., cellulose or amylose derivatives on silica).
Chiral SFC Uses a supercritical fluid (e.g., CO₂) as the primary mobile phase with a co-solvent. [6]Very fast, low organic solvent use, easy sample recovery.Requires specialized instrumentation.Same CSPs as HPLC are often compatible.
Chiral GC Separation in the gas phase on a CSP.High efficiency for volatile compounds.Requires analyte to be volatile or derivatized.Cyclodextrin-based capillary columns.

For this compound, Chiral HPLC or SFC are the most appropriate methods.

Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) is crucial to improve peak shape for basic analytes. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject 5-10 µL and run the chromatogram. The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy: Confirming Structure and Conformation

NMR is indispensable for confirming the chemical structure and, critically, for determining the relative stereochemistry and conformational preferences of the piperidine ring. [9]¹⁹F NMR is particularly powerful due to its high sensitivity, wide chemical shift range, and the absence of background signals in typical samples. [10][11] Key Diagnostic NMR Data:

The most telling piece of information for determining the fluorine atom's orientation is the coupling constant between the fluorine and the vicinal protons (³JHF). [12]

  • Large Coupling (³JHF ≈ 30-45 Hz): Indicates a diaxial relationship between the fluorine and a vicinal proton. This is strong evidence for an axial fluorine .

  • Small Coupling (³JHF ≈ 5-15 Hz): Indicates an axial-equatorial or equatorial-equatorial relationship, suggesting an equatorial fluorine .

Computational and experimental studies have repeatedly shown that for 3-fluoropiperidinium salts, the conformer with the axial fluorine is significantly favored. [3][12][13]This preference is driven by stabilizing hyperconjugation (σC-H -> σ*C-F) and electrostatic interactions. [12]For the syn diastereomer, this places both the amino and fluoro substituents in an axial orientation in the most stable chair conformation.

Table 2: Expected NMR Data for a syn-Isomer (Axial Conformation)

NucleusProtonApprox. δ (ppm)Key CouplingsImplication
¹⁹F -~ -180 to -200ddd (doublet of doublet of doublets)Chemical shift is highly sensitive to the local environment.
¹H H4 (proton on carbon with F)~ 4.5 - 4.8¹JHF ≈ 48-50 Hz (geminal), ³JHFax-ax ≈ 35 Hz Large ³JHF coupling confirms the axial orientation of both H at C5 and F at C4.
¹H H3 (proton on carbon with N)~ 3.0 - 3.3Small couplings to equatorial protonsConsistent with an axial position.

Conclusion and Outlook

The stereoisomers of this compound are not interchangeable. They are distinct chemical entities with unique three-dimensional structures. The pronounced preference for an axial fluorine conformation, driven by subtle electronic effects, is a key design principle that can be exploited by medicinal chemists to create conformationally rigid scaffolds that present a precise pharmacophore to a biological target. [9] A successful drug development program hinges on the ability to both synthesize these isomers with high stereochemical purity and to verify that purity with robust, validated analytical methods. The combination of asymmetric catalysis for synthesis, chiral chromatography for separation, and detailed NMR analysis for structural and conformational assignment provides the necessary toolkit for researchers to confidently utilize these powerful building blocks in the creation of next-generation therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • MySkinRecipes. * (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate*. Available at: [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]

  • PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Available at: [Link]

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • JYX. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Available at: [Link]

  • PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Available at: [Link]

  • PubMed Central. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Available at: [Link]

  • NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Ark Pharma Scientific Limited. This compound. Available at: [Link]

  • CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available at: [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
  • NIH. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

Sources

Chiral resolution of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chiral Resolution of tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantiomerically pure forms of substituted piperidines are crucial building blocks in modern medicinal chemistry. Specifically, chiral 3-amino-4-fluoropiperidine derivatives are featured in a number of promising therapeutic candidates due to the favorable influence of the fluorine atom on metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal methods for the chiral resolution of a key intermediate, this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (HPLC/SFC). This document is intended to serve as a practical resource for researchers in the pharmaceutical sciences, enabling the efficient and robust production of the desired enantiomerically pure compounds.

Introduction: The Significance of Chiral Fluorinated Piperidines

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of chirality and fluorine substitution can significantly enhance the pharmacological profile of a drug candidate. Fluorine, with its unique electronic properties, can modulate pKa, improve metabolic stability, and enhance binding interactions with target proteins. The stereochemistry of the 3-amino-4-fluoropiperidine core is critical for its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and scalable methods for the preparation of enantiomerically pure this compound is of paramount importance for the advancement of novel therapeutics.

Synthesis of Racemic this compound

A common and practical approach to the synthesis of the racemic starting material involves a multi-step sequence starting from a commercially available piperidone derivative. The following protocol is a representative example.

Protocol 2.1: Synthesis of Racemic this compound
  • Boc-Protection of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as dichloromethane, add triethylamine to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

  • Fluorination of the α-Position: The resulting N-Boc-4-piperidone can be fluorinated at the α-position using a variety of electrophilic fluorinating agents. A common choice is N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C).

  • Reductive Amination: The intermediate tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is then subjected to reductive amination. This can be achieved using a nitrogen source, such as ammonia or an ammonium salt (e.g., ammonium acetate), and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically performed in a protic solvent like methanol.

This synthetic route provides the racemic mixture of cis- and trans-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. The diastereomers can often be separated by standard column chromatography, and the desired diastereomer (often the trans isomer) is then taken forward for chiral resolution.

Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a time-tested, cost-effective, and scalable method for separating enantiomers.[1] This technique relies on the reaction of the racemic amine with a chiral acid to form two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2]

Causality Behind Experimental Choices

The choice of the resolving agent is critical. For basic compounds like our target molecule, chiral carboxylic acids are the resolving agents of choice. Tartaric acid and its derivatives are particularly effective due to their ready availability in both enantiomeric forms and their ability to form well-defined crystalline salts.[2] The solvent system is another crucial parameter; it must provide a significant solubility differential between the two diastereomeric salts. A screening of various solvents is often necessary to identify the optimal conditions.

Protocol 3.1: Resolution with (+)-Di-O,O'-p-toluoyl-D-tartaric Acid ((+)-DTTA)
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of alcohols and water). In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DTTA in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the solution of the racemic amine with stirring. The solution may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4 °C) can increase the yield.

  • Isolation and Purification: The crystalline salt is collected by filtration and washed with a small amount of the cold crystallization solvent. The diastereomeric excess (d.e.) of the salt can be determined by NMR or HPLC analysis of the liberated amine.

  • Recrystallization (Optional): If the initial d.e. is not satisfactory, the salt can be recrystallized from the same or a different solvent system to enhance its purity.

  • Liberation of the Free Amine: The resolved diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate). The mixture is stirred until the salt dissolves. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched free amine.

Data Summary
ParameterConditionRationale
Resolving Agent(+)-Di-O,O'-p-toluoyl-D-tartaric Acid ((+)-DTTA)Proven efficacy for resolving similar fluorinated piperidines.[2]
Stoichiometry0.5-1.0 eq. of resolving agentA sub-stoichiometric amount can sometimes lead to higher diastereomeric excess in the crystalline salt.
SolventMethanol/Water or EthanolProtic solvents are generally good for salt formation and crystallization.
TemperatureInitial heating to 60-70 °C, then slow coolingPromotes the formation of well-defined crystals and thermodynamic equilibrium.
Expected Yield30-45% (for one enantiomer)Theoretical maximum is 50%; practical yields are often lower.
Expected d.e.>95% after one or two crystallizationsRecrystallization is a powerful tool for enhancing purity.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high enantioselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. For the resolution of amines, lipases are commonly employed to catalyze the enantioselective acylation of the amine.[3]

Causality Behind Experimental Choices

The choice of enzyme is paramount. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate scope, high enantioselectivity, and commercial availability (often in immobilized form, which simplifies work-up).[4][5] The acylating agent is another key variable; activated esters like vinyl acetate are often used as they generate a non-reactive byproduct (acetaldehyde). The reaction is typically conducted in a non-polar organic solvent to maintain the enzyme's activity.

Protocol 4.1: Lipase-Catalyzed Acylation
  • Reaction Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane), add an acylating agent (e.g., vinyl acetate, 1.5-2.0 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin) to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.

  • Reaction Monitoring: The reaction is gently agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC or GC by taking small aliquots from the reaction mixture. The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted amine in high enantiomeric excess.

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated product and the unreacted amine is separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the free amine.

Data Summary
ParameterConditionRationale
EnzymeCandida antarctica Lipase B (e.g., Novozym 435)High enantioselectivity for a broad range of amines and esters.[4]
Acylating AgentVinyl AcetateIrreversible acyl donor, leading to high conversions.
Solventtert-Butyl Methyl Ether (MTBE)A common solvent for enzymatic reactions that maintains enzyme activity.
Temperature30-40 °CA good balance between reaction rate and enzyme stability.
Expected Conversion~50%Optimal for achieving high enantiomeric excess for both the product and the remaining starting material.
Expected e.e.>98% for both enantiomersLipases can exhibit excellent enantioselectivity.

Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[4] Supercritical fluid chromatography (SFC) is often preferred over high-performance liquid chromatography (HPLC) for preparative separations due to its higher efficiency and reduced solvent consumption.[7]

Causality Behind Experimental Choices

The selection of the CSP is the most critical factor for a successful chiral separation.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used due to their broad applicability.[9] For amines, it is often necessary to add a basic modifier to the mobile phase (e.g., diethylamine) to improve peak shape. Since the target molecule lacks a strong chromophore, derivatization with a UV-active tag (e.g., p-toluenesulfonyl chloride) may be necessary for sensitive UV detection.[10]

Protocol 5.1: Chiral SFC Method Development
  • Column Screening: A screening of several polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, IC) is the first step.

  • Mobile Phase Optimization: A typical mobile phase for chiral SFC consists of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol, or isopropanol). A small amount of a basic additive (e.g., 0.1% diethylamine) is usually added to the co-solvent. A gradient elution of the co-solvent is often used for initial screening.

  • Parameter Optimization: Once a promising CSP and mobile phase are identified, further optimization of the flow rate, backpressure, and temperature can be performed to improve the resolution and reduce the analysis time.

  • Derivatization for HPLC/UV Analysis (if necessary): To a solution of the amine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., p-toluenesulfonyl chloride). The reaction is typically fast at room temperature. The resulting sulfonamide can be readily analyzed by chiral HPLC with UV detection.

Data Summary
ParameterConditionRationale
Stationary PhasePolysaccharide-based (e.g., Chiralpak AD-H, AS-H)Broad enantioselectivity for a wide range of compounds.[9]
Mobile Phase (SFC)CO₂ / Methanol with 0.1% DiethylamineA common mobile phase system for the chiral separation of basic compounds.
DetectionUV (after derivatization) or Mass Spectrometry (MS)MS detection avoids the need for derivatization.
Derivatizing Agentp-Toluenesulfonyl Chloride (for HPLC-UV)Introduces a strong chromophore for sensitive UV detection.[10]
Expected Resolution> 1.5A resolution of 1.5 indicates baseline separation.

Comparative Analysis and Conclusion

The choice of resolution method depends on several factors, including the scale of the synthesis, the required enantiomeric purity, and the available resources.

  • Diastereomeric salt resolution is often the most cost-effective and scalable method, making it suitable for large-scale production. However, it can be time-consuming to develop and may not be applicable to all compounds.

  • Enzymatic kinetic resolution can provide very high enantioselectivity and is often more environmentally friendly than classical resolution. The main drawback is that the theoretical maximum yield for a single enantiomer is 50%.

  • Chiral chromatography is an excellent analytical tool and is also used for preparative separations, especially at smaller scales. While highly effective, it can be expensive, particularly for large-scale applications.

A comprehensive strategy for the chiral resolution of this compound may involve using chiral chromatography as an analytical tool to assess the success of diastereomeric salt or enzymatic resolutions. For laboratory-scale synthesis, any of the three methods can be viable, while for process development and scale-up, diastereomeric salt resolution is often the preferred approach.

Diagrams

Overall Workflow

Overall Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_products Enantiopure Products racemate Racemic tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate diastereomeric Diastereomeric Salt Resolution racemate->diastereomeric enzymatic Enzymatic Kinetic Resolution racemate->enzymatic chromatography Chiral Chromatography racemate->chromatography enantiomer_r (R)-Enantiomer diastereomeric->enantiomer_r enantiomer_s (S)-Enantiomer diastereomeric->enantiomer_s enzymatic->enantiomer_r enzymatic->enantiomer_s chromatography->enantiomer_r chromatography->enantiomer_s

Caption: Overall workflow from racemic synthesis to enantiopure products.

Diastereomeric Salt Resolution Workflow

Diastereomeric Salt Resolution racemic_amine Racemic Amine salt_formation Salt Formation in Solvent racemic_amine->salt_formation chiral_acid Chiral Acid ((+)-DTTA) chiral_acid->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture (in solution) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble liberation_less Liberate Free Amine (Base Treatment) less_soluble->liberation_less liberation_more Liberate Free Amine (Base Treatment) more_soluble->liberation_more enantiomer_1 Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_more->enantiomer_2

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution Workflow

Enzymatic Kinetic Resolution racemic_amine Racemic Amine reaction Enantioselective Acylation (~50% conv.) racemic_amine->reaction acyl_donor Acyl Donor acyl_donor->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction mixture Mixture of: (S)-Amine and (R)-Acylated Amine reaction->mixture separation Chromatographic Separation mixture->separation s_amine (S)-Amine separation->s_amine r_acylated (R)-Acylated Amine separation->r_acylated deprotection Deprotection r_acylated->deprotection r_amine (R)-Amine deprotection->r_amine

Caption: Workflow for enzymatic kinetic resolution.

References

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate. Available at: [Link]

  • (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - MySkinRecipes. Available at: [Link]

  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - American Chemical Society. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

  • WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents.
  • Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - RSC Publishing. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • SFC for chiral separations in bioanalysis - PubMed. Available at: [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. Available at: [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. Available at: [Link]

Sources

Spectroscopic data (NMR, MS, IR) of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a valuable fluorinated piperidine building block used in drug discovery and medicinal chemistry. Due to the limited availability of public, peer-reviewed spectral data, this document emphasizes the principles, standard protocols, and expert interpretation required to perform a robust structural characterization. By synthesizing information from foundational spectroscopic principles and partial data for the (3S,4R)-isomer, this guide serves as an essential resource for researchers, enabling them to acquire, analyze, and validate the structure of this and similar molecules using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Structural Challenge

This compound is a chiral synthetic building block whose utility is critically dependent on its precise three-dimensional structure. The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers. The fluorine atom, in particular, significantly influences the piperidine ring's conformation, often favoring an axial position due to hyperconjugation and electrostatic interactions.[1][2][3] Therefore, unambiguous confirmation of both the chemical structure and the relative stereochemistry is paramount. This guide outlines a multi-technique spectroscopic approach—NMR, MS, and IR—to achieve a complete and confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this molecule. ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR offers a direct probe into the fluorine's environment.

Expertise & Experience: Why NMR is Critical for Fluorinated Piperidines

For a fluorinated piperidine, NMR is not just for structural confirmation; it is essential for conformational analysis. The magnitude of the coupling constants between protons (³JHH) helps define the dihedral angles and thus the chair conformation of the piperidine ring. Furthermore, the coupling between fluorine and adjacent protons (²JHF and ³JHF) is exquisitely sensitive to the spatial relationship between these nuclei, providing definitive proof of the relative stereochemistry (cis or trans).[1][4]

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a standardized and carefully executed experimental protocol.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility).[5][6] The choice of solvent is critical, as polarity can influence the ring conformation.[1][2]

  • Internal Standard: Add an appropriate internal standard for referencing. Tetramethylsilane (TMS) is the universal standard for organic solvents (δ = 0.00 ppm for ¹H and ¹³C).[5] For ¹⁹F NMR, an external or internal reference like trifluorotoluene can be used.[7]

  • Instrument Setup: Acquire data on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

    • ¹³C NMR: Acquire with proton decoupling (e.g., using a DEPTQ pulse sequence to differentiate CH₃, CH₂, CH, and quaternary carbons).

    • ¹⁹F NMR: Acquire with proton decoupling to obtain a singlet, or coupled to observe J-couplings with nearby protons.

    • 2D NMR: Perform a ¹H-¹H COSY experiment to establish proton-proton correlations and a ¹H-¹³C HSQC experiment to link protons directly to the carbons they are attached to.[9]

Data Analysis & Interpretation

While a complete public dataset is unavailable, partial ¹H NMR data for the cis-(3S,4R)-isomer has been reported in a synthesis protocol.[10] We will use this as a basis for a detailed interpretation and predict the corresponding ¹³C spectrum.

Table 1: ¹H NMR Data for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (Data based on reported values and expert prediction; acquired in CDCl₃)

Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityAssignmentRationale for Assignment
~4.661Hd (JHF ≈ 48 Hz)H4 (CH-F)The large doublet splitting is characteristic of geminal coupling to fluorine. This proton is significantly deshielded by the adjacent fluorine.
~3.771HmH3 (CH-NH₂)This proton is adjacent to the amino group. Its multiplicity will be complex due to couplings to H2ax, H2eq, and H4.
~3.552HmH2eq, H6eqProtons on carbons adjacent to the nitrogen are deshielded. Equatorial protons typically appear downfield of axial protons.
~3.012HmH2ax, H6axAxial protons adjacent to the nitrogen.
~1.882HmH5ax, H5eqPiperidine ring methylene protons, typically found in this region. The multiplicity will be complex.
1.409HsBoc (-C(CH₃)₃)A characteristic sharp singlet integrating to 9 protons, representing the magnetically equivalent methyl groups of the tert-butyl protector.[11]
(Broad)2Hbr s-NH₂The amine protons are often broad and may not show clear coupling. Their chemical shift is variable and depends on concentration and solvent.

Table 2: Predicted ¹³C NMR Data

Predicted Shift (δ, ppm)Carbon AssignmentRationale for Prediction
~155.0Carbonyl (C=O)The carbamate carbonyl carbon is typically found in this downfield region.
~95.0 (d, ¹JCF ≈ 180 Hz)C4 (CH-F)The carbon directly bonded to fluorine is significantly deshielded and will appear as a large doublet due to one-bond coupling with ¹⁹F.
~80.0Boc (quaternary C)The quaternary carbon of the tert-butyl group.
~55.0 (d, ²JCF ≈ 20 Hz)C3 (CH-NH₂)This carbon is adjacent to both the amino group and the fluorinated carbon. It will show a smaller doublet coupling to fluorine over two bonds.
~45.0C2, C6Carbons adjacent to the ring nitrogen.
~30.0 (d, ²JCF ≈ 20 Hz)C5This carbon is also two bonds away from the fluorine and will exhibit coupling.
28.4Boc (-CH₃)The three equivalent methyl carbons of the Boc group consistently appear at this chemical shift.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. Furthermore, the fragmentation pattern provides a structural fingerprint that can confirm the presence of key functional groups like the Boc-protecting group.

Expertise & Experience: Characteristic Fragmentation of Boc-Amines

Boc-protected amines are well-known to exhibit characteristic fragmentation patterns under electrospray ionization (ESI).[12][13] The most common losses are:

  • Loss of isobutylene (56 Da): A McLafferty-type rearrangement results in the loss of C₄H₈.[14]

  • Loss of the entire Boc group (100 Da): Cleavage of the C-O bond results in the loss of the C₅H₉O₂ fragment.

  • Loss of tert-butanol (74 Da): This can also be observed.

Observing these specific neutral losses is a strong validation of the structure. The use of soft ionization techniques like ESI is crucial to observe the parent molecular ion, as harder techniques can cause complete fragmentation of the Boc group in the source.[15]

Experimental Protocol

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode. The expected molecular formula is C₁₀H₁₉FN₂O₂ (Monoisotopic Mass: 218.14 Da). The primary ion observed should be the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Data & Interpretation

Table 3: Predicted Ions in ESI-MS

m/z ValueIon FormulaDescription
219.15[C₁₀H₂₀FN₂O₂]⁺Protonated molecular ion, [M+H]⁺. This is the primary confirmation of the molecular weight.
241.13[C₁₀H₁₉FN₂NaO₂]⁺Sodiated adduct, [M+Na]⁺. Often observed alongside the protonated molecule.
163.10[C₆H₁₂FN₂O]⁺[M+H - 56]⁺. Corresponds to the characteristic loss of isobutylene from the Boc group.
119.09[C₅H₁₂FN₂]⁺[M+H - 100]⁺. Corresponds to the loss of the entire Boc group, leaving the protonated piperidine core.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Expertise & Experience: Identifying the Carbamate

The carbamate group (N-COO-R) is the most prominent feature in the IR spectrum. It is characterized by a very strong and sharp carbonyl (C=O) stretching absorption. For secondary carbamates (like the one in the piperidine ring), this peak typically appears between 1730 and 1690 cm⁻¹.[16][17] Additionally, the N-H stretch of the primary amine and the C-F stretch provide further diagnostic value.

Experimental Protocol

Methodology:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3250N-H StretchPrimary Amine (-NH₂)A medium intensity, often broad peak (or two separate peaks) corresponding to the symmetric and asymmetric stretching of the amine N-H bonds.
2980 - 2850C-H StretchAliphatic (sp³)Stretching vibrations from the piperidine ring and the tert-butyl group.
~1700C=O StretchCarbamateA very strong, sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak.[18]
~1600N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
1250 - 1150C-O StretchCarbamateStrong stretching vibration from the C-O bond of the carbamate ester.
1100 - 1000C-F StretchAlkyl FluorideA strong absorption indicating the presence of the carbon-fluorine bond.

Visualizations: Connecting Data to Structure

Diagrams are essential for visualizing the relationships between spectroscopic data and the molecular structure.

structure_analysis cluster_molecule tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate cluster_techniques Spectroscopic Techniques cluster_data Key Observables mol Structure (C10H19FN2O2) MW: 218.27 NMR NMR (1H, 13C, 19F, 2D) mol->NMR is analyzed by MS MS (ESI, MS/MS) mol->MS is analyzed by IR IR (ATR-FTIR) mol->IR is analyzed by NMR_data Chemical Shifts (δ) Coupling Constants (J) Stereochemistry (cis/trans) NMR->NMR_data yields MS_data Molecular Ion ([M+H]+) Fragmentation Pattern (Loss of 56, 100 Da) MS->MS_data yields IR_data Vibrational Frequencies (cm-1) (C=O, N-H, C-F stretches) IR->IR_data yields validation Unambiguous Structural Confirmation NMR_data->validation to provide MS_data->validation to provide IR_data->validation to provide

Caption: Integrated workflow for spectroscopic characterization.

fragmentation parent [M+H]+ m/z = 219.15 frag1 [M+H - 56]+ m/z = 163.10 parent->frag1 - C4H8 (Isobutylene) frag2 [M+H - 100]+ m/z = 119.09 parent->frag2 - C5H9O2 (Boc group)

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural and stereochemical integrity of this compound is best confirmed through a coordinated application of NMR, MS, and IR spectroscopy. NMR spectroscopy provides the most detailed information, defining the carbon-hydrogen framework and the relative stereochemistry through coupling constants. Mass spectrometry validates the molecular formula and confirms the presence of the Boc protecting group through its characteristic fragmentation. Finally, IR spectroscopy offers rapid verification of essential functional groups. Together, these techniques form a robust, self-validating system that provides the high level of confidence required for drug development and synthetic chemistry applications.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Dhahagani, K., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Gelis, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Kaur, N., et al. (2018).
  • American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

  • Mondal, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

  • Mondal, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • Reddit User Discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Reddit User Discussion. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • Perez-Rigo, E., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
  • Lapek, J. D., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]

  • Smith, M. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

Crystal structure of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Abstract

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a versatile building block for novel therapeutics.[1][2] The precise three-dimensional arrangement of its substituents is critical for understanding its interaction with biological targets and for guiding structure-activity relationship (SAR) studies. To date, a public-domain crystal structure for this compound has not been reported. This guide, therefore, provides a comprehensive, field-proven methodology for researchers and drug development professionals to determine its single-crystal X-ray structure. We will detail the necessary steps from stereocontrolled synthesis and strategic crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and data interpretation. While this document outlines a procedural pathway, the structural data presented herein is illustrative and based on established principles and data from analogous fluorinated piperidine structures.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals. The introduction of fluorine atoms can profoundly modulate the physicochemical properties of these scaffolds, such as basicity (pKa), metabolic stability, and binding affinity, making fluorinated piperidines highly sought-after motifs in drug design.[2] this compound, with its protected amine and chiral centers, offers a synthetically tractable entry point to complex, enantiomerically pure molecules.[1]

An unambiguous determination of its solid-state conformation and intermolecular interactions via single-crystal X-ray diffraction (SC-XRD) is paramount.[3][4] This knowledge allows for the rational design of next-generation inhibitors and therapeutic agents by providing a precise atomic-level map of the molecule's geometry. This guide provides the technical framework to achieve this goal.

Part 1: Stereocontrolled Synthesis

The first critical step is the synthesis of a single, pure stereoisomer of the target compound. The presence of multiple stereoisomers will impede crystallization. Several synthetic routes are available; here, we outline a common method for preparing the (3S,4R) stereoisomer.

Causality in Synthetic Strategy

The chosen pathway involves the debenzylation of a precursor, a common and high-yielding reaction. The use of palladium on carbon (Pd/C) with a hydrogen source like ammonium formate is a standard, effective, and relatively mild method for removing benzyl protecting groups without affecting the Boc-protecting group or the fluorine substituent.[5]

Experimental Protocol: Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
  • Reaction Setup: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of substrate), add ammonium formate (approx. 2.5 eq) and 10% Pd/C (approx. 0.25 eq by weight).

  • Execution: Heat the reaction mixture to 50°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography. The quantitative yield of a clean product is often achievable.[5]

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.[6]

Various stereoisomers are commercially available or can be synthesized, including:

  • (3S,4S)-isomer (CAS: 1228185-45-2)[7]

  • (3R,4S)-isomer (CAS: 907544-17-6)[8]

  • (3S,4R)-isomer (CAS: 907544-20-1)[9]

Synthetic_Workflow Precursor tert-Butyl (3S,4R)-4-(benzylamino) -3-fluoropiperidine-1-carboxylate Reagents Ammonium Formate 10% Pd/C Methanol, 50°C Precursor->Reagents Debenzylation Purification Filtration (Celite®) Concentration Reagents->Purification Product (3S,4R)-tert-butyl 4-amino -3-fluoropiperidine-1-carboxylate Purification->Product

Synthetic route for the target compound.

Part 2: The Crystallization Challenge

Obtaining diffraction-quality single crystals is often the most challenging part of a structural study.[10] The ideal crystal should be a single, well-ordered lattice, typically between 0.1 and 0.5 mm in size, free of cracks and defects.

Rationale for Crystallization Method Selection

For a chiral, moderately polar molecule like our target compound, slow evaporation from a mixed solvent system is a highly effective starting point. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble). As the good solvent slowly evaporates, the solution becomes supersaturated with respect to the compound, promoting slow, ordered crystal growth rather than rapid precipitation.

Experimental Protocol: Crystallization via Slow Evaporation
  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Preparation of Solution: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

  • Crystal Growth: Cover the vial with a cap, pierced with a needle. This allows for very slow evaporation of the more volatile solvent. Store the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of single crystals. This process can take several days to weeks.

Crystallization_Strategy Start High-Purity Compound (>98%) Solvent_Screen Identify 'Good' and 'Poor' Solvents Start->Solvent_Screen Dissolve Dissolve in minimal 'Good' Solvent Solvent_Screen->Dissolve Add_AntiSolvent Add 'Poor' Solvent to Turbidity Dissolve->Add_AntiSolvent Clarify Clarify with drop of 'Good' Solvent Evaporate Slow Evaporation (pierced cap) Vibration-free environment Clarify->Evaporate Result Diffraction-Quality Single Crystals Evaporate->Result Success Fail Amorphous Solid / No Crystals Evaporate->Fail Failure Fail->Solvent_Screen Re-optimize Add_Anti_Solvent Add_Anti_Solvent Add_Anti_Solvent->Clarify

Decision workflow for crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[3][11] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[3]

The SC-XRD Workflow

The process involves mounting a suitable crystal, collecting a complete dataset of diffraction intensities as the crystal is rotated in the X-ray beam, and then processing this data to solve and refine the molecular structure.[3]

Experimental Protocol: Data Collection
  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a cryoprotectant oil. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Instrument Setup: Place the mounted crystal on the diffractometer. Modern instruments automate the process of centering the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, the instrument's software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of each diffraction spot, applying corrections for experimental factors (like absorption), and generating a reflection file (hkl file) for structure solution.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Select_Crystal Select & Mount Crystal Center_Crystal Center Crystal in X-ray Beam Select_Crystal->Center_Crystal Collect_Data Collect Diffraction Images Center_Crystal->Collect_Data Process_Data Integrate Intensities (Data Reduction) Collect_Data->Process_Data Solve_Structure Determine Atomic Positions (Phase Problem) Process_Data->Solve_Structure Refine_Structure Optimize Model vs. Data Solve_Structure->Refine_Structure Final_Structure Final Structural Model (CIF file) Refine_Structure->Final_Structure

Standard workflow for SC-XRD analysis.

Part 4: A Glimpse into the Structure: Hypothetical Analysis

Disclaimer: The following data is illustrative and represents expected values for a molecule of this type based on known structures of related fluorinated piperidines. An experimental determination is required for definitive analysis.

Expected Crystallographic Parameters

The compound would likely crystallize in a common chiral space group, such as P2₁ or P2₁2₁2₁.

Table 1: Hypothetical Crystallographic Data

ParameterExpected ValueSignificance
Chemical FormulaC₁₀H₁₉FN₂O₂Defines the atomic composition.
Formula Weight218.27 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry operations within the crystal lattice.
a, b, c (Å)~8.5, ~10.2, ~14.5 ÅDimensions of the unit cell.
α, β, γ (°)90, 90, 90Angles of the unit cell.
Volume (ų)~1260Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the data.
Molecular Conformation

The piperidine ring is expected to adopt a stable chair conformation .[12][13] The bulky tert-butoxycarbonyl (Boc) group on the nitrogen will strongly prefer an equatorial position to minimize steric hindrance. The relative orientation of the fluorine and amino groups is of primary interest. Based on studies of similar systems, the fluorine atom may exhibit a preference for the axial position due to hyperconjugative effects and dipole-dipole interactions, though this is not a universal rule and depends heavily on the substitution pattern.[14][15]

Table 2: Hypothetical Geometric Parameters

Bond/Angle/DihedralAtoms InvolvedExpected ValueSignificance
Bond Lengths (Å)
C-FC4-F1~1.38 - 1.41Typical C-F bond length.
C-N (amino)C3-N2~1.46 - 1.49Standard C-N single bond.
C-N (ring)C2-N1, C6-N1~1.47Typical C-N bond within the piperidine ring.
Bond Angles (°)
F-C-CF1-C4-C3~109.5Tetrahedral geometry at C4.
N-C-CN2-C3-C4~110Tetrahedral geometry at C3.
Torsion Angles (°)
C6-N1-C2-C3Ring Torsion~ +/- 55°Confirms the chair conformation of the piperidine ring.
F1-C4-C3-N2Substituents~ +/- 60°/180°Defines the gauche/anti relationship between F and NH₂.

digraph "Molecular_Structure" {
graph [overlap=false];
node [shape=plaintext, fontcolor="#202124"];
// Atom labels with hypothetical numbering
N1 [label="N1"];
C2 [label="C2"];
C3 [label="C3"];
C4 [label="C4"];
C5 [label="C5"];
C6 [label="C6"];
F1 [label="F1"];
N2 [label="N2"];
Boc [label="Boc Group", shape=box, style=dashed];

// Edges representing bonds
edge [color="#202124"];
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C4 -- F1 [color="#EA4335"];
C3 -- N2 [color="#4285F4"];
N1 -- Boc;

}

Hypothetical atom numbering scheme.
Intermolecular Interactions and Crystal Packing

The primary amine (-NH₂) is a strong hydrogen bond donor, while the fluorine atom and the carbonyl oxygen of the Boc group are hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing will be dominated by N-H···O and/or N-H···F hydrogen bonds, linking the molecules into chains or sheets. Hirshfeld surface analysis would be a powerful tool to visualize and quantify these and other weaker interactions, such as C-H···O and C-H···F contacts, that contribute to the overall stability of the crystal lattice.[13][16][17]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following a meticulous process of stereocontrolled synthesis, strategic crystallization, and state-of-the-art single-crystal X-ray diffraction analysis, researchers can unveil the precise three-dimensional architecture of this vital medicinal chemistry building block. The resulting structural insights will undoubtedly accelerate the rational design of new and more effective therapeutic agents.

References

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... Available from: [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structures of five fluorinated diphenidine derivatives. Available from: [Link]

  • Google Patents. PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine. Available from: [Link]

  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • Supporting Information. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available from: [Link]

  • National Institutes of Health. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • National Institutes of Health. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • National Institutes of Health. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Available from: [Link]

  • ResearchGate. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Available from: [Link]

  • International Union of Crystallography. Crystal structures and Hirshfeld surface analysis of [κ2-P,N-{(C6H5)2(C5H5N)P}Re(CO)3Br]. Available from: [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

  • National Institutes of Health. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available from: [Link]

Sources

Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds

Sources

An In-Depth Technical Guide to tert-Butyl 3-Amino-4-Fluoropiperidine-1-carboxylate: From Discovery to Modern Synthetic Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged scaffolds in medicinal chemistry, the piperidine ring is ubiquitous. The strategic placement of fluorine on this saturated heterocycle has led to significant advancements in drug discovery. This technical guide provides a comprehensive overview of a particularly valuable building block: tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. We will delve into its historical context, the evolution of its synthesis from early methods to cutting-edge catalytic and biocatalytic approaches, and its critical role in the development of novel therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important fluorinated building block.

The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a frequent feature in a vast number of pharmaceuticals due to its ability to impart favorable properties such as aqueous solubility and to serve as a versatile scaffold for three-dimensional diversification. The introduction of fluorine, the most electronegative element, into the piperidine ring can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to its biological target.[1]

One of the most significant impacts of fluorine substitution is the modulation of the basicity of the piperidine nitrogen. This can have a profound influence on a drug's structural recognition and binding.[1] For instance, the introduction of a fluorine atom can lower the pKa of the piperidine nitrogen, which can be a crucial strategy to mitigate off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] The position and stereochemistry of the fluorine atom are critical. For example, in the case of a Merck kinesin spindle protein (KSP) inhibitor, an axial fluorine atom resulted in a higher pKa compared to its equatorial counterpart, leading to improved efficacy and the identification of a clinical candidate.[1]

Discovery and Historical Synthesis of the 3-Amino-4-Fluoropiperidine Scaffold

While a definitive seminal publication for the initial synthesis of this compound is not readily apparent in the public domain, the development of synthetic routes to the core 3-amino-4-fluoropiperidine scaffold has been an area of active research. Early methods for the synthesis of fluorinated piperidines often relied on challenging and sometimes hazardous reagents. An early approach to related aminofluoropiperidines involved the regioselective bromofluorination of N-Boc-4-methylenepiperidine.[2][3] This method, while effective, involves the use of N-bromosuccinimide (NBS) and triethylamine trihydrofluoride.

A significant challenge in the synthesis of this and related molecules is the precise control of stereochemistry at the C3 and C4 positions. The cis and trans diastereomers can exhibit vastly different biological activities. Therefore, the development of diastereoselective and enantioselective synthetic methods has been a major focus of research.

Evolution of Synthetic Methodologies

The demand for enantiomerically pure this compound and its derivatives in drug development has spurred the innovation of highly efficient and stereoselective synthetic strategies. These modern approaches often circumvent the need for classical resolution techniques and offer greater control over the desired stereoisomer.

Asymmetric Hydrogenation of a Fluoroenamide

A landmark development in the synthesis of the syn-3-fluoro-4-aminopiperidine core was reported by researchers at Merck for the preparation of a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.[1][4] This approach involves the asymmetric hydrogenation of a specifically designed fluoroenamide precursor.

The key steps in this process are:

  • Preparation of the Fluoroenamide Substrate: The synthesis begins with the benzoylation of 3-fluoro-4-aminopyridine. The pyridine nucleus is then activated for partial reduction by forming a benzyl pyridinium salt. Subsequent reduction with sodium borohydride in methanol yields the desired fluoroenamide substrate.[1]

  • Asymmetric Hydrogenation: A high-throughput screening of various phosphine ligands in combination with rhodium, ruthenium, and iridium catalysts is performed to identify the optimal conditions for the asymmetric hydrogenation. While both rhodium and ruthenium catalysts show good enantioselectivity for the desired syn-diastereomer, C-F bond reduction leading to a des-fluoro byproduct is a notable side reaction.[1] To mitigate this, a scavenger for fluoride ions, such as titanium(IV) isopropoxide, can be added.[1]

Experimental Protocol: Asymmetric Hydrogenation of a Fluoroenamide [1]

  • Step 1: Preparation of the Fluoroenamide

    • 3-Fluoro-4-aminopyridine is reacted with benzoyl chloride to afford the corresponding benzamide.

    • The benzoylated intermediate is then treated with benzyl bromide to form the benzyl pyridinium salt.

    • The pyridinium salt is carefully reduced with sodium borohydride in methanol to yield the fluoroenamide substrate.

  • Step 2: Asymmetric Hydrogenation

    • In a suitable reaction vessel, the fluoroenamide substrate is dissolved in an appropriate solvent (e.g., 2-Me-THF/MeOH).

    • The ruthenium catalyst, prepared from (COD)Ru(Me-allyl)2 and a chiral phosphine ligand (e.g., BIPHEP), is added in the presence of HBF4.

    • Titanium(IV) isopropoxide (2 equivalents) is added to sequester any fluoride ions generated.

    • The reaction mixture is subjected to hydrogen pressure and heated to the optimized temperature until completion.

    • The product is purified using a suitable method, such as supercritical fluid chromatography (SFC), to obtain the enantiomerically pure tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate.

Enzymatic Dynamic Asymmetric Transamination

As a testament to the power of biocatalysis in modern organic synthesis, an alternative and highly efficient route to the syn-3-fluoro-4-aminopiperidine core involves an enzymatic dynamic asymmetric transamination of a fluoroketone.[1][4] This method leverages the high stereoselectivity of transaminase enzymes.

The key steps in this process are:

  • Synthesis of the Fluoroketone Starting Material: The synthesis commences with a Boc-protected piperidone. This is converted to the corresponding TMS-silyl enol ether, which then undergoes electrophilic fluorination using a reagent like Selectfluor to yield the fluoroketone.[1]

  • Dynamic Kinetic Asymmetric Transamination: A library of commercially available transaminases is screened to identify an enzyme that can selectively aminate the fluoroketone to produce the desired syn-amino-fluoropiperidine. The reaction is conducted at a high pH to promote the epimerization of the ketone, allowing for a dynamic kinetic resolution process. Isopropylamine serves as the amine donor, and pyridoxal-5'-phosphate (PLP) is used as a cofactor.[1]

Experimental Protocol: Enzymatic Dynamic Asymmetric Transamination [1]

  • Step 1: Preparation of the Fluoroketone

    • tert-Butyl 4-oxopiperidine-1-carboxylate is converted to its TMS-silyl enol ether.

    • The silyl enol ether is then reacted with Selectfluor to introduce the fluorine atom at the 3-position, yielding tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

  • Step 2: Enzymatic Transamination

    • In a buffered aqueous solution at pH 10.5 (e.g., 0.2 M borate buffer), the fluoroketone substrate is dissolved in a co-solvent such as DMSO.

    • The selected transaminase enzyme (e.g., ATA-303 from Codexis), pyridoxal-5'-phosphate (PLP), and isopropylamine are added.

    • The reaction is stirred at an optimized temperature (e.g., 45°C) for a sufficient time to ensure complete conversion.

    • The desired syn-3-amino-4-fluoropiperidine product is then isolated and purified.

Dearomatization-Hydrogenation of Fluoropyridines

A powerful and elegant strategy for the synthesis of all-cis-(multi)fluorinated piperidines has been developed by Glorius and coworkers.[5][6][7][8] This one-pot dearomatization-hydrogenation (DAH) process starts from readily available fluoropyridines.

The key features of this methodology are:

  • Dearomatization: The fluoropyridine is first dearomatized using a borane reagent, such as pinacolborane (HBpin), in the presence of a rhodium catalyst. This step breaks the aromaticity of the pyridine ring and forms diene intermediates.

  • Hydrogenation: The resulting diene intermediates are then hydrogenated in the same pot, often catalyzed by the residual rhodium species, to yield the fully saturated all-cis-fluorinated piperidine. A second-generation Rh-CAAC catalyst has been shown to be particularly effective.[1]

Experimental Protocol: Dearomatization-Hydrogenation of 3-Fluoropyridine [5][6]

  • An oven-dried reaction vessel is charged with activated 4 Å molecular sieves and the Rh-CAAC catalyst under an inert atmosphere.

  • The 3-fluoropyridine substrate and a dry solvent such as tetrahydrofuran (THF) are added.

  • Pinacolborane (HBpin) is introduced, and the vessel is pressurized with hydrogen gas.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The resulting fluoropiperidine can be isolated after a suitable workup and purification. Due to the volatility of the unprotected product, it is often derivatized in situ with trifluoroacetic anhydride for easier handling and purification.[1]

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams are provided in DOT language.

G cluster_0 Asymmetric Hydrogenation of Fluoroenamide A 3-Fluoro-4-aminopyridine B Benzoylated Intermediate A->B Benzoylation C Benzyl Pyridinium Salt B->C Activation D Fluoroenamide Substrate C->D Partial Reduction (NaBH4) E syn-3-Amino-4-fluoropiperidine Derivative D->E Asymmetric Hydrogenation (Ru-catalyst)

Caption: Asymmetric hydrogenation workflow.

G cluster_1 Enzymatic Dynamic Asymmetric Transamination F Boc-protected Piperidone G TMS-silyl enol ether F->G Enol Ether Formation H Fluoroketone G->H Electrophilic Fluorination (Selectfluor) I syn-3-Amino-4-fluoropiperidine Derivative H->I Enzymatic Transamination (Transaminase, PLP, iPrNH2)

Caption: Enzymatic transamination workflow.

G cluster_2 Dearomatization-Hydrogenation of Fluoropyridine J 3-Fluoropyridine K Diene Intermediates J->K Dearomatization (Rh-catalyst, HBpin) L all-cis-3-Fluoropiperidine K->L Hydrogenation

Caption: Dearomatization-hydrogenation workflow.

Applications in Drug Discovery

The unique structural and electronic properties of this compound have made it a highly sought-after building block in the development of novel therapeutics.

CGRP Receptor Antagonists for Migraine Treatment

A significant application of the syn-3-fluoro-4-aminopiperidine scaffold is in the synthesis of potent CGRP receptor antagonists for the treatment of migraine.[4][9][10][11][12] The Merck process chemistry team developed the asymmetric hydrogenation and enzymatic transamination routes specifically for the preclinical preparation of a CGRP receptor antagonist.[1] The precise stereochemical arrangement of the amino and fluoro groups is critical for high-affinity binding to the CGRP receptor.

Janus Kinase (JAK) Inhibitors

Derivatives of 3-amino-4-fluoropiperidine have also been incorporated into Janus Kinase (JAK) inhibitors.[13][14] JAK inhibitors are an important class of drugs for the treatment of autoimmune diseases and certain cancers. The fluorine atom in the piperidine ring can be used to fine-tune the potency and selectivity of these inhibitors.

Quantitative Data Summary

Synthesis MethodKey ReagentsYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric HydrogenationRu-catalyst, Chiral Ligand, H2, Ti(OiPr)497%86% ee (upgradable to >99.8% ee)[1]
Enzymatic Dynamic Asymmetric TransaminationTransaminase, PLP, Isopropylamine66%96% ee, 15:1 dr (syn)[1]
Dearomatization-HydrogenationRh-CAAC catalyst, HBpin, H2GoodHigh diastereoselectivity (all-cis)[5][6]

Conclusion

This compound has emerged as a vital building block in modern medicinal chemistry. Its journey from conceptual importance to practical accessibility is a testament to the ingenuity of synthetic chemists. The evolution of its synthesis from classical methods to highly sophisticated catalytic and biocatalytic processes has enabled its incorporation into a new generation of therapeutics. The ability to precisely control the stereochemistry of the fluorine and amino substituents has been paramount to its success. As our understanding of the role of fluorine in drug design continues to grow, we can anticipate that this and related fluorinated piperidines will continue to play a significant role in the discovery and development of innovative medicines.

References

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. Available at: [Link]

  • ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.
  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509–2512. Available at: [Link]

  • Glorius, F., et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. Available at: [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University.
  • Moccia, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(15), 4487. Available at: [Link]

  • Verniest, G., et al. (2011). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]

  • Ferraroni, M., et al. (2017). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 13, 1538–1546. Available at: [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(12), 8006-8018. Available at: [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information.
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. The Hebrew University of Jerusalem. Available at: [Link]

  • Glorius, F., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6203. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information.
  • Snieckus, V., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Krska, S. W., et al. (2009). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Academia.edu. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PubChem. (n.d.). t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.
  • Shifrut, E., et al. (2022). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology, 18(10), 1123–1132. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • Chemical Science. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
  • Walker, C. S., et al. (2023). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Journal of Pharmacy and Pharmacology, 75(12), 1581–1589. Available at: [Link]

  • Ocheretyaner, E. R., Kofman, M., & Quattrocchi, E. (2022). Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults. Pharmacy and Therapeutics, 47(10), 570–577. Available at: [Link]

  • Walker, C. S., et al. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology, 13, 861831. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • PubMed. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine.
  • PubMed. (n.d.). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides.

Sources

The Strategic Deployment of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals across diverse therapeutic areas.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to optimize interactions with biological targets. However, the inherent basicity of the piperidine nitrogen often presents challenges in drug development, including potential off-target effects, such as hERG channel interactions, and suboptimal pharmacokinetic profiles.[2]

A key strategy to mitigate these challenges is the introduction of fluorine atoms onto the piperidine ring. Fluorine, with its high electronegativity and small size, can profoundly influence the physicochemical properties of a molecule without significantly increasing its steric bulk.[3] Specifically, the placement of fluorine vicinal to the piperidine nitrogen can modulate its basicity (pKa), a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This modulation can enhance oral bioavailability and reduce unwanted interactions with ion channels.[2]

This technical guide focuses on a particularly valuable building block in this class: tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate . We will explore its intrinsic properties and demonstrate its application in the development of potent and selective therapeutics, providing field-proven insights and detailed experimental protocols for its biological evaluation.

Physicochemical Properties and Stereochemical Considerations

The title compound, this compound, exists as multiple stereoisomers, with the syn and anti diastereomers being of particular interest in drug design. The Boc-protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, while the primary amine at the 3-position serves as a key handle for introducing diverse pharmacophoric elements.

The strategic placement of the fluorine atom at the 4-position has a significant impact on the pKa of the adjacent amino group and the overall conformation of the piperidine ring. This strategic fluorination is a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate.

PropertyValueSource(s)
Molecular Formula C10H19FN2O2[4]
Molecular Weight 218.27 g/mol [4]
pKa (Predicted for (3R,4S)-isomer) 8.88 ± 0.40[5]
Boiling Point (Predicted) 285.6 ± 40.0 °C[5]
Density (Predicted) 1.11 ± 0.1 g/cm3 [5]

Application in Drug Discovery: Case Studies

The utility of this compound is best illustrated through its incorporation into advanced drug candidates. Here, we examine its role in the development of inhibitors for two distinct and important therapeutic targets: Kinesin Spindle Protein (KSP) and Calcitonin Gene-Related Peptide (CGRP) receptor.

Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology

Target Rationale: KSP is a motor protein essential for the formation of a bipolar mitotic spindle, a critical step in cell division.[6] Inhibition of KSP leads to the formation of abnormal monoastral spindles, triggering mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7] This mechanism offers a cancer-specific mode of action with a potentially better safety profile than traditional chemotherapeutics that target microtubules.[6]

The Role of the Fluorinated Piperidine: In the development of the potent KSP inhibitor, MK-0731, a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety was incorporated.[8] This specific fragment was introduced to address challenges with earlier compounds in the series, namely high P-glycoprotein (Pgp) efflux, which limits a drug's effective concentration within cancer cells. The β-fluorination of the piperidine nitrogen was found to modulate the pKa, reducing Pgp efflux and improving the compound's overall profile.[8]

Biological Activity of MK-0731:

ParameterValueBiological ContextSource(s)
KSP IC50 2.2 nMPotency against the target enzyme[9]
Apoptosis EC50 (A2780 cells) 2.7 nMCellular efficacy in inducing cancer cell death[9]
hERG IC50 20.5 µMLow potential for cardiac toxicity[9]
pKa 7.6Modulated basicity for improved pharmacokinetics[9]

Pharmacokinetic Profile of MK-0731 in Rats (1 mg/kg, IV):

ParameterValuePharmacokinetic RelevanceSource(s)
T1/2 1 hourHalf-life in plasma[9]
Clearance (CL) 66 mL/min/kgRate of elimination from the body[9]
Volume of Distribution (Vss) 3 L/kgExtent of distribution into tissues[9]
Case Study 2: CGRP Receptor Antagonists for Migraine

Target Rationale: The Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[10] Antagonists of the CGRP receptor have emerged as a highly effective new class of drugs for the acute and preventive treatment of migraine.[11]

The Role of the Fluorinated Piperidine: A practical and efficient enantioselective synthesis of a CGRP receptor antagonist has been developed, featuring a syn-1,2-amino-fluoropiperidine as a key structural component.[10] The synthesis of this crucial pharmacophore was achieved from a Boc-protected 3-amino-4-fluoropiperidine derivative, highlighting the direct applicability of the title building block.[10] The specific stereochemistry of the fluorinated piperidine is critical for potent antagonism of the CGRP receptor.

Experimental Protocols for Biological Evaluation

The following protocols are detailed methodologies for assessing the biological activity of compounds derived from this compound, with a focus on KSP and CGRP receptor targets.

Protocol 1: KSP ATPase Activity Assay (Malachite Green)

This assay quantifies the inhibition of KSP's ATPase activity, which is essential for its motor function. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.

Causality of Experimental Choices: The malachite green assay is chosen for its high sensitivity in detecting free phosphate. The reaction is performed under conditions that ensure linear phosphate production over time and is terminated by the addition of the malachite green reagent, which also serves to develop the color for detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.2), 5 mM MgCl2, 1 mM DTT, 10 µM Paclitaxel, and 50 µg/mL casein.

    • Enzyme Solution: Recombinant human KSP motor domain diluted in Assay Buffer to the desired concentration (e.g., 5 nM).

    • Substrate Solution: ATP and microtubules in Assay Buffer (e.g., 50 µM ATP, 100 µg/mL microtubules).

    • Test Compound: Serially diluted in DMSO, then further diluted in Assay Buffer.

    • Malachite Green Reagent: A commercially available or freshly prepared solution of malachite green, ammonium molybdate, and a stabilizing agent.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of Test Compound solution to each well.

    • Add 20 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of Substrate Solution.

    • Incubate the plate at room temperature for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Monoastral Spindle Formation Assay (Immunofluorescence)

This cell-based assay visually confirms the mechanism of action of KSP inhibitors by observing the formation of monoastral spindles in treated cells.

Causality of Experimental Choices: Immunofluorescence is the gold standard for visualizing subcellular structures. Antibodies against α-tubulin are used to stain microtubules, allowing for the clear identification of spindle morphology. A nuclear counterstain (like DAPI) is used to identify cells in mitosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or A549) on glass coverslips in a multi-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound for a duration sufficient to allow cells to enter and arrest in mitosis (e.g., 16-24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with ice-cold methanol for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI, 1 µg/mL) in blocking buffer for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype for each treatment condition.

    • Determine the EC50 for monoastral spindle formation.

Protocol 3: CGRP Receptor Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CGRP receptor, thereby determining its binding affinity (Ki).

Causality of Experimental Choices: Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a compound for a receptor. The choice of radioligand (e.g., [125I]-CGRP) and cell line expressing the CGRP receptor (e.g., SK-N-MC cells) are critical for a successful assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) to confluence.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay (96-well plate format):

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

    • To each well, add:

      • 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).

      • 50 µL of serially diluted test compound.

      • 50 µL of radiolabeled CGRP (e.g., [125I]-CGRP) at a concentration near its Kd.

      • 50 µL of the cell membrane preparation.

    • Incubate the plate for a set time (e.g., 90 minutes) at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each concentration of the test compound.

    • Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.

Visualization of Key Concepts

Synthesis and Application Workflow

G cluster_0 Building Block Synthesis cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation start Commercially Available Starting Materials synth Multi-step Synthesis of This compound start->synth deprotect Boc Deprotection synth->deprotect couple Coupling with Pharmacophore deprotect->couple final_mod Final Modifications couple->final_mod candidate Final Drug Candidate (e.g., KSPi or CGRP-RA) final_mod->candidate in_vitro In Vitro Assays (e.g., ATPase, Binding) candidate->in_vitro cell_based Cell-Based Assays (e.g., Spindle Formation) in_vitro->cell_based in_vivo In Vivo Models (e.g., Xenografts) cell_based->in_vivo

Caption: Workflow from building block to biological evaluation.

Mechanism of KSP Inhibition

G cluster_0 Normal Mitosis cluster_1 KSP Inhibition ksp_active Active KSP spindle Bipolar Spindle Formation ksp_active->spindle ksp_inactive Inactive KSP division Normal Cell Division spindle->division ksp_inhibitor KSP Inhibitor (e.g., MK-0731) ksp_inhibitor->ksp_inactive monoastral Monoastral Spindle Formation ksp_inactive->monoastral apoptosis Apoptosis monoastral->apoptosis

Caption: KSP inhibition leads to mitotic arrest and apoptosis.

Conclusion

The this compound building block represents a powerful tool in the arsenal of the modern medicinal chemist. Its strategic design, incorporating a fluorine atom to modulate pKa and a versatile Boc-protected amine, allows for its effective incorporation into drug candidates to overcome common developmental hurdles such as poor pharmacokinetics and off-target toxicity. The case studies of KSP inhibitors and CGRP receptor antagonists clearly demonstrate the tangible benefits of this approach. The detailed protocols provided herein offer a validated framework for the biological evaluation of novel compounds derived from this and similar fluorinated building blocks, enabling researchers to accelerate their drug discovery programs with confidence.

References

  • Holen, K., DiPaola, R., Liu, G., Tan, A. R., Wilding, G., Hsu, K., Agrawal, N., Chen, C., Xue, L., Rosenberg, E., & Stein, M. (2011). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. Investigational new drugs, 30(3), 1098–1105. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of organic chemistry, 84(13), 8006–8018. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 28(5), 1767–1772. [Link]

  • ResearchGate. (2018). What is the protocol for ATPase assay with malachite green?. [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cox, C. D., Coleman, P. J., Breslin, M. J., Whitman, D. B., Garbaccio, R. M., Fraley, M. E., Buser, C. A., Walsh, E. S., Hamilton, K., Schaber, M. D., Lobell, R. B., Tao, W., Davide, J. P., Mos-Hon, A., Diehl, R. E., Kreatsoulas, C., Miller, D., O'Neill, E. A., Riemen, M. W., … Hartman, G. D. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of medicinal chemistry, 51(14), 4239–4252. [Link]

  • Holen, K., DiPaola, R., Liu, G., Tan, A. R., Wilding, G., Hsu, K., Agrawal, N., Chen, C., Xue, L., Rosenberg, E., & Stein, M. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. Investigational new drugs, 30(3), 1098–1105. [Link]

  • Salvatore, C. A., Hershey, J. C., Corcoran, H. A., Fay, J. F., Johnston, V. K., Moore, E. L., Mosser, S. D., Burgey, C. S., Paone, D. V., Shaw, A. W., Graham, S. L., Vacca, J. P., Williams, T. M., & Koblan, K. S. (2007). CGRP receptor antagonists: design and screening. Expert opinion on drug discovery, 2(10), 1429–1440. [Link]

  • Abou-El-Enain, M., Ali, I., & Khedr, A. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Expert opinion on investigational drugs, 31(3), 237–253. [Link]

  • PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

  • Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & medicinal chemistry letters, 112, 129944. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2015). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1767-1772. [Link]

  • EUbOPEN. (n.d.). Protocol for Malachite Green. [Link]

  • Biocyclopedia. (n.d.). In vitro Assays for Mitotic Spindle Assembly and Function. [Link]

  • Asadabadi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 3(2), 143-149. [Link]

  • Sci-Hub. (2011). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. [Link]

  • Bird, A. W., & Hyman, A. A. (2008). Building a spindle of the correct length in human cells requires the interaction between TPX2 and Aurora A. The Journal of cell biology, 182(2), 289–300. [Link]

  • ResearchGate. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. [Link]

  • Walker, C. S., et al. (2023). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Pharmaceuticals, 16(8), 1155. [Link]

  • Deganutti, G., et al. (2019). Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors. eLife, 8, e47029. [Link]

  • Refubium - Freie Universität Berlin. (2012). Optimization of a Malachite Green assay for detection of ATP hydrolysis by solubilized membrane proteins. [Link]

  • MD Anderson Cancer Center. (n.d.). A phase i trial of MK-0731, a Kinesin Spindle Protein (KSP)
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Wühr, M., et al. (2015). Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos. Cold Spring Harbor protocols, 2015(11), pdb.prot086804. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]

  • Chen, Y., et al. (2015). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 20(8), 13867–13877. [Link]

  • Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1229–1232. [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • Gali, R., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International journal of molecular sciences, 24(7), 6799. [Link]

  • DeBonis, S., et al. (2004). Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells. Molecular biology of the cell, 15(4), 1745–1757. [Link]

Sources

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-tert-Butyl-3-Amino-4-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth overview of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, including its molecular formula and weight, and delve into the rationale behind its structural design. The guide will further discuss its strategic applications in drug discovery, highlighting how its unique features are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Finally, essential safety, handling, and example protocols are provided to support researchers and drug development professionals in its practical application.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a piperidine core, a heterocyclic scaffold prevalent in numerous pharmaceuticals.[1] The strategic placement of a fluorine atom, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group makes it a highly versatile intermediate for creating complex molecules with desirable biological activities.[2]

The properties of this compound can vary slightly depending on its specific stereoisomer. However, the general molecular characteristics are consistent.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C10H19FN2O2[2][3]
Molecular Weight ~218.27 g/mol [2][3][4]
Appearance Off-white to yellow solid[5]
Boiling Point (Predicted) 285.6 ± 40.0 °C[2][5]
Density (Predicted) 1.11 ± 0.1 g/cm³[2][5]
Storage Conditions 2-8°C, sealed, dry, light-proof[2]
Common CAS Numbers 1334414-00-4, 907544-17-6 (stereoisomer)[3][5]

The Rationale Behind the Structure: A Chemist's Perspective

The utility of this molecule in drug discovery is not accidental; it is a product of rational design. Each functional group serves a specific, often synergistic, purpose. The strategic incorporation of fluorine, for instance, is a widely used tactic in medicinal chemistry to modulate a molecule's properties.[6]

Key Structural Features and Their Functions:
  • Fluorine Atom: The introduction of a fluorine atom can significantly alter a molecule's pKa, metabolic stability, and binding affinity.[1][6][7] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[6][8] Furthermore, fluorine's high electronegativity can lower the basicity of the nearby amine, which can improve oral absorption and bioavailability.[1][9]

  • tert-Butoxycarbonyl (Boc) Group: This is a crucial protecting group for the piperidine nitrogen. In multi-step syntheses, it prevents the secondary amine from participating in unintended reactions. Its key advantage is that it can be easily removed under acidic conditions, allowing for subsequent chemical modifications at that position.

  • Primary Amine: The amino group serves as a critical synthetic handle. It provides a nucleophilic site for forming amide bonds, sulfonamides, or other linkages, enabling the straightforward attachment of the piperidine scaffold to other parts of a target molecule.

  • Piperidine Scaffold: This saturated heterocycle is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] It provides a three-dimensional framework that can be optimized to fit into the binding pockets of biological targets like enzymes and receptors.

G cluster_0 This compound cluster_1 Functional Contributions in Drug Design Compound Core Molecule F Fluorine Atom Boc Boc Protecting Group Amine Primary Amine Scaffold Piperidine Scaffold Metabolism Modulates Metabolic Stability (Increases Half-Life) F->Metabolism C-F bond resists oxidative cleavage PK Improves Pharmacokinetics (e.g., Oral Absorption) F->PK Lowers pKa of adjacent amine Synthesis Enables Controlled, Stepwise Synthesis Boc->Synthesis Prevents unwanted side reactions Coupling Provides a Key Coupling Site (Synthetic Handle) Amine->Coupling Nucleophilic site for bond formation Framework Provides 3D Structural Framework for Target Binding Scaffold->Framework Privileged structure in pharmaceuticals G start Dissolve Reagents (Acid, Piperidine) in Anhydrous DMF add_coupling Add Coupling Agent (HATU) and Base (DIPEA) start->add_coupling stir Stir at Room Temperature (4-16h) add_coupling->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor monitor->stir If incomplete workup Aqueous Workup (Quench, Extract) monitor->workup If complete purify Purify via Column Chromatography workup->purify end Characterize Final Product purify->end

Sources

Methodological & Application

The Strategic Deployment of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of a vast number of approved pharmaceuticals.[1][2] Its three-dimensional geometry and basic nitrogen atom offer a versatile platform for engaging with biological targets. However, the relentless pursuit of enhanced drug properties—potency, selectivity, and favorable pharmacokinetics—has driven the strategic incorporation of fluorine into these cyclic systems.[3][4] The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, making fluorinated piperidines highly sought-after building blocks.[3][4][5]

This guide focuses on a particularly valuable synthon: tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This molecule, with its strategically placed fluorine atom, primary amine for further functionalization, and a Boc-protecting group for controlled reactivity, represents a cornerstone for the synthesis of complex and innovative therapeutic agents. Its defined stereochemistry offers a powerful tool for constructing biologically active molecules with high selectivity.[6] This document will provide an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use.

Core Attributes and Mechanistic Insights

The strategic placement of a fluorine atom vicinal to the amino group in the piperidine ring imparts a unique set of physicochemical properties that medicinal chemists can leverage to overcome common drug development hurdles.

Modulation of Basicity (pKa)

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity of the neighboring amino group and the piperidine nitrogen.[3][7] This reduction in pKa is a critical strategy for mitigating the risk of cardiotoxicity associated with the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a common off-target effect of basic amines.[7][8][9]

Conceptual Workflow: Leveraging Fluorine to Mitigate hERG Liability

hERG_Mitigation High_Basicity Highly Basic Amine (High pKa) hERG_Binding hERG Channel Binding High_Basicity->hERG_Binding Increases affinity Cardiotoxicity Potential Cardiotoxicity hERG_Binding->Cardiotoxicity Fluorination Introduction of Fluorine (e.g., via tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate) Reduced_Basicity Reduced Basicity (Lower pKa) Fluorination->Reduced_Basicity Inductive effect Reduced_hERG Reduced hERG Binding Reduced_Basicity->Reduced_hERG Decreases affinity Improved_Safety Improved Safety Profile Reduced_hERG->Improved_Safety

Caption: Workflow illustrating the role of fluorine in reducing pKa to mitigate hERG-related cardiotoxicity.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability and, consequently, the half-life of a drug candidate can be significantly extended.[3]

Conformational Control and Binding Affinity

The introduction of fluorine can alter the conformational preferences of the piperidine ring, which can be advantageous for pre-organizing the molecule into a bioactive conformation for optimal target binding.[3][5] This conformational locking can lead to a significant improvement in binding affinity and potency.[3]

Applications in Drug Discovery and Development

This compound is a versatile intermediate employed in the synthesis of a wide range of therapeutic agents, particularly in oncology, neuroscience, and antiviral research.[6][10]

Synthesis of Kinase Inhibitors

In the development of kinase inhibitors, this building block is frequently used to introduce a fluorinated piperidine moiety that can interact with the hinge region of the kinase or occupy adjacent pockets. The primary amine serves as a handle for coupling to the core scaffold of the inhibitor. For example, derivatives of this compound have been investigated for their potent Janus kinase (JAK) inhibitory activity.[8]

Development of CNS-Active Agents

The modulation of lipophilicity and the ability to fine-tune pKa make this scaffold particularly useful for designing drugs that need to cross the blood-brain barrier.[10] The fluorine atom can enhance membrane permeability, while the reduced basicity can prevent unwanted interactions with CNS targets.[3]

Protease and Antiviral Drug Intermediates

The chiral nature of this compound makes it a valuable component in the synthesis of protease inhibitors and antiviral drugs, where precise stereochemical control is crucial for biological activity.[6]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling the primary amine of this compound with a carboxylic acid to form an amide bond, a common linkage in pharmaceutical compounds.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Diagram: Amide Coupling Workflow

Amide_Coupling Start Start Materials: - Carboxylic Acid - this compound - DIPEA, PyBOP, DMF Activation Activate Carboxylic Acid (15 min, RT) Start->Activation Coupling Add Aminopiperidine (4-16 h, RT) Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Step-by-step workflow for a typical amide coupling reaction.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol details the formation of a secondary amine by reacting this compound with a carbonyl compound, followed by reduction.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the piperidine nitrogen, allowing for further functionalization.

Materials:

  • Boc-protected fluoropiperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in Dioxane (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracting with an organic solvent.

Data Summary

The following table summarizes the key physicochemical properties of the parent compound.

PropertyValueSource
Molecular Formula C₁₀H₁₉FN₂O₂[6][11][12]
Molecular Weight 218.27 g/mol [6][11][12]
Boiling Point (Predicted) 285.6 ± 40.0 °C[6]
Density (Predicted) 1.11 ± 0.1 g/cm³[6]
Storage Conditions 2-8°C, sealed, dry, light-proof[6]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a fluorinated piperidine scaffold, a reactive primary amine, and a stable protecting group provides chemists with a robust tool to address key challenges in drug design. By strategically incorporating this synthon, researchers can fine-tune the physicochemical and pharmacokinetic properties of lead compounds, ultimately accelerating the discovery of safer and more effective medicines. The protocols provided herein offer a starting point for the practical application of this valuable intermediate in the synthesis of novel therapeutic agents.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

Application Notes and Protocols for tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be functionalized to interact with biological targets while maintaining favorable physicochemical properties. The strategic introduction of fluorine into this scaffold, creating building blocks like tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, offers chemists a powerful tool to overcome common drug discovery challenges.

Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Specifically, fluorination adjacent to a basic nitrogen, as in our title compound, can modulate the amine's pKa, a critical parameter for optimizing oral absorption, reducing off-target effects (e.g., hERG channel activity), and fine-tuning interactions with the target protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a key intermediate in the synthesis of novel therapeutics.

Physicochemical Properties and Stereochemical Considerations

This compound (C₁₀H₁₉FN₂O₂) is a chiral building block that exists as different stereoisomers. The specific stereochemistry is critical as it dictates the three-dimensional arrangement of the amino and fluoro substituents, which in turn governs the molecule's interaction with chiral biological targets like enzymes and receptors.

PropertyValueSource
Molecular Weight218.27 g/mol [2]
Molecular FormulaC₁₀H₁₉FN₂O₂[2]
XLogP3-AA0.8[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors4[2]
Rotatable Bond Count2[2]

Note: Data corresponds to the (3S,4S)-isomer. Researchers should ensure they are using the correct stereoisomer for their specific application.

Synthesis of the Building Block

The synthesis of chiral 3-amino-4-fluoropiperidines is a non-trivial task. Direct stereoselective fluorination can be challenging. Efficient routes often rely on asymmetric catalysis. Two prominent strategies include the asymmetric hydrogenation of a fluoroenamide and the dynamic kinetic asymmetric transamination of a fluoroketone. A practical and efficient enantioselective synthesis of a closely related syn-1,2-amino-fluoropiperidine has been developed for the production of a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, highlighting the industrial relevance of this scaffold.[3]

A common laboratory-scale synthesis for a specific stereoisomer, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, involves the debenzylation of a protected precursor.

Protocol 1: Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate via Debenzylation

This protocol describes the removal of a benzyl protecting group from the amine to yield the free primary amine, which is the key functional handle for subsequent reactions.

cluster_0 Synthesis of this compound start tert-Butyl (3S,4R)-4-(benzylamino)- 3-fluoropiperidine-1-carboxylate reagents Ammonium formate 10% Pd/C Methanol (Solvent) start->reagents React with conditions Heat to 50°C 1 hour reagents->conditions Under these conditions workup 1. Cool to RT 2. Filter through Celite 3. Concentrate under vacuum conditions->workup Followed by product (3S,4R)-tert-Butyl 4-amino- 3-fluoropiperidine-1-carboxylate workup->product Yields

Caption: Synthetic workflow for the debenzylation to produce the title compound.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (approx. 2.5 eq).

  • Carefully add 10% Pd/C (approx. 0.28 w/w of the starting material) to the mixture. Causality: Pd/C is the catalyst for the hydrogenolysis reaction. Ammonium formate serves as a convenient in situ source of hydrogen.

  • Heat the reaction mixture to 50°C for 1 hour. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol to ensure all product is collected. Trustworthiness: This step is critical for removing the solid catalyst, which could interfere with subsequent steps and product purity.

  • Concentrate the filtrate under reduced pressure to yield the title compound. The product is often obtained in quantitative yield and can be used in the next step without further purification.

Application in Drug Synthesis: Core Reactions and Protocols

The primary amine of this compound is a versatile functional group for building more complex molecules, primarily through amide bond formation and reductive amination.

Application Case Study: Synthesis of a JAK Inhibitor Analog

Janus kinases (JAKs) are critical components of signaling pathways for numerous cytokines and growth factors. Inhibitors of the JAK-STAT pathway, such as Tofacitinib, are effective treatments for autoimmune diseases like rheumatoid arthritis. Tofacitinib itself contains a non-fluorinated 3-aminopiperidine core. The synthesis of a fluorinated analog, leveraging our title compound, represents a classic medicinal chemistry strategy to improve pharmacokinetic properties.

cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerizes Nucleus Nucleus Dimer->Nucleus 5. Translocates Gene Gene Transcription Nucleus->Gene 6. Activates Inhibitor JAK Inhibitor (e.g., Tofacitinib Analog) Inhibitor->JAK Blocks ATP Binding Site

Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for a JAK inhibitor.

Protocol 2: Amide Bond Formation with a Heterocyclic Carboxylic Acid

This protocol details the coupling of the title compound with a representative heterocyclic carboxylic acid, a common step in the synthesis of kinase inhibitors.

cluster_1 Amide Coupling Workflow start_acid Heterocyclic Carboxylic Acid mix Combine reactants and reagents in solvent Stir at RT, 12-18h start_acid->mix start_amine tert-butyl 3-amino- 4-fluoropiperidine-1-carboxylate start_amine->mix reagents EDC (1.1 eq) HOBt (0.1 eq) DIPEA (2.0 eq) reagents->mix solvent Acetonitrile (CH3CN) solvent->mix workup 1. Aqueous Workup 2. Extraction (e.g., EtOAc) 3. Purification (Chromatography) mix->workup Reaction Completion product Coupled Amide Product workup->product Yields

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic carboxylic acid (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the heterocyclic carboxylic acid in acetonitrile, add EDC (1.1 eq), HOBt (a catalytic amount, e.g., 0.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, improving the efficiency and purity of the coupling. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Add a solution of this compound (1.0 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup: Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This standard workup procedure removes unreacted starting materials, coupling reagents, and byproducts, ensuring a cleaner crude product for purification.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Reactant 1Reactant 2Coupling ReagentsSolventTypical Yield
Carboxylic AcidPrimary AmineEDC, HOBt, DIPEACH₃CN60-95%
Carboxylic AcidPrimary AmineHATU, DIPEADMF70-98%
Carboxylic AcidPrimary AmineT3P, PyridineDCM65-90%
Protocol 3: Reductive Amination

Reductive amination is another cornerstone reaction, allowing the formation of a C-N bond by reacting the amine with a ketone or aldehyde in the presence of a reducing agent. This is particularly useful for synthesizing inhibitors where the piperidine nitrogen is attached to a larger scaffold via a methylene linker.

Materials:

  • This compound (1.1 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in DCE, add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine/enamine formation. Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like NaBH₄, which minimizes side reactions such as the reduction of the aldehyde/ketone.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a high-value building block for modern drug discovery. The strategic incorporation of fluorine provides medicinal chemists with a powerful lever to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols outlined in this note for its synthesis and subsequent derivatization via amide coupling and reductive amination provide a robust framework for its application in diverse therapeutic areas, including the development of inhibitors for kinases, proteases, and other enzyme targets. As the demand for molecules with optimized ADME profiles continues to grow, the use of strategically fluorinated scaffolds like this one is set to become even more prevalent in the design of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • Patel, M., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6049-6052. Available at: [Link]

  • Balsells, J., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 60(15), 6687-6695. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, Y., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(23), 5563. Available at: [Link]

  • European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF (EP 3919494 B1). Retrieved from [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6076-6087. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bhatnagar, P. K., et al. (2011). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 2(3), 253-258. Available at: [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. Available at: [Link]

Sources

Application Notes and Protocols: Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone scaffold in modern drug discovery, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold, specifically in the form of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, offers medicinal chemists a powerful tool to overcome common challenges in drug development.

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[3] Judicious placement of fluorine can modulate the basicity (pKa) of nearby amines, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and binding affinity through favorable electrostatic and hyperconjugative interactions.[3][4] This application note provides a comprehensive guide to the use of this compound, a versatile chiral building block, with a focus on its synthesis, conformational behavior, and application in the synthesis of next-generation therapeutics.

Physicochemical Properties and Stereoisomers

The title compound exists as multiple stereoisomers, each offering a unique three-dimensional arrangement of its functional groups. The Boc-protected piperidine nitrogen allows for controlled reactivity at the C3-primary amine.

PropertyValueReference
Molecular Formula C₁₀H₁₉FN₂O₂[5]
Molecular Weight 218.27 g/mol [5]
Appearance Varies by isomer; typically an oil or low-melting solid
Storage 2-8°C, sealed, dry, light-proof

The most commonly utilized stereoisomers in drug discovery are the cis and trans diastereomers, arising from the relative orientation of the amino and fluoro groups.

StereoisomerCAS Number
(3S,4R) - cis 907544-20-1
(3R,4S) - cis 907544-17-6
(3S,4S) - trans 1228185-45-2
(3R,4R) - trans Not readily available
racemic 1334414-00-4

The Causality of Conformation: Why the Axial Fluorine Dominates

A key feature dictating the utility of 3-fluoro-4-aminopiperidine derivatives is the strong conformational preference of the fluorine atom. Extensive NMR and computational studies have revealed that in N-acylated or protonated 3-fluoropiperidines, the fluorine atom overwhelmingly prefers an axial orientation.[6][7][8] This preference, which can be counterintuitive based on simple sterics, is driven by stabilizing electronic interactions.

Two primary forces are at play:

  • Charge-Dipole Interactions: In the protonated (ammonium) form, a favorable electrostatic interaction occurs between the positive charge on the nitrogen and the electron-rich axial fluorine atom.[4]

  • Hyperconjugation (Stereoelectronic Effect): An anomeric-type hyperconjugative interaction exists between the nitrogen lone pair (or the C-N bond in the protonated form) and the antibonding orbital (σ*) of the axial C-F bond. This delocalization of electron density stabilizes the axial conformation.[5][6]

This locked, or strongly biased, conformation provides a rigid scaffold, reducing the entropic penalty upon binding to a target protein and allowing for more predictable structure-activity relationships (SAR).

cluster_axial Axial Fluorine Preference cluster_equatorial Equatorial Fluorine Axial_F Axial Fluorine Conformer (Favored) Stabilizing Stabilizing Interactions Axial_F->Stabilizing Leads to Equatorial_F Equatorial Fluorine Conformer (Disfavored) Charge_Dipole Charge-Dipole Interaction (N-H+ ... F-C) Stabilizing->Charge_Dipole Hyperconjugation Hyperconjugation (n_N -> σ*_C-F) Stabilizing->Hyperconjugation

Caption: Key stabilizing forces driving the axial fluorine preference.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate via Catalytic Hydrogenolysis

This protocol describes the debenzylation of a protected precursor to yield the free primary amine. This is a common final step in multi-step syntheses of the building block.

Start Start: N-Benzyl Precursor (tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate) Reagents Add Reagents: - Ammonium Formate - 10% Pd/C - Methanol (Solvent) Start->Reagents Reaction Heat Reaction Mixture (e.g., 50 °C, 1 h) Reagents->Reaction Workup Workup: 1. Cool to RT 2. Filter through Celite 3. Concentrate under vacuum Reaction->Workup Product Product: Free Amine (tert-Butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate) Workup->Product

Caption: Workflow for synthesis via catalytic hydrogenolysis.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on activated carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equiv).

  • Reagent Addition: Add methanol to dissolve the starting material (approx. 15 mL per gram of substrate). To this solution, add ammonium formate (approx. 2.5 equiv) followed by the careful addition of 10% Pd/C (approx. 0.3 g per gram of substrate). Caution: Pd/C can be pyrophoric; handle with care.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2-3 times).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue is the desired product, which can be used directly or purified further if necessary. A quantitative yield is often achieved.[5]

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This representative protocol details the coupling of the chiral building block with a generic carboxylic acid using standard peptide coupling reagents.

Materials:

  • This compound (e.g., 3S,4R-isomer) (1.0 equiv)

  • Carboxylic acid (R-COOH) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (catalytic to 1.0 equiv) in anhydrous DCM or DMF. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: To the activated acid mixture, add a solution of this compound (1.0 equiv) in the same anhydrous solvent, followed by the dropwise addition of DIPEA (2.0-3.0 equiv).

  • Reaction: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Reductive Amination with an Aldehyde or Ketone

This protocol outlines the formation of a C-N bond via reductive amination, a key transformation for introducing the fluorinated piperidine scaffold.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) or Ketone (R-CO-R') (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH) (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM. If the amine is used as a salt (e.g., HCl), add 1.0 equiv of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction at room temperature for 2-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases. Separate the organic layer.

  • Extraction & Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The unique conformational and electronic properties of the 3-amino-4-fluoropiperidine scaffold make it an exceptionally valuable building block for targeting complex disease areas.

Case Study 1: Kinase Inhibitors

In the development of kinase inhibitors, achieving selectivity and desirable pharmacokinetic properties is paramount. The rigid, fluorinated piperidine scaffold can be used to orient key pharmacophoric elements into the ATP-binding pocket with high precision. The fluorine atom can engage in favorable interactions with the protein backbone and modulate the pKa of the piperidine nitrogen, which is often involved in crucial salt-bridge interactions. Furthermore, the C-F bond can enhance metabolic stability, prolonging the inhibitor's half-life.

Case Study 2: Protease Inhibitors

Protease inhibitors often feature peptidomimetic structures designed to fit within the enzyme's active site. The stereochemically defined 3-amino-4-fluoropiperidine core can serve as a constrained dipeptide isostere. Its rigid conformation helps to pre-organize the inhibitor into a bioactive conformation, improving potency. The primary amine at the C3 position provides a convenient handle for extending the peptide chain, while the fluorine at C4 can enhance binding affinity and block metabolic degradation at that position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on its structural components: a Boc-protected amine and a piperidine derivative.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][7]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[4][7] May cause respiratory irritation.

  • Skin/Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[8] In case of contact, flush immediately with plenty of water for at least 15 minutes.

  • Ingestion: Harmful if swallowed.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Always consult the supplier's SDS for the most current and detailed safety information before handling this compound.

Conclusion

This compound is more than just a simple building block; it is a sophisticated molecular tool that leverages the principles of stereoelectronics and conformational control to impart advantageous properties to drug candidates. Its rigid, fluorinated scaffold provides a predictable platform for designing potent and selective inhibitors with improved metabolic stability. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this chiral building block in their pursuit of novel and effective therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(42), 14976-14981. Available from: [Link]

  • Glorius, F. et al. (2019). The conformational preferences of 3-fluoropiperidine and 3,5-difluoropiperidine and their derivatives. ResearchGate. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 131(42), 15118-15123. Available from: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Bar, S. et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. Available from: [Link]

  • Berggren, K. et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(17), 5955-5965. Available from: [Link]

  • Hotha, S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3463-3466. Available from: [Link]

  • Penta Manufacturing Company. (2024). Piperidine - SAFETY DATA SHEET. Available from: [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Ark Pharm. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. Available from: [Link]

  • Wang, D. D. et al. (2019). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 181, 111562. Available from: [Link]

  • Hruby, V. J. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Arizona. Available from: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1234-1245. Available from: [Link]

  • Ramachandran, P. V., & Dmochowski, I. J. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available from: [Link]

Sources

Application Notes and Protocols for PET Tracer Development Using tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Piperidines in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological and pathological processes at the cellular level.[1] The development of novel PET tracers is crucial for advancing our understanding of diseases and for the development of new therapeutics. Fluorine-18 is a preferred radionuclide for PET tracer development due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy, which results in high-resolution images.[2]

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The introduction of fluorine into such scaffolds can further enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, fluorinated piperidine derivatives are of significant interest for the development of novel PET tracers for imaging a wide range of biological targets, including receptors, enzymes, and transporters in the central nervous system and other tissues.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate as a key building block for the synthesis of innovative PET tracers. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and outline the necessary quality control measures to ensure the integrity of the final radiotracer.

Properties of this compound

This compound is a chiral synthetic intermediate that offers several strategic advantages for PET tracer development.

PropertyValueReference
Molecular Formula C₁₀H₁₉FN₂O₂[3]
Molecular Weight 218.27 g/mol [3]
Appearance Off-white to yellow solid[4]
Storage 2-8°C, sealed, dry, light-proof[5]

The key structural features of this molecule are:

  • Fluorinated Piperidine Ring: The fluorine atom enhances the lipophilicity and metabolic stability of the resulting tracer. Its position can influence the binding affinity and selectivity for the target protein.

  • Primary Amino Group: This serves as a versatile handle for conjugation to various biomolecules or for the attachment of a prosthetic group for radiolabeling.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing unwanted side reactions during synthesis and allowing for controlled deprotection under acidic conditions when required.[6]

Strategic Approach to Radiolabeling

Direct radiolabeling of the existing fluorine atom on the piperidine ring is not a viable strategy. Therefore, a two-step approach is recommended, leveraging the reactive primary amino group. This involves the use of a bifunctional linker, also known as a prosthetic group, which is first radiolabeled with ¹⁸F and then conjugated to the amino group of the piperidine precursor.[2][7]

For this application note, we will focus on the use of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) as the prosthetic group. This reagent is widely used for ¹⁸F-fluoroalkylation of amines due to its good reactivity and the relative stability of the resulting C-N bond.[8][9]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection (Optional) cluster_3 Step 4: Purification & QC precursor Ethylene Glycol bis-Tosylate fetos [¹⁸F]FEtOTs precursor->fetos Nucleophilic Substitution f18 [¹⁸F]Fluoride f18->fetos labeled_precursor ¹⁸F-Labeled Boc-Protected Precursor fetos->labeled_precursor N-alkylation aminopiperidine tert-butyl 3-amino-4- fluoropiperidine-1-carboxylate aminopiperidine->labeled_precursor final_tracer Final ¹⁸F-PET Tracer labeled_precursor->final_tracer Acidic Hydrolysis purified_tracer Purified & Formulated Tracer for Injection final_tracer->purified_tracer HPLC Purification & Formulation G start Start: Crude Reaction Mixture hplc Semi-Preparative HPLC (C18 Column, ACN/H₂O Gradient) start->hplc collect Collect Radioactive Peak hplc->collect dilute Dilute with Sterile Water collect->dilute trap Trap on C18 Cartridge dilute->trap wash Wash with Sterile Water trap->wash elute Elute with Ethanol wash->elute formulate Dilute with Saline elute->formulate filter Sterile Filtration (0.22 µm) formulate->filter end Final Product for Injection filter->end

Sources

Application Notes and Protocols for the Utilization of tert-Butyl 3-Amino-4-fluoropiperidine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block in Modern Drug Discovery

tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate is a chiral, saturated N-heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of a fluorine atom into this structure offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead molecule.[1][2] Fluorination can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins by altering the local electronic environment.[1][2]

This document provides a set of detailed experimental protocols for several key chemical transformations of this compound. These protocols are designed to serve as a practical guide for scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The methodologies detailed herein cover common and synthetically useful reactions of the primary amino group, including acylation, sulfonylation, reductive amination, urea formation, and N-alkylation, as well as the deprotection of the Boc-protecting group. Each protocol is presented with an emphasis on explaining the underlying chemical principles and providing practical insights for successful execution.

Chemical and Physical Properties

A summary of the key chemical and physical properties of various stereoisomers of this compound is presented in the table below. It is crucial to use the correct stereoisomer for a given synthetic target, as stereochemistry often plays a critical role in biological activity.

PropertyValueReference
Chemical Name This compound[3]
Molecular Formula C₁₀H₁₉FN₂O₂[4][5]
Molecular Weight 218.27 g/mol [4][5]
Appearance Typically a solid[2]
Storage Store at 2-8°C, sealed, dry, and protected from light.[1]
CAS Numbers (3S,4R): 907544-20-1(3R,4S): 907544-17-6(3S,4S): 1228185-45-2Racemic: 1334414-00-4[3][4][6][7]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated chemical fume hood by trained personnel.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][8]

Hazard Identification:

  • GHS Pictograms: GHS07 (Harmful/Irritant)[4]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[4]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: Acylation of the Amino Group

This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acid chloride.

Acylation Workflow

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acylated product.

Protocol 2: Sulfonylation of the Amino Group

This protocol details the synthesis of a sulfonamide by reacting the primary amine with a sulfonyl chloride.

Sulfonylation Workflow

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)[10]

  • Pyridine, anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.[10]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, water, and brine.[10]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield the pure sulfonamide product.

Protocol 3: Reductive Amination

This protocol outlines the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE or DCM, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired secondary amine.

Protocol 4: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidine amine.

Boc-Deprotection Workflow

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation, optional)

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in DCM (a common ratio is 1:1 DCM to TFA).[4]

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid. The reaction is typically run with a large excess of TFA.[6][9]

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. The deprotection is usually rapid and accompanied by the evolution of carbon dioxide and isobutylene gas.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

  • (Optional) To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Conclusion

The protocols outlined in this document provide a foundational set of reactions for the synthetic elaboration of this compound. This versatile building block, with its strategically placed fluorine atom and orthogonally protected amino groups, offers numerous opportunities for the creation of novel and diverse chemical matter. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can effectively utilize this compound in their efforts to develop the next generation of pharmaceuticals and other advanced materials.

References

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:1334414-00-4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent: 9492453.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of tert-Butyl 3-Amino-4-fluoropiperidine-1-carboxylate Derivatives as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Targeting DPP-4

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for engaging with biological targets. The strategic introduction of fluorine into this scaffold can profoundly modulate the physicochemical properties of the resulting molecules, including basicity, lipophilicity, and metabolic stability.[1] This fine-tuning is critical in drug discovery for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a particularly promising class of compounds: tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate derivatives. The core structure combines several key features: a Boc-protected piperidine nitrogen for synthetic tractability, a chiral 3-amino group crucial for target engagement, and a 4-fluoro substituent to modulate the properties of the aminopiperidine core. These features make this scaffold particularly well-suited for the design of inhibitors for Dipeptidyl Peptidase IV (DPP-4).

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4] Consequently, DPP-4 inhibitors have emerged as a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[4][5]

Structural studies of DPP-4 in complex with various inhibitors have revealed a common binding motif. A key interaction involves a primary or secondary amine of the inhibitor forming a salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 pocket of the enzyme.[6] The 3-amino group of the piperidine core in our target scaffold is ideally positioned to form this critical interaction. Furthermore, adjacent pockets, such as the hydrophobic S1 pocket, can be engaged by substituents attached to the aminopiperidine core, offering a clear strategy for optimizing potency and selectivity.

These application notes provide a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this compound derivatives. We will detail the synthetic strategies for creating a focused library of analogs, provide a robust protocol for assessing their inhibitory activity against DPP-4, and discuss the interpretation of the resulting SAR data to guide the design of more potent and drug-like candidates.

Experimental Design and Workflow

A systematic SAR study begins with the synthesis of a library of analogs, followed by their biological evaluation and an analysis of the resulting data. The workflow is designed to iteratively build an understanding of how structural modifications impact biological activity.

SAR_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: SAR Analysis & Optimization start Design of Analog Library synth Synthesis of Analogs start->synth purify Purification (e.g., HPLC) synth->purify charac Structural Characterization (NMR, MS) purify->charac screen DPP-4 Inhibition Assay charac->screen Compound Library ic50 Determine IC50 Values screen->ic50 sar_table Construct SAR Table ic50->sar_table analyze Analyze SAR Trends sar_table->analyze optimize Design Next-Generation Analogs analyze->optimize optimize->start Iterative Design

Figure 1: Overall workflow for the SAR study of DPP-4 inhibitors.

Part 1: Synthesis of a Focused Analog Library

The synthesis of a library of this compound derivatives can be achieved through a convergent synthetic strategy. The core aminopiperidine scaffold serves as a key intermediate, which can then be functionalized to introduce diversity at specific positions.

Protocol 1: General Synthetic Scheme for Analog Synthesis

This protocol outlines a general approach for the synthesis of N-substituted analogs via reductive amination.

Synthesis_Scheme cluster_step1 cluster_step2 reagents Reagents and Conditions cluster_step1 cluster_step1 cluster_step2 cluster_step2 start Protected 3-fluoro-4-oxopiperidine reductive_amination Reductive Amination start->reductive_amination core This compound reductive_amination->core coupling Reductive Amination or Amide Coupling core->coupling aldehyde R-CHO or R-COCl aldehyde->coupling product Target Analog coupling->product

Figure 2: General synthetic strategy for analog generation.

Step 1: Synthesis of the Core Scaffold (this compound)

The synthesis of the core scaffold can be achieved from commercially available starting materials, often involving stereoselective fluorination and amination steps. One reported method involves the enzymatic dynamic asymmetric transamination of a protected 3-fluoro-4-oxopiperidine.[1] Alternatively, diastereoselective reduction of a corresponding enamine or azide can be employed.[1] A representative procedure for the debenzylation of a protected precursor is as follows:

  • Materials:

    • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

    • Ammonium formate

    • 10% Palladium on activated carbon (Pd/C)

    • Methanol (MeOH)

    • Diatomaceous earth

  • Procedure:

    • To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate in methanol, add ammonium formate and 10% Pd/C.

    • Heat the reaction mixture to 50°C for 1 hour.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel to obtain the desired tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

Step 2: Diversification via Reductive Amination

  • Materials:

    • This compound (core scaffold)

    • A library of aldehydes or ketones (R-CHO or R-CO-R')

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the core scaffold in DCM or DCE.

    • Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of Analogs:

The structure and purity of each synthesized analog must be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Part 2: Biological Evaluation - DPP-4 Inhibition Assay

The inhibitory potency of the synthesized analogs against DPP-4 is determined using a fluorometric assay. This assay measures the cleavage of a fluorogenic substrate by DPP-4, and the reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.

Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[8][9][10]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Synthesized inhibitor compounds and a reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare stock solutions of the synthesized inhibitors and the reference inhibitor in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Protocol:

    • In a 96-well black microplate, add the following to each well:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer, DPP-4 enzyme solution, and DMSO (at the same final concentration as the inhibitor wells).

      • Inhibitor wells: Assay buffer, DPP-4 enzyme solution, and the desired concentration of the inhibitor solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][9]

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of control well - Rate of blank well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR analysis involves correlating the structural modifications of the synthesized analogs with their corresponding DPP-4 inhibitory activities (IC₅₀ values).

Data Presentation

Organize the data in a clear and concise table to facilitate the identification of trends.

Table 1: Representative SAR Data for this compound Derivatives

Compound IDR Group (Substitution on the 3-amino group)DPP-4 IC₅₀ (nM)
1 (Core) -H>10,000
2a -CH₃8,500
2b -CH₂CH₃6,200
3a -CH₂-Ph550
3b -CH₂(4-F-Ph)280
3c -CH₂(2,4-diF-Ph)150
4a -CO-Ph>10,000
4b -SO₂-Ph>10,000
Sitagliptin (Reference)18

(Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general SAR trends for DPP-4 inhibitors.)

Interpretation of SAR Data

The analysis of the SAR data provides valuable insights into the structural requirements for potent DPP-4 inhibition.

  • The Unsubstituted Amine (Compound 1): The core scaffold with a free primary amine shows very weak activity. This is expected, as many potent DPP-4 inhibitors feature a substituted amine that positions a hydrophobic group in the S1 pocket.

  • Effect of N-Alkylation (Compounds 2a and 2b): Small alkyl substitutions on the 3-amino group lead to a slight increase in potency. This suggests that some steric bulk is tolerated, but these small groups are likely not optimal for engaging the S1 pocket.

  • The Importance of an Aromatic Moiety (Compounds 3a-3c): The introduction of a benzyl group (Compound 3a) results in a significant increase in potency. This is consistent with the known structure of the DPP-4 active site, where the S1 pocket is a hydrophobic region that can accommodate aromatic rings.

  • Impact of Fluorination on the Aromatic Ring (Compounds 3b and 3c): Adding fluorine substituents to the phenyl ring of the benzyl group further enhances inhibitory activity. This could be due to several factors, including favorable interactions with residues in the S1 pocket or modulation of the electronic properties of the aromatic ring. The observed trend suggests that increased fluorination is beneficial.

  • The Role of the Amine Linker (Compounds 4a and 4b): Converting the amine to an amide or sulfonamide abolishes activity. This strongly indicates that the basicity of the nitrogen is crucial for the interaction with the acidic residues (Glu205/Glu206) in the S2 pocket. Acylation or sulfonylation reduces this basicity, disrupting the key salt bridge interaction.

Conclusion and Future Directions

This guide has outlined a systematic approach for conducting SAR studies on this compound derivatives as potential DPP-4 inhibitors. The provided protocols for synthesis and biological evaluation, along with the framework for SAR analysis, offer a comprehensive starting point for researchers in drug discovery.

The initial SAR findings suggest that N-alkylation of the 3-amino group with substituted benzyl moieties is a promising strategy for enhancing potency. Future work should focus on:

  • Exploring a wider range of aromatic and heteroaromatic substituents to further probe the S1 pocket.

  • Investigating the impact of stereochemistry at the 3- and 4-positions of the piperidine ring.

  • Conducting selectivity profiling against other serine proteases to ensure a favorable safety profile.

  • Evaluating the pharmacokinetic properties of the most potent compounds to assess their drug-like potential.

By employing an iterative process of design, synthesis, and testing, the insights gained from these SAR studies will guide the development of novel, potent, and selective DPP-4 inhibitors with the potential for treating type 2 diabetes.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). National Institutes of Health. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). BMC Structural Biology. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). ResearchGate. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). [Link]

  • Piperidine DPP-IV inhibitors. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Compounds Derived from tert-Butyl 3-Amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Fluoropiperidine Scaffold

The tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate scaffold is a cornerstone for the synthesis of a new generation of therapeutic agents. The piperidine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[1] The strategic incorporation of a fluorine atom onto this scaffold is a deliberate design choice intended to confer significant pharmacological advantages.

The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's properties. Introducing a carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, thereby increasing the compound's half-life.[2] Furthermore, fluorine substitution can modulate the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing target binding, improving selectivity, and reducing off-target effects such as hERG channel interactions that can lead to cardiotoxicity.[3][4] This fluorinated scaffold serves as a key intermediate for a variety of potential therapeutics, including inhibitors of Janus kinases (JAKs), proteases, and viral enzymes.

This guide provides a comprehensive suite of detailed in vitro assays and protocols to effectively characterize the biological activity of novel compounds derived from this versatile scaffold.

Section 1: Foundational Assays - Cytotoxicity and Cell Viability

Before determining the specific activity of a compound, it is crucial to first assess its general effect on cell health. The MTT assay is a robust and widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding:

    • Plate cells (e.g., a relevant cancer cell line for oncology applications or a host cell line for antiviral studies) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the appropriate cell culture medium. It is advisable to perform a broad concentration range for initial screening (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Compound IDTarget Cell LineExposure Time (h)IC₅₀ (µM)
Derivative-AHeLa4825.4
Derivative-BA54948> 100
Derivative-CJurkat4812.8
DoxorubicinHeLa480.8

Section 2: Target-Specific Assays - Enzyme Inhibition

Based on the therapeutic rationale for developing derivatives of this compound, key enzymatic targets include Janus kinases (JAKs) and proteases.

Janus Kinase (JAK) Inhibition Assay

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

G cluster_0 Biochemical Assay Recombinant JAK Enzyme Recombinant JAK Enzyme Incubation Incubation Recombinant JAK Enzyme->Incubation Peptide Substrate & ATP Peptide Substrate & ATP Peptide Substrate & ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: Workflow for a biochemical JAK inhibitor assay.

This assay measures the phosphorylation of a specific peptide substrate by a JAK enzyme. The assay uses a biotinylated peptide substrate and two key detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated by the JAK enzyme, the antibody binds to it. The binding of streptavidin to the biotinylated peptide brings the donor and acceptor fluorophores into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the level of substrate phosphorylation. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant human JAK1 enzyme and a biotinylated peptide substrate (e.g., ULight™-JAK-1tide) in enzymatic buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X ATP solution in the enzymatic buffer. The final ATP concentration should be at the Km value for the specific JAK enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compounds at 4X the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound dilutions to the assay plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the enzymatic reaction by adding 2.5 µL of the 4X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix containing the europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 in the detection buffer.

    • Add 10 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

    • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to controls (no inhibitor vs. no enzyme).

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cysteine Protease (Cathepsin B) Inhibition Assay

Cathepsin B is a lysosomal cysteine protease implicated in various pathologies, including cancer progression and neurodegenerative diseases.[6][7] It serves as an excellent representative target for screening protease inhibitors.

This assay utilizes a synthetic peptide substrate that is recognized and cleaved by the target protease.[8][9] The peptide contains a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) that is covalently linked to a quenching group. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. An inhibitor will slow down or prevent this cleavage, leading to a reduced fluorescence signal.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM MES, pH 6.0, containing 2.5 mM DTT to maintain the active site cysteine in a reduced state).

    • Thaw the recombinant human Cathepsin B enzyme on ice and dilute to the desired working concentration (e.g., 0.04 ng/µL) in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in DMSO and then dilute to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor control (e.g., E-64) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the diluted Cathepsin B enzyme to each well (except for the "no enzyme" blank control).

    • Add 10 µL of the serially diluted test compounds or controls to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the diluted fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)
Derivative-XJAK1HTRF®85
Derivative-YJAK1HTRF®12
TofacitinibJAK1HTRF®5.2
Derivative-ZCathepsin BFluorometric210
E-64Cathepsin BFluorometric15

Section 3: Cell-Based Assays - Probing Cellular Signaling

To confirm that the enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular context, cell-based assays are essential.

Assessing Inhibition of the JAK-STAT Signaling Pathway

Upon cytokine stimulation, JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate gene transcription.[10] A common method to assess the inhibition of this pathway is to measure the phosphorylation of a key STAT protein (e.g., STAT3) in response to a specific cytokine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT_Dimer STAT_Dimer p-STAT->STAT_Dimer Dimerizes Gene_Transcription Gene_Transcription STAT_Dimer->Gene_Transcription Translocates & Binds DNA

Caption: Simplified overview of the JAK-STAT signaling pathway.

Detailed Protocol: Western Blot for Phospho-STAT3
  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., TF-1 cells) to an appropriate density.

    • Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or a known JAK inhibitor (e.g., Tofacitinib) for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel compounds derived from the this compound scaffold. By systematically evaluating cytotoxicity and then proceeding to specific biochemical and cell-based assays, researchers can efficiently identify and prioritize lead candidates for further development. The strategic design of the core scaffold, combined with this rigorous evaluation cascade, paves the way for the discovery of potent and selective next-generation therapeutics.

References

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit.
  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2021). STAR Protocols, 2(3), 100793.
  • Abcam. (2024). ab185438 Cathepsin B Inhibitor Screening Kit (Fluorometric).
  • BenchChem. (2025). Application Notes: The Use of Fluorogenic Peptide Substrates in Protease Inhibitor Drug Discovery.
  • Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. (2004).
  • Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. (2021). International Journal of Molecular Sciences, 22(16), 8758.
  • Biotium. (n.d.). Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Fluorometric) (ab39383).
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
  • APExBIO. (n.d.). Caspase-3 Fluorometric Assay Kit.
  • In Vitro Assay for Site-Specific Proteases Using Bead-Attached GFP Substrate. (2002). Analytical Biochemistry, 308(1), 125-130.
  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit.
  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK1.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview.
  • Screening and laboratory monitoring for patients on JAK inhibitors. (2022).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2021). Molecules, 26(11), 3195.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2021). Semantic Scholar.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2019).
  • The role of fluorine in medicinal chemistry. (2011). Journal of Fluorine Chemistry, 132(12), 1011-1029.
  • The JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology, 13, 1035287.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Organic Letters, 22(12), 4612-4617.
  • The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment. (2025). BenchChem.
  • JAK-STAT signaling p

Sources

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Acylation of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and pKa.[1] Among the privileged scaffolds in drug discovery, the piperidine ring is ubiquitous due to its favorable pharmacological profile. Consequently, the strategic combination of these two motifs—the fluorinated piperidine—has emerged as a highly sought-after building block for novel therapeutics.[2][3][4][5]

This document provides a detailed guide to the acylation of a specific, high-value intermediate: this compound. This chiral building block offers a synthetically versatile handle—the primary amine at the C3 position—for the introduction of diverse functionalities via amide bond formation. The presence of the fluorine atom at the C4 position introduces unique stereoelectronic properties that can influence both the reactivity of the amine and the conformational preference of the final molecule.[1] The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, preventing N-acylation at that position and ensuring chemoselectivity.[6][7]

This guide, intended for researchers in synthetic and medicinal chemistry, will delve into the mechanistic nuances of the acylation reaction, provide robust, step-by-step protocols, and offer practical insights into optimization and troubleshooting.

Mechanistic Insights: The Nuances of Acylating a Fluorinated Amine

The N-acylation of an amine is a fundamental nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or a coupled carboxylic acid). This forms a tetrahedral intermediate which then collapses, expelling a leaving group to form the stable amide bond.[8]

In the case of this compound, several factors influence this process:

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the adjacent carbon atoms and, to a lesser extent, on the C3 amino group. This reduction in electron density lowers the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, potentially slowing the reaction rate.[9]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring itself create a sterically demanding environment around the C3-amino group. This can hinder the approach of equally bulky acylating agents.

  • Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

Experimental_Workflow start_node Reaction Setup (Amine, Solvent, Base) Cool to 0 °C Cool to 0 °C start_node->Cool to 0 °C process_node process_node decision_node decision_node Stir & Warm to RT Stir & Warm to RT decision_node->Stir & Warm to RT No Aqueous Work-up\n(Quench, Extract, Wash) Aqueous Work-up (Quench, Extract, Wash) decision_node->Aqueous Work-up\n(Quench, Extract, Wash) Yes end_node Pure Product Add Acylating Agent Add Acylating Agent Cool to 0 °C->Add Acylating Agent Add Acylating Agent->Stir & Warm to RT 1-12h Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir & Warm to RT->Monitor by TLC/LC-MS Monitor by TLC/LC-MS->decision_node Reaction Complete? Dry & Concentrate Dry & Concentrate Aqueous Work-up\n(Quench, Extract, Wash)->Dry & Concentrate Purify (Chromatography) Purify (Chromatography) Dry & Concentrate->Purify (Chromatography) Purify (Chromatography)->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the key transformations involved.

I. Overview of the Synthetic Strategy

A prevalent synthetic route to this compound involves the stereoselective reduction of a suitable fluoropyridine precursor, followed by protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide will focus on a common pathway: the asymmetric hydrogenation of a protected 3-fluoro-4-aminopyridine derivative.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the key reaction steps.

A. Asymmetric Hydrogenation of the Fluoropyridine Precursor

The catalytic asymmetric hydrogenation of a protected 3-fluoro-4-aminopyridine derivative is a critical step that establishes the stereochemistry of the final product. However, it is often accompanied by side reactions.

Q1: My hydrogenation is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What could be the issue?

A1: Several factors can contribute to incomplete hydrogenation:

  • Catalyst Activity: The activity of your ruthenium or rhodium catalyst is paramount. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. Catalyst loading may also need optimization.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While alcohols like methanol are common, their purity is crucial. Traces of water can affect catalyst performance.

  • Substrate Purity: Impurities in your fluoropyridine starting material can poison the catalyst. Ensure your substrate is of high purity before subjecting it to hydrogenation.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of fluorine. What is this impurity and how can I prevent it?

A2: This is a common and critical issue known as hydrodefluorination , where the C-F bond is cleaved and replaced with a C-H bond.[1][2]

  • Mechanism: This side reaction is often catalyzed by the transition metal used for the hydrogenation.[3][4] The catalyst can oxidatively add into the C-F bond, leading to the formation of a defluorinated product.[5]

  • Troubleshooting:

    • Catalyst Selection: Ruthenium-based catalysts are sometimes reported to be less prone to causing hydrodefluorination compared to rhodium or iridium for certain substrates.[6]

    • Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can sometimes disfavor the hydrodefluorination pathway.

    • Additives: The addition of fluoride scavengers, such as titanium(IV) isopropoxide, has been shown to suppress hydrodefluorination by sequestering fluoride ions that can promote the side reaction.[6]

Q3: My product is a mixture of diastereomers (cis and trans). How can I improve the diastereoselectivity?

A3: The formation of both syn (cis) and anti (trans) diastereomers is a common challenge. The desired product is often the syn isomer.

  • Understanding the Stereochemistry: The relative orientation of the amino and fluoro substituents is crucial for the biological activity of downstream compounds. The syn configuration is often the desired one.[6]

  • Troubleshooting:

    • Catalyst and Ligand Choice: The diastereoselectivity is highly dependent on the chiral ligand used in the asymmetric hydrogenation. A thorough screening of different chiral phosphine ligands is often necessary to find the optimal one for your specific substrate.

    • Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio (d.r.). Running the reaction at lower temperatures can sometimes improve selectivity.

Impurity Identification Mitigation Strategies
Des-fluoro impurityMass spectrometry (loss of 18 Da from expected product mass). 1H NMR will show the absence of fluorine coupling.Optimize catalyst, use milder conditions, add fluoride scavengers.
Anti (trans) diastereomerChiral HPLC or SFC. 1H NMR may show different coupling constants for the protons on the piperidine ring compared to the syn isomer.[7]Screen chiral ligands, optimize reaction temperature and solvent.
Unreacted Starting MaterialTLC, LC-MS, 1H NMRCheck catalyst activity, ensure substrate purity, optimize reaction conditions (pressure, temperature, time).
B. N-Boc Protection

The introduction of the Boc protecting group is generally a straightforward step, but it can present its own set of challenges, especially with a bifunctional molecule like 3-amino-4-fluoropiperidine.

Q1: I am seeing the formation of a di-Boc protected product. How can I avoid this?

A1: The formation of a di-Boc product, where the Boc group attaches to both the piperidine nitrogen and the 3-amino group, can occur if the reaction conditions are not carefully controlled.

  • Troubleshooting:

    • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is usually sufficient. A large excess should be avoided.

    • Reaction Conditions: Running the reaction at a lower temperature (0 °C to room temperature) can help to control the reactivity and favor mono-protection.

Q2: Are there any other common side products from the Boc protection step?

A2: Yes, besides the di-Boc impurity, other side products can form:

  • Urea Formation: If the reaction is run under certain conditions, especially with primary amines, the formation of urea-type byproducts can be observed.[8]

  • Over-alkylation: While less common with Boc protection, the generation of tert-butyl byproducts can sometimes occur, especially if the reaction is heated.

C. N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, but this can lead to side reactions, particularly with a fluorinated substrate.

Q1: My N-Boc deprotection is incomplete. What can I do?

A1: Incomplete deprotection can be due to several factors:

  • Acid Strength/Concentration: For stubborn substrates, increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or switching to a stronger acid like 4M HCl in dioxane may be necessary.[9]

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at room temperature. Gentle warming (e.g., to 40 °C) can sometimes be employed, but this may increase the risk of side reactions.

Q2: I'm concerned about the acidic conditions affecting the fluorine substituent. Is this a valid concern?

A2: While the C-F bond is generally stable to acidic conditions used for Boc deprotection, harsh conditions or prolonged reaction times could potentially lead to some degradation. It is always advisable to use the mildest conditions necessary to achieve complete deprotection.

Q3: What are the common byproducts of N-Boc deprotection?

A3: The primary byproduct of concern arises from the formation of the tert-butyl cation intermediate.[10]

  • t-Butylation: This reactive carbocation can alkylate nucleophilic sites on your molecule or in the solvent. While the 3-amino-4-fluoropiperidine core is not highly nucleophilic, this is a possibility to be aware of, especially if other nucleophilic functional groups are present in the molecule.

  • Mitigation: The use of scavengers, such as triisopropylsilane (TIS) or anisole, can help to trap the tert-butyl cation and prevent unwanted side reactions.

III. Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product.

A. Chiral Separation of Diastereomers

Distinguishing between the syn and anti diastereomers requires chiral chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC is often the method of choice for the separation of chiral amines due to its high efficiency and speed.[11][12] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used.[2][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a powerful technique for separating diastereomers.[13][14] Similar to SFC, polysaccharide-based CSPs are very effective. Normal-phase chromatography is often employed for these separations.

Protocol: Chiral SFC for Diastereomer Separation

  • Column: Chiralpak AD-H or similar polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (typically 5-40%).

  • Additive: A small amount of a basic additive like isopropylamine or diethylamine (e.g., 0.1-0.5%) is often added to the modifier to improve peak shape for basic analytes.

  • Flow Rate: 2-5 mL/min.

  • Backpressure: 100-150 bar.

  • Temperature: 30-40 °C.

  • Detection: UV (e.g., at 210 nm) or Mass Spectrometry (MS).

B. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): 1H and 19F NMR are invaluable for characterizing the desired product and its impurities. The coupling constants between protons and the fluorine atom can help to distinguish between diastereomers.[7] The absence of a fluorine signal in 19F NMR and the corresponding changes in the 1H NMR spectrum are clear indicators of hydrodefluorination.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the product and identifying impurities based on their mass-to-charge ratio.

IV. Visualization of Key Processes

Synthetic Workflow

Synthesis_Workflow A Protected 3-Fluoro-4-aminopyridine B Asymmetric Hydrogenation A->B H2, Chiral Catalyst C Racemic/Diastereomeric Mixture of Protected 3-Amino-4-fluoropiperidine B->C D N-Boc Protection C->D (Boc)2O, Base E This compound D->E

Caption: General synthetic workflow for this compound.

Impurity Formation Pathwaysdot

Impurity_Formation cluster_0 Asymmetric Hydrogenation cluster_1 N-Boc Protection/Deprotection A Protected 3-Fluoro-4-aminopyridine B Desired syn-Isomer A->B Desired Pathway C anti-Isomer A->C Side Reaction (Diastereoselection) D Des-fluoro Product A->D Side Reaction (Hydrodefluorination) E 3-Amino-4-fluoropiperidine F Desired N-Boc Product E->F Desired Pathway ((Boc)2O) G Di-Boc Product E->G Side Reaction (Over-protection) H t-Butylated Byproduct F->H Side Reaction (Deprotection with t-butyl cation)

Sources

Technical Support Center: Purification of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate . This document is designed for researchers, medicinal chemists, and process development scientists. This chiral building block is a critical intermediate in the synthesis of various pharmaceutical agents, where its fluorinated piperidine scaffold is used to enhance properties like metabolic stability, membrane permeability, and target binding affinity.[1]

However, its purification presents unique challenges due to its physical properties and the presence of multiple functional groups: an acid-labile Boc-protecting group, a basic secondary amine, and a fluorine substituent that influences polarity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. For instance, if the final step involves the debenzylation of a precursor like tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, you can expect the following.[2]

Potential Impurity Origin Removal Strategy
Unreacted Starting MaterialIncomplete reactionColumn Chromatography
Palladium Catalyst (Pd/C)Catalytic hydrogenationFiltration through Celite® or a similar filter aid.[2]
Ammonium Formate / SaltsReagents from reductive aminationAqueous workup / Liquid-liquid extraction
Toluene or other Benzyl byproductsSide-products from debenzylationVolatiles removed under reduced pressure
DiastereomersNon-stereoselective synthesis stepsChiral chromatography or diastereomeric salt resolution (if applicable)

Q2: My final product is a thick oil, but some vendors sell it as a solid. How can I solidify it?

A2: It is very common for Boc-protected amino compounds to be isolated as viscous oils or amorphous solids, especially if trace amounts of solvent or impurities are present.[3] Achieving crystallinity can be challenging. Here are some proven techniques:

  • High Purity is Key: First, ensure your material is >98% pure by NMR and LC-MS. Impurities can significantly inhibit crystallization.

  • Slurrying/Pulping: Try stirring the oil vigorously in a non-polar solvent in which it is poorly soluble, such as hexane, diethyl ether, or pentane.[4][5] This can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the oil to initiate crystallization.[4][5]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a non-polar anti-solvent (e.g., hexane) until turbidity persists.[6] Let it stand, preferably at a reduced temperature (e.g., 4°C), to allow crystals to form.

Q3: Which purification technique is generally recommended for this compound?

A3: Flash column chromatography on silica gel is the most robust and widely applicable method for purifying this compound on a laboratory scale.[7] The polarity of the molecule allows for good separation from less polar starting materials and non-polar byproducts. However, success is highly dependent on the correct choice of mobile phase and column deactivation.

Q4: How does the stereochemistry (e.g., cis vs. trans, R/S isomers) affect purification?

A4: The stereochemistry is critical. Diastereomers (e.g., (3S,4S) vs. (3S,4R)) have different physical properties and can often be separated by standard silica gel chromatography.[8][9] However, enantiomers (e.g., (3R,4S) vs. (3S,4R)) have identical properties on achiral media and cannot be separated by this method.[10] If you need to separate enantiomers, you must use a specialized technique like chiral chromatography.[11] During purification, it is crucial to use methods that do not risk epimerization at either chiral center.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: Product is streaking or tailing badly on the TLC plate and during column chromatography.
  • Potential Cause: The basic amine group on your product is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the product to "stick" to the stationary phase, leading to poor peak shape and inefficient separation.

  • Solution: Deactivate the silica gel by adding a small amount of a volatile base to your mobile phase.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonia solution (7N in methanol) to your eluent mixture (e.g., Hexane/Ethyl Acetate).

    • Causality: The TEA acts as a competitive base, binding to the acidic sites on the silica. This allows your product to travel through the column without these undesirable secondary interactions, resulting in sharp, symmetrical peaks and better separation.

Problem 2: Low recovery of the product after column chromatography.
  • Potential Cause 1: Product is irreversibly adsorbed onto the silica. This can happen if the silica is not properly deactivated (see Problem 1) or if a highly protic solvent system (like high concentrations of methanol) is used without a basic modifier.

  • Solution 1: Always use a basic modifier like triethylamine in your eluent. If you suspect the product is stuck on the column, you can try to flush the column with a more polar, basic eluent system, such as 5-10% methanol in dichloromethane containing 1% TEA.

  • Potential Cause 2: Partial cleavage of the Boc-protecting group. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Silica gel is inherently acidic, and this acidity can be exacerbated by certain solvents (e.g., unstabilized dichloromethane can contain traces of HCl).

  • Solution 2:

    • Neutralize Solvents: Ensure your solvents are fresh and of high quality.

    • Use Basic Modifier: The addition of triethylamine to the eluent (as mentioned above) is crucial as it neutralizes the silica surface, protecting the Boc group from cleavage.

    • Alternative Stationary Phase: In sensitive cases, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.

Problem 3: A key impurity is co-eluting with my product.
  • Potential Cause: The polarity of the impurity is too similar to your product for the chosen solvent system to resolve.

  • Solution:

    • Optimize the Eluent System: Do not rely on a single TLC result. Systematically screen different solvent systems. A good approach is to test solvent mixtures from different solvent selectivity groups. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or a Toluene/Acetone system.[12]

    • Use a Gradient Elution: A shallow gradient can often resolve closely eluting spots. For example, instead of a constant 40% EtOAc in Hexane, run a gradient from 20% to 50% EtOAc over 10-15 column volumes.

    • Consider an Alternative Technique: If chromatography fails, an acid-base extraction may work. Dissolve the crude material in a solvent like ethyl acetate, wash with a dilute aqueous acid (e.g., 1M citric acid) to extract your basic product into the aqueous layer. The neutral/acidic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent. Caution: Ensure the pH extremes do not affect other functional groups.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying gram-scale quantities of the title compound.

1. Preparation of the Silica Slurry:

  • In a beaker, add 100g of silica gel (40-63 µm particle size) to ~400 mL of the initial eluent (e.g., 98:2 Hexane/Ethyl Acetate + 0.5% Triethylamine).
  • Stir gently to create a uniform slurry without air bubbles.

2. Packing the Column:

  • Secure a glass column vertically. Add a small layer of sand to the bottom.
  • Pour the silica slurry into the column. Use a funnel to avoid spillage.
  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly into a stable bed.
  • Once packed, add a thin layer of sand on top to prevent the bed from being disturbed.

3. Loading the Sample:

  • Dissolve the crude product (~1g) in a minimal amount of dichloromethane.
  • In a separate flask, add ~2-3g of silica gel and concentrate the crude product solution onto it using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully add the dry-loaded sample onto the top layer of sand in the column.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane + 0.5% TEA).
  • Gradually increase the polarity of the mobile phase based on TLC analysis of the starting material. A typical gradient might be from 2% to 50% Ethyl Acetate.
  • Collect fractions (e.g., 20 mL each) in test tubes.
  • Monitor the elution process by spotting every few fractions on a TLC plate. A suitable TLC stain for this compound is ninhydrin, which will stain the primary amine group.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualization of the Purification Workflow

G cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (with TEA) pack_col Pack Column prep_slurry->pack_col dry_load Dry Load Crude Product onto Silica pack_col->dry_load load_sample Load Sample onto Column dry_load->load_sample run_grad Run Gradient Elution (e.g., Hex/EtOAc + TEA) load_sample->run_grad collect_frac Collect Fractions run_grad->collect_frac tlc Analyze Fractions by TLC (Ninhydrin Stain) collect_frac->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final_product Isolated Pure Product evap->final_product

Caption: Workflow for Column Chromatography Purification.

Decision-Making Framework for Purification Strategy

For researchers facing a new batch or an unfamiliar impurity profile, this decision tree can guide the selection of an appropriate purification strategy.

G start Assess Crude Purity (NMR, LCMS, TLC) purity_check Purity > 95%? start->purity_check is_solid Is material a solid or can it be crystallized? purity_check->is_solid Yes impurity_type What is the main impurity? purity_check->impurity_type No is_solid->impurity_type No, it's an oil recrystallize ACTION: Direct Crystallization / Slurry is_solid->recrystallize Yes column ACTION: Flash Column Chromatography impurity_type->column Non-polar / Starting Material extraction ACTION: Acid-Base Extraction impurity_type->extraction Acidic / Basic byproducts chiral_col ACTION: Chiral HPLC / SFC impurity_type->chiral_col Diastereomer / Enantiomer

Caption: Decision tree for selecting a purification method.

References

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). SUPPORTING INFORMATION for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • O'Donovan, D. (n.d.). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. University College Dublin Research Repository. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Oriental Journal of Chemistry. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-protected dipeptides. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into piperidine scaffolds with precise stereochemical control. The piperidine ring is a cornerstone of modern pharmaceuticals, and the strategic incorporation of fluorine can profoundly modulate basicity, metabolic stability, and binding affinity.[1][2] However, the synthesis of specific stereoisomers, such as the syn and anti forms of 3-amino-4-fluoropiperidine, presents significant and recurring challenges.[1]

This guide provides in-depth, field-proven insights in a question-and-answer format to address the most common issues encountered during synthesis. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary strategies for achieving stereocontrol in this synthesis?

    • Which stereoisomer (syn or anti) is typically favored and why?

    • What are the main analytical techniques for verifying stereochemistry?

  • Troubleshooting Guide: Synthesis & Purification

    • Problem 1: Poor Diastereoselectivity (Incorrect syn/anti Ratio)

    • Problem 2: Significant Hydrodefluorination Byproduct

    • Problem 3: Low Enantioselectivity in Asymmetric Reactions

    • Problem 4: Catalytic Reaction Stalls or Fails to Reach Completion

    • Problem 5: Difficulties in Purifying Stereoisomers

    • Problem 6: Product Instability and HF Elimination

  • Key Experimental Protocols

    • Protocol 1: General Procedure for Asymmetric Hydrogenation of a Fluoroenamide

    • Protocol 2: Fluoride Ion Sequestration to Prevent Catalyst Inhibition

    • Protocol 3: In-Situ Boc Protection of a Crude Piperidine Product

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in the synthesis of 3-amino-4-fluoropiperidines?

There are two main contemporary approaches that avoid the often-problematic direct stereoselective fluorination of a pre-existing piperidine ring.[1]

  • Asymmetric Hydrogenation of a Fluoroenamide: This is a robust method where a 3-fluoro-4-aminopyridine precursor is activated and partially reduced to form a tetrahydropyridine intermediate (a fluoroenamide). This enamide is then hydrogenated using a chiral catalyst (e.g., Ru- or Rh-based) to set the two adjacent stereocenters simultaneously, often with good control over the syn configuration.[1][3]

  • Enzymatic Dynamic Asymmetric Transamination: This strategy involves the use of a transaminase enzyme to install the amine onto a 3-fluoropiperidin-4-one precursor. A key advantage is the dynamic kinetic resolution process, where the enzyme selectively converts one enantiomer of the fluoroketone while the other rapidly racemizes, allowing for theoretical yields up to 100% of the desired syn-amino alcohol stereoisomer.[1][3]

A third strategy, dearomatization-hydrogenation, uses rhodium catalysis to convert fluoropyridines into all-cis fluorinated piperidines, leveraging the thermodynamic preference for fluorine to adopt an axial orientation in the product.[4][5]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Stereoselective Methods 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Fluoroenamide Fluoroenamide 3-Fluoro-4-aminopyridine->Fluoroenamide Partial Reduction Boc-piperidin-4-one Boc-piperidin-4-one Fluoroketone Fluoroketone Boc-piperidin-4-one->Fluoroketone Electrophilic Fluorination Asymmetric Hydrogenation (Ru/Rh) Asymmetric Hydrogenation (Ru/Rh) Fluoroenamide->Asymmetric Hydrogenation (Ru/Rh) Enzymatic Transamination Enzymatic Transamination Fluoroketone->Enzymatic Transamination Final_Product tert-Butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate Asymmetric Hydrogenation (Ru/Rh)->Final_Product Enzymatic Transamination->Final_Product

Caption: Key stereoselective synthesis strategies.

Q2: Which stereoisomer (syn or anti) is typically favored and why?

In many reported syntheses, particularly those involving hydrogenation or dearomatization of fluoropyridines, there is a notable preference for forming products where the fluorine atom adopts an axial orientation in the final piperidine ring chair conformation.[1][4] This preference is driven by favorable electronic interactions, such as hyperconjugation and charge-dipole interactions (C-F···H-N+), which stabilize the axial conformer over the equatorial one.[1][4][6] Whether this leads to a syn or anti product depends on the substitution pattern and the specific synthetic route. For the title compound, routes like asymmetric hydrogenation are specifically optimized to produce the desired syn diastereomer.[3]

Q3: What are the main analytical techniques for verifying stereochemistry?

A combination of techniques is essential for unambiguous stereochemical assignment.

Analytical TechniquePurpose & Key Insights
¹H and ¹⁹F NMR Provides the diastereomeric ratio (d.r.). The coupling constants (³JHH, ³JHF) are crucial for determining the relative configuration (cis/trans) and the conformational preference (axial/equatorial) of the substituents.[4][6]
Chiral Chromatography (HPLC/SFC) Separates and quantifies enantiomers to determine the enantiomeric excess (e.e.). Supercritical Fluid Chromatography (SFC) is particularly effective for these types of compounds.[1]
X-ray Crystallography Provides definitive, unambiguous proof of both the relative and absolute stereochemistry of a crystalline solid. This is often used to confirm the results of a newly developed method.[7][8]

Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the synthesis. The troubleshooting workflow below provides a general decision-making process.

Troubleshooting_Workflow Start Experiment Completed Analyze Crude Product Check_Conversion Is Conversion >95%? Start->Check_Conversion Check_DR Is Diastereomeric Ratio Acceptable? Check_Conversion->Check_DR Yes Troubleshoot_Stall Problem 4: Reaction Stalling Check_Conversion->Troubleshoot_Stall No Check_EE Is Enantiomeric Excess Acceptable? Check_DR->Check_EE Yes Troubleshoot_DR Problem 1: Poor Diastereoselectivity Check_DR->Troubleshoot_DR No Check_Byproducts Significant Byproducts (e.g., Hydrodefluorination)? Check_EE->Check_Byproducts Yes Troubleshoot_EE Problem 3: Low Enantioselectivity Check_EE->Troubleshoot_EE No Purification Proceed to Purification Check_Byproducts->Purification No Troubleshoot_Byproducts Problem 2: Hydrodefluorination Check_Byproducts->Troubleshoot_Byproducts Yes

Caption: General troubleshooting decision tree.
Problem 1: Poor Diastereoselectivity (Incorrect syn/anti Ratio)

Question: My reaction produced a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?

Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. The solution is to modify reaction conditions to increase this energy gap.

Potential Causes & Solutions:

  • Suboptimal Catalyst or Ligand (for Asymmetric Hydrogenation): The choice of metal and chiral ligand is paramount for directing the approach of hydrogen to the enamide double bond.

    • Solution: Screen a panel of catalysts and ligands. For instance, while both Ruthenium and Rhodium catalysts can provide the required syn configuration, their performance varies. A catalyst prepared from (COD)Ru(Me-allyl)₂ and BIPHEP ligand has been shown to be effective.[1]

  • Incorrect Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting stereoselectivity.

    • Solution: Experiment with different solvents. A switch from THF to 2-MeTHF with a MeOH co-solvent was found to be critical in one study to improve both dissolution and performance.[1]

  • Temperature Effects: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired diastereomeric pathway, eroding selectivity.

    • Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves diastereoselectivity.

Problem 2: Significant Hydrodefluorination Byproduct

Question: I am observing a significant amount of a byproduct with a mass corresponding to the loss of fluorine (des-fluoro piperidine). What causes this and how can I prevent it?

Answer: Hydrodefluorination, or C-F bond cleavage, is a common and problematic side reaction in hydrogenations of fluorinated heterocycles.[1][4][9] It is often catalyzed by the transition metal and promoted by fluoride ions generated during the reaction.

Potential Causes & Solutions:

  • Catalyst Choice: Some metals are more prone to promoting C-F bond cleavage. Iridium, for example, has been shown to cause extensive C-F bond reduction in this context.[1] Palladium catalysts can also cause hydrodefluorination, though this can sometimes be suppressed.[9][10]

    • Solution: Ruthenium-based catalysts are often a better choice, showing a lower propensity for this side reaction compared to iridium or rhodium in certain systems.[1]

  • Presence of Fluoride Ions: Small amounts of HF or F⁻, generated from minor degradation or hydrolysis of fluorine-containing reagents (like HBF₄ used as an additive), can poison the catalyst or promote further defluorination.[1]

    • Solution: Add a fluoride scavenger. The addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can sequester free fluoride ions, protecting the catalyst and dramatically reducing the formation of the des-fluoro byproduct. In one reported case, adding 2 equivalents was necessary for optimal results.[1]

  • Acidic Conditions: The presence of a strong Brønsted acid is often required for the hydrogenation, but incorrect choice or concentration can exacerbate side reactions.[9]

    • Solution: Optimize the acid additive. While necessary, ensure it is free from impurities that could generate fluoride. HBF₄ has been used successfully, but its quality is critical.[1]

Problem 3: Low Enantioselectivity in Asymmetric Reactions

Question: My product has a high diastereomeric ratio but a low enantiomeric excess (e.e.). How can I improve the enantioselectivity?

Answer: Low enantioselectivity points directly to an issue with the chiral control element of your reaction, whether it's a catalyst or a reagent.

Potential Causes & Solutions:

  • Ineffective Chiral Ligand/Catalyst: The chiral environment created by the ligand may not be sufficient to effectively differentiate between the two enantiotopic faces of the substrate.

    • Solution: Screen different families of chiral ligands. If using a BINAP-type ligand, for example, explore variations with different electronic and steric properties (e.g., BIPHEP). Ensure the catalyst is prepared correctly and is of high purity.[1]

  • Enzyme Inhibition or Low Activity (for Biocatalysis): In enzymatic transaminations, the enzyme's activity can be compromised by the solvent, pH, or substrate/product inhibition.

    • Solution: Optimize the reaction medium for the enzyme. This includes pH (a borate buffer at pH 10.5 is reported), co-solvents (DMSO is often used), and temperature (e.g., 45°C). Continuously removing the acetone byproduct can also prevent reversibility and improve yield and selectivity.[1]

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle, eroding the overall e.e.

    • Solution: Lower the reaction temperature to slow down the uncatalyzed pathway relative to the catalyzed one. Confirm that all reagents are pre-mixed in the correct order to ensure the catalytic cycle initiates immediately upon addition of the final reagent.

Problem 4: Catalytic Reaction Stalls or Fails to Reach Completion

Question: My hydrogenation reaction starts well but plateaus at ~90% conversion, even with extended reaction times. What is happening?

Answer: Reaction stalling is a classic symptom of catalyst inhibition or deactivation. In this specific synthesis, the culprit is often the product itself or a byproduct.

Potential Causes & Solutions:

  • Catalyst Poisoning by Fluoride Ions: This is the most likely cause. As described in Problem 2, fluoride ions generated from hydrodefluorination side reactions can bind to the metal center of the catalyst, inhibiting its activity.[1]

    • Solution: The most effective solution is the addition of a fluoride scavenger like Ti(OiPr)₄ from the start of the reaction. See Protocol 2 for a general procedure.

  • Substrate/Product Inhibition: The nitrogen atom in the piperidine product can coordinate to the Lewis acidic metal center of the catalyst, preventing it from participating in the catalytic cycle.

    • Solution: The use of a strong acid additive (like HBF₄) is designed to prevent this. The acid protonates the basic nitrogen atoms of the substrate and product, preventing them from binding to and inhibiting the catalyst.[1] Ensure the acid is present in the correct stoichiometric amount.

Problem 5: Difficulties in Purifying Stereoisomers

Question: My crude product is a mixture of diastereomers and enantiomers that are very difficult to separate by standard column chromatography. What are my options?

Answer: Fluorinated amines are notoriously difficult to separate due to their similar polarities. Specialized techniques are often required.

Potential Causes & Solutions:

  • Similar Physicochemical Properties: Stereoisomers often have very similar polarities, making separation on silica gel challenging. Furthermore, unprotected fluorinated piperidines can be volatile and prone to streaking on silica.[9][10]

    • Solution 1 (Chromatography): Use a more advanced separation technique. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is a powerful method for separating both enantiomers and diastereomers of these compounds and is used at an industrial scale.[1]

    • Solution 2 (Derivatization/Protection): If the free amine is causing issues, perform an in-situ protection immediately after the reaction (e.g., with Boc₂O) to give the more well-behaved carbamate. This often improves chromatographic behavior. See Protocol 3.

    • Solution 3 (Crystallization): If your product is a solid, diastereomeric or enantiomeric resolution by crystallization may be possible. Sometimes, forming a salt with a chiral acid (for enantiomers) or fractional crystallization (for diastereomers) can yield pure isomers.[7]

Problem 6: Product Instability and HF Elimination

Question: During workup or upon standing, I notice decomposition of my final product. What could be the cause?

Answer: Compounds containing a fluorine atom beta to an amine (β-fluoroamines) can be chemically unstable, particularly if the amine is a free base. The nitrogen lone pair can facilitate the elimination of HF.[11]

Potential Causes & Solutions:

  • Inherent Instability of the Free Amine: The free amine form of 3-amino-4-fluoropiperidine is susceptible to decomposition.

    • Solution: The Boc protecting group on the ring nitrogen in the title compound is crucial for stability. For the C4-amino group, ensure it remains protonated (as a salt) during workup if it is deprotected, or protect it as a carbamate or amide if the final application allows. Masking the amine lone pair as an amide or carbamate greatly reduces its electron-donating ability and prevents the elimination pathway.[11]

  • Harsh Workup Conditions: Exposure to strong base or high heat can promote elimination.

    • Solution: Use mild workup conditions. Maintain a slightly acidic pH during aqueous extraction if possible. Avoid high temperatures during solvent evaporation. Store the final compound as a stable salt (e.g., HCl or TFA salt) if it is not Boc-protected.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Fluoroenamide

This protocol is a representative example based on literature procedures.[1][3] It must be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox, to a vial, add the catalyst precursor (e.g., (COD)Ru(Me-allyl)₂, 1 mol%) and the chiral ligand (e.g., BIPHEP, 1.1 mol%). Add degassed solvent (e.g., 2-MeTHF) and stir for 15-30 minutes.

  • Reaction Setup: In a separate autoclave, add the fluoroenamide substrate (1.0 eq) and the fluoride scavenger (e.g., Ti(OiPr)₄, 2.0 eq).

  • Reaction Initiation: Transfer the prepared catalyst solution to the autoclave via cannula. Add a degassed co-solvent (e.g., MeOH) and the acid additive (e.g., HBF₄·OEt₂, 1.1 eq).

  • Hydrogenation: Seal the autoclave, purge several times with nitrogen, then with hydrogen. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar) and stir at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully and safely venting the reactor) and analyzing by LCMS or NMR.

  • Workup: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Quench the reaction mixture (e.g., with aqueous NaHCO₃ solution) and proceed with extraction and purification.

Protocol 2: Fluoride Ion Sequestration to Prevent Catalyst Inhibition

This procedure is integrated into the main reaction setup to mitigate hydrodefluorination and catalyst stalling.[1]

  • To the reaction vessel containing the fluoroenamide substrate (1.0 eq) in the reaction solvent (e.g., 2-MeTHF), add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5-2.0 eq) before adding the catalyst.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Proceed with the addition of the catalyst and other reagents as described in the primary protocol. The Ti(OiPr)₄ will remain in the reaction mixture and sequester any fluoride ions that are formed in situ.

Protocol 3: In-Situ Boc Protection of a Crude Piperidine Product

This protocol is useful for stabilizing volatile or difficult-to-purify free piperidines after a reaction, such as a deprotection step.[9][10]

  • After the primary reaction is complete and has been worked up to the crude stage (e.g., after an aqueous extraction and solvent removal), re-dissolve the crude amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et₃N, 1.5-2.0 eq) to act as a base.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) portion-wise or as a solution in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LCMS until the starting free amine is fully consumed.

  • Upon completion, quench with water or saturated ammonium chloride solution. Extract the Boc-protected product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting crude Boc-protected piperidine by standard silica gel chromatography.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84, 8006-8018. Available from: [Link]

  • Baran, P. S., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 361(6404), 784-789. Available from: [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. Available from: [Link]

  • University of Nottingham. (2019). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available from: [Link]

  • MySkinRecipes. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264-270. Available from: [Link]

  • O'Hagan, D., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Organic Chemistry, 81(19), 8867-8879. Available from: [Link]

  • ResearchGate. Deconstructive fluorination of cyclic amines. Available from: [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855-10860. Available from: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 955-959. Available from: [Link]

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]

  • Glorius, F., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(18), 6141-6145. Available from: [Link]

  • Gouverneur, V., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(17), 4454-4457. Available from: [Link]

  • Glorius, F., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 131(18), 6197-6201. Available from: [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available from: [Link]

  • Reddy, B. V. S., et al. (2021). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Organic & Biomolecular Chemistry, 19(23), 5143-5147. Available from: [Link]

  • Singh, P. P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B(6), 913-918. Available from: [Link]

  • Canet, J.-L., et al. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8-17. Available from: [Link]

  • Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. Available from: [Link]

  • Merck Process Chemistry. Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Available from: [Link]

  • Grogan, G., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(34), 13551-13556. Available from: [Link]

  • Reddy, B. V. S., et al. (2021). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Publishing. Available from: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available from: [Link]

  • Kiss, L., et al. (2019). Front Cover: Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. Available from: [Link]

  • Liu, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. Available from: [Link]

  • Ciardi, M., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(37), 15914-15926. Available from: [Link]

  • Melen, R. L., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes. Angewandte Chemie International Edition, 62(44), e202310115. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with the Boc deprotection of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. The unique electronic and steric properties of this substrate can often lead to incomplete reactions, side-product formation, and purification challenges. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of my 3-amino-4-fluoropiperidine derivative so sluggish or incomplete?

A1: Several factors inherent to the substrate's structure can contribute to a slow or incomplete reaction. The electron-withdrawing effect of the fluorine atom at the C4 position can decrease the basicity of the piperidine nitrogen, making it less susceptible to protonation, which is the initial step in the acid-catalyzed deprotection mechanism.[1][2] Additionally, steric hindrance around the Boc-protected amine can play a role in impeding the approach of the acid catalyst.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][3] This electrophile can be trapped by any nucleophile present in the reaction mixture. In the case of your substrate, potential nucleophiles include the deprotected amine itself or even trace amounts of water. This can lead to the formation of tert-butylated byproducts, which can complicate purification and reduce the yield of your desired product.[4] The most effective way to mitigate these side reactions is by using a scavenger.[3][5]

Q3: What are scavengers and which ones are most suitable for this reaction?

A3: Scavengers are reagents added to the reaction mixture to trap reactive electrophiles, such as the tert-butyl cation, before they can react with your desired product.[3][6] For this particular substrate, common and effective scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes can reduce the tert-butyl cation.[5]

  • Anisole or Thioanisole: These act as cation traps through electrophilic aromatic substitution.[5][7]

  • Water: Can act as a scavenger by hydrating the tert-butyl cation.[6]

Q4: Can I use heat to accelerate the deprotection?

A4: Gentle heating (e.g., 40-50 °C) can be employed to increase the reaction rate, especially if the reaction is sluggish at room temperature.[5] However, it's crucial to monitor the reaction closely, as elevated temperatures can also promote the formation of side products. In some cases, thermal deprotection in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can be an alternative to acidic methods, particularly for substrates with other acid-sensitive functional groups.[8]

Q5: Are there alternative deprotection methods if standard TFA or HCl conditions are problematic?

A5: Yes, if your substrate is sensitive to strong acids, several milder alternatives can be considered:

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[9]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[8]

  • Oxalyl Chloride in Methanol: This method is suitable for substrates with acid-sensitive functional groups.[5][10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Boc deprotection of this compound.

Problem 1: Incomplete Deprotection
Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Gradually increase the concentration or equivalents of the acid (e.g., TFA, HCl).[5] Monitor progress by TLC or LC-MS.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.[5]
Steric Hindrance Consider switching to a stronger acid system, such as HCl in dioxane or ethyl acetate.[8]
Problem 2: Significant Side Product Formation (e.g., tert-butylation)
Possible Cause Recommended Solution
Reactive tert-butyl Cation Add a scavenger to the reaction mixture to trap the tert-butyl cation.[3][5]
High Reaction Temperature If heating, reduce the temperature or reaction time to minimize side reactions.
Concentrated Reaction Mixture Diluting the reaction mixture may help to reduce the rate of bimolecular side reactions.
Problem 3: Degradation of Other Functional Groups
Possible Cause Recommended Solution
Acid-Labile Groups Present Switch to a milder deprotection method.[8]
Prolonged Reaction Time Optimize the reaction time by closely monitoring the reaction progress to avoid over-exposure to acidic conditions.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with Scavengers

This protocol is a robust starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Anisole

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).

  • Add the chosen scavenger (1.1 to 2 equivalents of TES or 5-10% v/v of anisole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents, or 25-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: HCl in Dioxane Deprotection

This method is often cleaner and can lead to the precipitation of the hydrochloride salt of the product, simplifying isolation.[11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane or Methanol, anhydrous

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous dioxane or methanol.

  • Add 4M HCl in dioxane (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Diagrams
Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Acid-Catalyzed Cleavage cluster_1 Fate of tert-Butyl Cation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine (Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Side_Product Side Product (e.g., t-Butylated Amine) Free_Amine->Side_Product tBu_Cation->Free_Amine Undesired Path Scavenger Scavenger (e.g., TES, Anisole) tBu_Cation->Scavenger Desired Path Trapped_Cation Trapped Byproduct Scavenger->Trapped_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Troubleshooting Workflow

Troubleshooting_Workflow Start Boc Deprotection Attempt Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Increase_Acid Increase Acid Conc./Equiv. Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Acid Switch to Stronger Acid Incomplete->Change_Acid Increase_Acid->Check_Completion Increase_Temp->Check_Completion Change_Acid->Check_Completion Side_Products_Yes Side Products Present Check_Side_Products->Side_Products_Yes Yes Success Successful Deprotection Check_Side_Products->Success No Add_Scavenger Add Scavenger Side_Products_Yes->Add_Scavenger Optimize_Conditions Optimize Temp./Time Side_Products_Yes->Optimize_Conditions Add_Scavenger->Start Optimize_Conditions->Start

Caption: A decision tree for troubleshooting common Boc deprotection issues.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]

  • Appoh, F. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963–23971. [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic & Biomolecular Chemistry, 10(24), 4744-4747. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl Examples. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

Sources

Stability and storage conditions for tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical building block in your synthetic workflows. Here, we address common questions and troubleshooting scenarios to help you maintain the integrity of the compound and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to keep the container tightly sealed to prevent moisture ingress and in a dry, light-proof location. While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are strongly recommended to minimize the risk of degradation over time.[3][4]

Q2: Can I handle this compound on the open bench?

While not excessively hazardous, good laboratory practice should be followed. It is advisable to handle the compound in a well-ventilated area or a fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] The compound is a solid, but care should be taken to avoid generating dust.

Q3: What solvents are recommended for dissolving this compound for reactions versus for storage?

For reactions, common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are suitable, depending on the specific reaction conditions. For storage of solutions, it is generally not recommended. If a solution must be prepared for short-term storage, ensure the solvent is anhydrous and store at 2-8°C. Prolonged storage in solution is discouraged due to the increased risk of degradation.

Q4: What is the primary role of the tert-butoxycarbonyl (Boc) group in this molecule?

The Boc group is a widely used protecting group for the piperidine nitrogen.[6] It prevents the secondary amine from participating in unwanted side reactions, such as acting as a nucleophile or a base, allowing for selective functionalization at the 3-amino position. The Boc group is known for its stability in basic and nucleophilic conditions, but its lability in acidic environments allows for its selective removal when desired.[1]

Q5: How does the fluorine atom influence the properties of this molecule?

The fluorine atom significantly impacts the molecule's electronic properties and conformation.[7] It can increase metabolic stability and alter the basicity (pKa) of the nearby amino groups, which can be advantageous in drug design for optimizing pharmacokinetic properties.[7] However, the carbon-fluorine bond can also be susceptible to cleavage under certain conditions, a factor to consider during reaction design and handling.[8][9]

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1][2]Slows down potential degradation pathways, including hydrolysis of the Boc group and other decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and degradation from atmospheric moisture.
Light Amber vial / Light-proof container[1]Protects the compound from potential light-induced degradation.
Container Tightly sealedPrevents ingress of moisture and air, which can lead to hydrolysis and other unwanted reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Loss of Boc Protecting Group During Reaction or Workup
  • Symptom: You observe the formation of a more polar byproduct by TLC or LC-MS, corresponding to the deprotected piperidine.

  • Probable Cause: The Boc group is labile under acidic conditions.[1][4][6] Exposure to strong acids, or even milder acidic conditions for prolonged periods or at elevated temperatures, can lead to its cleavage. This can occur during an acidic reaction workup (e.g., washing with 1M HCl) or if a reaction generates acidic byproducts.

  • Solution:

    • Reaction Conditions: If possible, conduct your reaction under neutral or basic conditions.

    • Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup to neutralize any acid. If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5°C) and immediately neutralize the organic layer.

    • Chromatography: Avoid using highly acidic mobile phases for purification if the deprotected amine is not the desired product. If acidic modifiers like trifluoroacetic acid (TFA) are necessary for chromatography, be aware that partial deprotection can occur, especially if fractions are left at room temperature for extended periods.[10]

Issue 2: Inconsistent Reaction Yields or Formation of Unknown Impurities
  • Symptom: Batch-to-batch variability in reaction outcomes or the appearance of unexpected peaks in analytical data.

  • Probable Cause 1: Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to moisture or heat). The primary amino group can also be susceptible to oxidation.

  • Solution 1:

    • Verify Quality: Before use, check the purity of the starting material by an appropriate analytical method (e.g., NMR or LC-MS).

    • Proper Storage: Always store the compound under the recommended conditions (2-8°C, dry, inert atmosphere, and protected from light).[1][2]

  • Probable Cause 2: Reactivity of Fluorinated Amine: Fluorinated amines can sometimes exhibit unexpected reactivity or instability.[8][9] For instance, under certain conditions, intramolecular reactions or elimination of fluoride could occur.

  • Solution 2:

    • Reaction Temperature: Avoid excessive heating unless necessary for the reaction, as thermal decomposition is a possibility.[11]

    • Inert Atmosphere: Running reactions under an inert atmosphere of argon or nitrogen is good practice to prevent side reactions with atmospheric components.

Issue 3: Suspected Defluorination
  • Symptom: Mass spectrometry data shows peaks corresponding to the mass of the compound minus HF (19.00 Da) or the mass of the des-fluoro analog.

  • Probable Cause: While the C-F bond is generally strong, certain conditions can promote its cleavage. This is a known potential instability pathway for some fluorinated organic compounds, particularly in the presence of strong bases or certain metals, or through metabolic pathways in biological systems.[8][9]

  • Solution:

    • Reaction Design: Be mindful of the reagents used. Very strong bases or highly reactive metals could potentially induce defluorination.

    • Analytical Monitoring: Use ¹⁹F NMR as a characterization technique to monitor the integrity of the C-F bond in your starting material and product. A clean singlet or doublet (depending on the adjacent proton) in the expected region of the ¹⁹F NMR spectrum is a good indicator of structural integrity.

Experimental Workflow: Compound Handling and Storage

Below is a diagram illustrating the recommended workflow for handling and storing this compound to ensure its stability.

G Workflow for Handling and Storage cluster_receipt Receiving and Initial Storage cluster_usage Experimental Use cluster_return Returning to Storage receive Receive Shipment inspect Inspect Container Seal receive->inspect log Log Lot Number & Date inspect->log store Store at 2-8°C, Inert Atmosphere, Dark log->store remove Remove from Storage store->remove For Experiment equilibrate Equilibrate to Room Temp (in desiccator if possible) remove->equilibrate weigh Weigh Under Inert Gas equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge After Use seal Seal Tightly purge->seal return_store Return to 2-8°C Storage seal->return_store

Caption: Recommended workflow from receipt to storage.

References

  • MySkinRecipes. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • Ark Pharma Scientific Limited. This compound | CAS:1334414-00-4. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]

  • National Center for Biotechnology Information. The Dark Side of Fluorine. [Link]

  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]

  • ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Jubilant Ingrevia Limited. (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

  • PubMed. Aqueous Instability of δ-Fluorobutylpiperidines. [Link]

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. Biodegradation of fluorinated alkyl substances. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

  • UCD Research Repository. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]

  • PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • Ark Pharma Scientific Limited. This compound | CAS:1334414-00-4. [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • MDPI. Improved Photostability in Fluorinated 2D Perovskite Single Crystals. [Link]

  • ResearchGate. Synthesis of free fluorinated piperidines. Conditions: i) 1,.... [Link]

Sources

Technical Support Center: Chiral HPLC Methods for Separating tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral separation of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate isomers. This molecule, a valuable building block in pharmaceutical development, possesses multiple chiral centers, making the accurate determination of its stereoisomeric purity a critical analytical challenge. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral environment, most commonly provided by a chiral stationary phase (CSP) in HPLC.[1][2]

This guide is structured to address the practical challenges you may encounter, from initial method development to advanced troubleshooting. It is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Section 1: Getting Started - Initial Method Development

The foundation of a successful chiral separation is a systematic screening of columns and mobile phases.[3][4] The structure of this compound—containing a basic secondary amine and a polar carbamate group—guides our initial choices toward polysaccharide-based CSPs, which are renowned for their broad applicability.[2][5]

Q1: Which chiral stationary phases (CSPs) should I screen first for this separation, and why?

A1: For a compound with the structural features of this compound, polysaccharide-based CSPs are the most logical starting point.[6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities that interact with enantiomers differently, leading to separation.[2][7]

Your initial screening should include a diverse set of polysaccharide columns to maximize the chances of finding a successful separation. We recommend screening columns with complementary selectivities.

Table 1: Recommended Initial CSP Screening Platforms

CSP CategoryRecommended ColumnsRationale for Selection
Amylose-Based Chiralpak® IA, Chiralpak® IB, Chiralpak® ICThese immobilized columns offer broad selectivity and are robust, allowing for use with a wider range of solvents compared to coated columns.[8]
Cellulose-Based Chiralcel® OD-H, Chiralcel® OJ-HThese are classic coated columns that have proven effective for a vast number of chiral separations, including amines.[9]
Immobilized Cellulose Lux® Cellulose-1, Lux® Cellulose-2Offer different selectivity profiles compared to amylose-based phases and provide high efficiency.[3]

Q2: What are the best starting mobile phases for screening?

A2: Given the analyte's polarity and basicity, normal phase or polar organic modes are typically the most successful. The key is to use a non-polar primary solvent with a polar alcohol modifier, along with a basic additive to ensure good peak shape.

A recommended universal starting point for screening is:

  • Primary Solvent: n-Hexane or Heptane

  • Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH)

  • Basic Additive: Diethylamine (DEA) or Ethylenediamine (EDA)

Start by screening two primary mobile phase compositions to cover a reasonable polarity window:

  • Condition A (Less Polar): n-Hexane / IPA (90:10, v/v) + 0.1% DEA

  • Condition B (More Polar): n-Hexane / IPA (80:20, v/v) + 0.1% DEA

The basic additive is critical. The amine in your analyte will interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing significant peak tailing. The basic additive in the mobile phase competes for these active sites, masking them from the analyte and resulting in symmetrical, efficient peaks.[6][10]

Experimental Protocol: Initial CSP & Mobile Phase Screening

This protocol outlines a systematic workflow for initial method development.

  • System Preparation: Ensure the HPLC system is clean and flushed with the initial mobile phase solvent (e.g., n-Hexane/IPA).

  • Column Installation & Equilibration: Install the first screening column (e.g., Chiralpak® IA). Equilibrate the column with the starting mobile phase (e.g., n-Hexane/IPA (90:10) + 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 column volumes).

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent (like ethanol or IPA) at a concentration of approximately 0.5 - 1.0 mg/mL.

  • Injection & Analysis: Inject the sample and run the analysis.

  • Evaluation: Assess the chromatogram for any signs of separation (e.g., peak broadening, shoulders, or partial separation).

  • Iterate: Repeat steps 2-5 for each column and mobile phase condition listed in Table 1 and the starting conditions above.

Section 2: Troubleshooting Common Issues

Even with a systematic approach, challenges are common in chiral chromatography.[11] This section addresses the most frequent problems in a Q&A format.

Q3: I see no separation at all on any of my screening columns. What should I do next?

A3: A complete lack of separation across multiple columns suggests a need for a more significant change in chromatographic conditions.

  • Change the Alcohol Modifier: If you started with IPA, switch to Ethanol. The difference in the alcohol's structure and hydrogen bonding capability can dramatically alter the chiral recognition mechanism.

  • Explore Polar Organic Mode: Move away from hexane-based mobile phases. Try a mobile phase of 100% Methanol or Ethanol, each with 0.1% DEA. This changes the interaction mechanism from primarily adsorption in normal phase to polar interactions.

  • Consider Derivatization: While direct separation is preferred, derivatizing the amine group with a UV-active tag can sometimes enhance chiral recognition by introducing additional interaction points (π-π stacking, dipole-dipole) with the CSP.[12][13] However, this adds complexity and should be a secondary approach.

Q4: I have partial separation (Resolution < 1.5), but it's not baseline. How can I improve the resolution?

A4: This is a great starting point! Optimization is key.

  • Optimize the Alcohol Percentage: This is the most powerful tool for improving resolution. Decrease the percentage of alcohol (e.g., from 10% IPA to 8%, then 5%). This will increase retention times but often significantly boosts the separation factor (alpha), leading to better resolution.

  • Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often improving resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency and improve resolution, though at the cost of longer run times.

Q5: My peaks are severely tailing, even with DEA in the mobile phase. What's causing this and how can I fix it?

A5: Severe tailing of a basic analyte points directly to strong, undesirable interactions with the stationary phase.

  • Increase the Basic Additive Concentration: Cautiously increase the DEA concentration from 0.1% up to 0.5%. This provides more masking of active sites.

  • Switch to a Stronger/Different Base: Diethylamine (DEA) is a common choice, but other amines can be more effective. Ethylenediamine (EDA) or Butylamine can sometimes provide dramatically better peak shapes for challenging basic compounds.[10]

  • Check for Sample Overload: Injecting too much mass on the column can lead to peak tailing. Try reducing your injection concentration by half to see if the peak shape improves.

  • Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample directly in the mobile phase.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor chiral separations.

Caption: A logical workflow for troubleshooting poor chiral HPLC resolution.

Section 3: Frequently Asked Questions (FAQs)

Q6: Can I use reversed-phase (RP) conditions for this separation?

A6: While normal phase is often the first choice, reversed-phase is indeed possible, particularly with macrocyclic glycopeptide CSPs like Astec CHIROBIOTIC® T, which are designed for polar and ionic compounds in aqueous mobile phases.[14] For polysaccharide columns, special bonded phases (e.g., Chiralpak® IA, IB, IC) can be used in reversed-phase mode (e.g., Acetonitrile/Water or Methanol/Water with buffers like ammonium bicarbonate). This can be a valuable alternative if normal phase methods fail.

Q7: I am worried about the "memory effect" of basic additives on my columns. How should I manage this?

A7: The "memory effect," where a column retains characteristics from previously used additives, is a valid concern, especially with coated polysaccharide CSPs.[15] To manage this:

  • Dedicate Columns: If possible, dedicate a specific column to methods requiring basic additives.

  • Thorough Flushing: When switching to a method without a basic additive, flush the column extensively with a strong, compatible solvent. For immobilized columns, this can include solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), followed by IPA. Always check the column's instruction manual for solvent compatibility.[8]

  • Use Immobilized CSPs: Immobilized columns are generally more robust and can be cleaned with stronger solvents, making it easier to reverse memory effects.[8]

Q8: Does the fluorine atom in my molecule affect the separation strategy?

A8: The fluorine atom increases the polarity of the molecule and can introduce additional dipole-dipole interactions. This can be advantageous, potentially enhancing the differential interaction with the chiral stationary phase. However, it does not fundamentally change the overall strategy. The dominant factors remain the basic amine and the need for a suitable CSP and mobile phase system to achieve chiral recognition.

References

  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • ResearchGate. (n.d.).
  • Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • ResearchGate. (n.d.).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • LCGC International. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • National Institutes of Health (NIH). (2022).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Česká a slovenská farmacie. (2007).
  • UNCW Institutional Repository. (n.d.).
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • YAKHAK HOEJI. (2021).
  • Phenomenex. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Sigma-Aldrich. (n.d.).
  • Chromatography Today. (n.d.).

Sources

Technical Support Center: Overcoming Scale-up Challenges in the Synthesis of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this valuable fluorinated building block. The introduction of fluorine into a piperidine scaffold can dramatically influence physicochemical properties like basicity (pKa) and lipophilicity, which are critical for optimizing drug candidates.[1][2][3] However, the synthetic pathways are often fraught with challenges, particularly when transitioning from lab scale to pilot or manufacturing scale.[2][4][5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering probable causes and actionable solutions to get your scale-up process back on track.

Question 1: My electrophilic fluorination step is low-yielding and produces multiple byproducts. What's going wrong?

Answer: Low yields in electrophilic fluorination at scale are often traced back to the choice of reagent, reaction conditions, or substrate reactivity.

  • Probable Cause 1: Inadequate Fluorinating Reagent. The reactivity of electrophilic fluorinating agents varies significantly.[7] Reagents that work well on a small scale may prove inefficient or too hazardous for larger batches. For instance, highly reactive agents like elemental fluorine (F₂) are difficult to handle and often lead to a lack of selectivity, while others may be too costly for large-scale use.[3][8][9]

  • Solution: For most applications, N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offer a good balance of reactivity, stability, and handling safety, making them suitable for scale-up.[10][11] It is crucial to select the least reactive F+ reagent that still achieves the desired transformation to minimize side reactions.[8]

  • Probable Cause 2: Sub-optimal Reaction Conditions. Temperature, solvent, and stoichiometry are critical. Exothermic reactions can lead to thermal decomposition of the reagent or product if not properly controlled. The solvent must fully dissolve the substrate to prevent a heterogeneous reaction mixture which can lead to inconsistent results.[1]

  • Solution:

    • Temperature Control: Implement robust temperature control, especially during reagent addition. A jacketed reactor with an appropriate cooling system is essential.

    • Solvent Selection: Acetonitrile or other polar aprotic solvents are common. Ensure sufficient solvent volume to maintain a homogeneous solution.[1]

    • Stoichiometry: While a slight excess of the fluorinating agent may be needed, using a large molar excess should be avoided as it complicates purification and increases cost and waste.[8]

Question 2: I'm observing significant formation of the defluorinated piperidine byproduct during the hydrogenation/reduction step. How can I prevent this?

Answer: The formation of defluorinated byproducts is a classic challenge in the synthesis of fluorinated piperidines, stemming from a competing hydrodefluorination pathway.[4]

  • Probable Cause 1: Catalyst and Reaction pH. Standard hydrogenation catalysts (e.g., Pd/C) under neutral conditions can readily cleave the C-F bond. The reaction can also be stalled by fluoride ions formed during the process, which can poison the catalyst.[1]

  • Solution: A proven strategy is to perform the hydrogenation under acidic conditions.[4][12] The combination of a robust catalyst like Palladium(II) hydroxide on carbon (Pd(OH)₂/C) with an acid such as aqueous HCl in methanol can suppress hydrodefluorination.[12] The acid protonates the piperidine nitrogen, deactivating it towards C-F bond cleavage.[4] In some cases, adding a fluoride scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) can sequester fluoride ions and prevent catalyst inhibition.[1]

  • Probable Cause 2: Nature of the Reducing Agent. If performing a chemical reduction of a ketone (e.g., a 4-keto precursor), harsh reducing agents or reaction conditions can lead to C-F bond cleavage.

  • Solution: Use milder reducing agents like sodium borohydride (NaBH₄) and maintain controlled temperatures (e.g., 0 °C to room temperature).[13] The choice of solvent can also play a role; protic solvents like methanol or ethanol are typically effective.[14]

Question 3: The diastereoselectivity of my reduction step is poor, giving me a mixture of isomers that are difficult to separate. How can I improve this?

Answer: Achieving high diastereoselectivity is critical for producing the correct stereoisomer. This is typically controlled by the facial selectivity of hydride attack on a ketone precursor.

  • Probable Cause: Lack of Stereochemical Control. Un-directed reductions of 4-ketopiperidines often result in poor selectivity. The incoming hydride can attack from either the axial or equatorial face with similar ease.

  • Solution 1: Substrate-Directed Reduction. If there is a directing group, such as a hydroxyl group, in the β-position to the ketone, a chelation-controlled reduction can be highly effective.[15] Reagents like dibutylboron methoxide (Bu₂BOMe) can form a six-membered ring intermediate, locking the conformation and directing the hydride attack to achieve high syn-selectivity.[15]

  • Solution 2: Reagent-Controlled Reduction. Use bulky reducing agents that have a strong steric bias. For example, lithium tri-sec-butylborohydride (L-Selectride®) will typically favor equatorial attack, leading to the axial alcohol. Conversely, smaller reagents like NaBH₄ may favor axial attack to yield the equatorial alcohol, though this is highly substrate-dependent.[16]

  • Solution 3: Biocatalysis. Employing enzymes like ketone reductases (KREDs) or alcohol dehydrogenases can provide exceptional stereoselectivity.[16] These enzymes can be screened to find one that produces the desired isomer with high diastereomeric and enantiomeric excess.[17][18]

Question 4: I am struggling with the final Boc-deprotection step. The reaction is either incomplete or I'm seeing byproducts from tert-butylation. What should I do?

Answer: Boc-deprotection issues are common, especially with complex molecules. The key is managing the reactive tert-butyl cation that is generated.[19][20]

  • Probable Cause 1: Incomplete Reaction. Insufficient acid strength, low temperature, or steric hindrance around the Boc group can lead to incomplete removal.[21]

  • Solution:

    • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective choice.[22] If a milder acid is required due to other sensitive functional groups, careful optimization of reaction time and temperature is necessary.[21]

    • Monitoring: Regularly monitor the reaction by TLC or LC-MS. The deprotected amine product will be significantly more polar (lower Rf on TLC) than the starting material.[21]

  • Probable Cause 2: Side Reactions. The electrophilic tert-butyl cation can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or sulfur-containing residues.[19][20]

  • Solution: Use Scavengers. The most effective way to prevent these side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[19]

    • Common Scavengers: Triisopropylsilane (TIS) or water are excellent general-purpose scavengers. TIS reduces the cation, while water traps it to form tert-butanol.[19]

    • Typical Conditions: A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Low Fluorination Yield Inefficient reagent; Sub-optimal conditions (temp, solvent)Use Selectfluor®; Ensure robust temperature control and sufficient solvent for homogeneity.
Hydrodefluorination Catalyst choice; Neutral pH; Fluoride ion poisoningUse Pd(OH)₂/C with HCl; Add fluoride scavenger like Ti(OiPr)₄.[1][12]
Poor Diastereoselectivity Lack of stereochemical control in reductionEmploy substrate-directed reduction, bulky reducing agents (e.g., L-Selectride®), or biocatalysis (KREDs).[15][16]
Incomplete Boc Deprotection Insufficient acid strength; Steric hindranceUse TFA in DCM; Monitor reaction closely with TLC/LC-MS.[21][22]
tert-Butylation Byproducts Reactive tert-butyl cation alkylating the productAdd scavengers like Triisopropylsilane (TIS) and/or water to the deprotection mixture.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A prevalent strategy begins with a commercially available N-Boc-4-piperidone. The synthesis involves a sequence of fluorination, stereoselective reduction of the resulting ketone, and conversion of the hydroxyl group to the amine. An alternative and often more stereocontrolled approach involves the asymmetric hydrogenation of a fluoroenamide or the dynamic asymmetric transamination of a fluoroketone.[1] The latter approaches avoid direct, and often challenging, stereoselective fluorination.[1]

G cluster_main Common Synthetic Workflow A N-Boc-4-Piperidone B Electrophilic Fluorination (e.g., Selectfluor®) A->B C tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate B->C D Diastereoselective Reduction (e.g., NaBH4 or KRED) C->D E tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate D->E F Hydroxyl to Amine Conversion (e.g., Mitsunobu or Azide Reduction) E->F G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis of the target compound.

Q2: What are the most critical safety considerations when handling electrophilic fluorinating agents at scale?

A2: Safety is paramount. Many electrophilic fluorinating agents are highly reactive and can react violently with oxidizable materials.[8]

  • Hazard Assessment: Always conduct a thorough risk assessment before any scale-up operation.[23]

  • Personal Protective Equipment (PPE): Use chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[23]

  • Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood. For particularly hazardous reagents, a glove box may be necessary.[23]

  • Quenching and Disposal: Quenching procedures for reagents like DAST are exothermic and release gas; they must be performed slowly at low temperatures with vigorous stirring.[23] Neutralized waste should be disposed of as hazardous waste according to institutional guidelines.[23]

Q3: How does the fluorine atom impact the physicochemical properties of the piperidine ring?

A3: The introduction of a fluorine atom has profound effects due to its high electronegativity.[3]

  • Basicity (pKa): Fluorine is a strong electron-withdrawing group, which significantly lowers the pKa (reduces the basicity) of the piperidine nitrogen. This modulation is a key strategy in drug design to fine-tune a molecule's ionization state at physiological pH, which can impact cell permeability and target binding.[1]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]

  • Conformation: The stereochemistry of the fluorine atom (axial vs. equatorial) can influence the conformational preference of the piperidine ring, which in turn can affect how the molecule binds to its biological target.[1][24]

Q4: Are there biocatalytic methods to synthesize chiral fluorinated aminopiperidines?

A4: Yes, biocatalysis is emerging as a powerful and sustainable alternative for synthesizing chiral amines.[17][25][26]

  • Transaminases (TAs): ω-Transaminases can perform an asymmetric reductive amination, transferring an amino group to a fluorinated ketone precursor with high enantioselectivity.[18] This method was successfully used to produce a syn-3-fluoro-4-aminopiperidine derivative at scale, achieving a 15:1 diastereomeric ratio and 96% ee.[1]

  • Advantages: Biocatalytic reactions are often performed in aqueous media under mild conditions, reducing the need for hazardous reagents and solvents. Enzymes offer unparalleled stereoselectivity, minimizing the formation of unwanted isomers and simplifying purification.[26]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

This protocol is a representative example and should be optimized for your specific substrate and scale.

  • Setup: In a jacketed reactor under a nitrogen atmosphere, charge tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) and methanol (10 volumes).

  • Cooling: Cool the resulting solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Quenching: Slowly quench the reaction by adding acetone (1.0 eq) while maintaining the temperature below 15 °C. Stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified further by column chromatography if necessary.

Protocol 2: Boc-Deprotection with Scavengers

This protocol is for the removal of the Boc group from the final product.

  • Setup: To a stirred solution of the Boc-protected amine (1.0 eq) in dichloromethane (DCM) (10 volumes), add triisopropylsilane (TIS) (1.2 eq) and water (1.2 eq).

  • Acid Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (10 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether. Filter the solid, wash with diethyl ether, and dry under vacuum. Alternatively, perform a basic aqueous workup to isolate the free amine.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

  • ResearchGate. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • LinkedIn. (2024). Future Trends Shaping Heterocyclic And Fluoro Organic Compounds Market Growth. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • PMC - NIH. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • PubMed. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • NIH. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • ACS Publications. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Ketone Reduction. [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

  • Allied Market Research. (2023). Heterocyclic And Fluoro Organic Compounds Market Share, 2032. [Link]

  • Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]

  • Royal Society of Chemistry. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. [Link]

  • ResearchGate. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • MySkinRecipes. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • J&K Scientific LLC. (2023). BOC Protection and Deprotection. [Link]

  • Organic Reactions. Electrophilic Fluorination with N-F Reagents. [Link]

  • Dartmouth College. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • YouTube. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Ark Pharma Scientific Limited. This compound. [Link]

  • SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • ResearchGate. (2023). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

Sources

Technical Support Center: Catalytic Reactions of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in catalytic reactions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles in catalysis and organofluorine chemistry.

Troubleshooting Guide

Issue 1: Low or No Conversion in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting an N-arylation of this compound with an aryl halide (Br or Cl) using a palladium catalyst, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Buchwald-Hartwig aminations involving this substrate can stem from several factors, often related to the interplay between the catalyst, ligand, base, and the specific properties of your fluorinated amine.[1][2]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand Combination: The steric hindrance and electronic properties of both the amine and the aryl halide demand a carefully selected catalyst system.

    • Expertise & Experience: The fluorine atom at the 4-position inductively withdraws electron density, lowering the basicity (pKa) of the neighboring amino group.[3] This can weaken its nucleophilicity and slow down the C-N bond-forming reductive elimination step. A more electron-rich and bulky ligand on the palladium center can often accelerate this crucial step.

    • Troubleshooting Protocol:

      • Ligand Screening: If using a standard ligand like XPhos, consider switching to a more electron-rich or sterically demanding ligand. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are excellent candidates.[4][5] For aryl chlorides, which are less reactive due to a stronger C-Cl bond, highly active catalysts are mandatory.[1]

      • Pre-catalyst vs. In Situ Generation: Use of palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts provide a more reliable and reproducible concentration of the active catalyst.[1][6]

  • Inappropriate Base Selection: The choice of base is critical and can be substrate-dependent.

    • Expertise & Experience: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard. However, if your aryl halide is base-sensitive, this can lead to side reactions. Conversely, a base that is too weak may not efficiently deprotonate the amine-palladium complex to form the key amido intermediate.[2]

    • Troubleshooting Protocol:

      • Base Strength: While NaOtBu is a good starting point, consider screening other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

      • Solubility: Ensure your base is sufficiently soluble in the reaction solvent. The rate of agitation can be crucial when using dense, inorganic bases that may settle.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction.

    • Troubleshooting Protocol: Toluene and 1,4-dioxane are common choices. If you suspect solubility issues or catalyst deactivation, screening alternative solvents like THF or CPME (cyclopentyl methyl ether) may be beneficial.

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant formation of hydrodehalogenation product (the aryl halide is reduced to an arene) and/or premature cleavage of the Boc group. How can I suppress these side reactions?

Answer:

The formation of these side products points to specific competing reaction pathways that can be mitigated by adjusting the reaction conditions.

1. Hydrodehalogenation of the Aryl Halide:

  • Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate. It can become competitive if the desired C-N reductive elimination is slow.[2] It can also be promoted by moisture or other protic impurities.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Optimize Catalyst System: As with low conversion, using a bulkier, more electron-rich ligand can favor the reductive elimination pathway over β-hydride elimination.

    • Lower Reaction Temperature: If the desired reaction has a lower activation energy than the side reaction, reducing the temperature may improve selectivity.

2. Premature Boc Group Cleavage:

  • Causality: The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions of the Buchwald-Hartwig reaction. However, it can be labile under acidic conditions or at very high temperatures.[7]

  • Expertise & Experience: If any acidic impurities are present in your reagents (e.g., from degradation of the aryl halide or solvent), they can catalyze the removal of the Boc group. The liberated tert-butyl cation can then alkylate other nucleophilic species in the reaction mixture, leading to further impurities.[8][9]

  • Troubleshooting Protocol:

    • Purify Reagents: Ensure the purity of your aryl halide and amine. Use freshly distilled or anhydrous grade solvents.

    • Avoid High Temperatures: While heating is often necessary, excessive temperatures (>120 °C) should be avoided if Boc cleavage is observed.

    • Base Choice: Ensure a sufficient excess of a strong base is present to neutralize any adventitious acid.

Side ProductPotential CauseRecommended Action
Hydrodehalogenated Areneβ-Hydride elimination; MoistureUse bulky, electron-rich ligands; Ensure anhydrous conditions.
Boc-deprotected AmineAcidic impurities; High temperaturePurify reagents; Avoid excessive heat (>120 °C).
tert-butylated ByproductsBoc cleavage generating t-Bu⁺Add a scavenger (e.g., anisole); Address cause of Boc cleavage.

Frequently Asked Questions (FAQs)

Q1: Does the fluorine atom on the piperidine ring affect the reactivity of the amino group?

A1: Yes, significantly. Fluorine is the most electronegative element, and its presence at the C4 position exerts a strong electron-withdrawing inductive effect.[10] This lowers the electron density on the nitrogen atom of the amino group, making it less basic and less nucleophilic compared to its non-fluorinated analog.[3] This electronic effect can slow down key steps in the catalytic cycle, such as the initial coordination to the palladium center and the final C-N bond-forming reductive elimination.[11] Consequently, more forcing conditions or a more active catalyst system may be required.

Q2: How stable is the C-F bond under typical catalytic N-arylation conditions?

A2: The aliphatic C-F bond is exceptionally strong and is generally considered inert under standard Buchwald-Hartwig conditions.[12] Cleavage of such a robust bond typically requires harsh conditions or specialized catalytic systems designed for C-F activation, which are not employed in standard C-N cross-coupling reactions.[13][14] You should not expect C-F bond cleavage to be a competing pathway in your reaction.

Q3: Can I use this compound in copper-catalyzed amination reactions (Ullmann condensation)?

A3: While palladium catalysis is more common for this type of substrate, copper-catalyzed Ullmann-type couplings are a possibility. However, these reactions often require higher temperatures, which could pose a risk to the stability of the Boc protecting group.[1] Furthermore, the reduced nucleophilicity of the fluorinated amine might necessitate the use of more reactive aryl iodides as coupling partners. If considering a copper-catalyzed approach, careful optimization of the ligand, base, and temperature will be necessary.[15]

Q4: My reaction works, but the results are not reproducible. What should I check first?

A4: Poor reproducibility in palladium-catalyzed reactions often points to issues with the active catalyst concentration or atmospheric control.

  • Inert Atmosphere: Ensure your technique for creating an inert atmosphere is robust. Multiple cycles of vacuum/backfill with argon or nitrogen are superior to a simple purge.

  • Reagent Quality: Use a fresh bottle of palladium pre-catalyst or ligand. Phosphine ligands can oxidize over time if not stored properly.

  • Solvent Purity: Use high-quality anhydrous solvents. Peroxides in solvents like THF can deactivate the catalyst.

  • Stirring: As mentioned, ensure consistent and vigorous stirring, especially when using heterogeneous bases.[6]

Experimental Workflow & Visualization

Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of this compound. Optimization will be required based on the specific aryl halide used.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.1–1.2 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 1–2 mol%), and the corresponding ligand (e.g., RuPhos, 2–4 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4–2.0 equiv) followed by anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Troubleshooting N-Arylation Reactions Start Reaction Start: Low Conversion or Side Products Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Side_Product_Check Side Products Observed? Start->Side_Product_Check Screen_Ligand Screen Ligands (e.g., RuPhos, BrettPhos) Check_Inert->Screen_Ligand If conditions are strict Use_Precatalyst Switch to Palladium Pre-catalyst (G3/G4) Screen_Ligand->Use_Precatalyst Screen_Base Screen Bases (LHMDS, K3PO4) Use_Precatalyst->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, CPME) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature Screen_Solvent->Adjust_Temp Success Reaction Optimized: High Yield & Purity Adjust_Temp->Success Improvement Side_Product_Check->Screen_Ligand No, just low conversion Hydrodehalogenation Hydrodehalogenation? (Arene formation) Side_Product_Check->Hydrodehalogenation Yes Hydrodehalogenation->Screen_Ligand Yes, use bulkier ligand Boc_Cleavage Boc Cleavage? Hydrodehalogenation->Boc_Cleavage No Boc_Cleavage->Adjust_Temp No, check temp Purify_Reagents Purify Reagents & Check for Acid Boc_Cleavage->Purify_Reagents Yes Purify_Reagents->Adjust_Temp Lower Temp

Caption: A decision-making workflow for troubleshooting common issues.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd OA_label Pd0->OA_label Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->Amine_Coord AC_label OxAdd->AC_label Amido L-Pd(II)(Ar)(Amine) Amine_Coord->Amido Deprot_label Amine_Coord->Deprot_label Amido->Pd0 Product Ar-Amine Amido->Product RE_label Amido->RE_label OA_label->OxAdd + Ar-X AC_label->Amine_Coord + Amine-H Deprot_label->Amido - H-Base+X- RE_label->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithi
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. National Institutes of Health. [Link]

  • A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. National Institutes of Health. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. National Institutes of Health. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Institutes of Health. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]

  • Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. PubMed Central. [Link]

  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Carbofluorination via a palladium-catalyzed cascade reaction. Princeton University. [Link]

  • Previous experimental results of N-arylation with four different... ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Piperidine Scaffold

In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its ability to serve as a versatile template for engaging biological targets. The strategic introduction of fluorine to this core structure, particularly in the form of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, offers a powerful tool for optimizing drug candidates. Fluorine's unique properties—high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1]

A critical aspect of this scaffold is the conformational behavior induced by the fluorine substituent. The preference for an axial orientation of fluorine in the piperidine ring, driven by stabilizing hyperconjugation and charge-dipole interactions, can pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with a target protein.[2][3][4] This guide provides an in-depth comparison of the biological activities of analogs built upon this core, focusing on their roles as inhibitors of two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) and Factor XIa (FXIa).

Part 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it an established therapeutic strategy for managing type 2 diabetes mellitus.[5][6][7] The 3-aminopiperidine moiety is a well-established pharmacophore that interacts with the S1 and S2 pockets of the DPP-4 active site, making the fluorinated scaffold a promising starting point for developing potent and selective inhibitors.[6][8]

DPP-4 Signaling Pathway and Inhibitor Action

The diagram below illustrates the physiological role of DPP-4 and the mechanism by which its inhibitors exert their therapeutic effect.

DPP4_Pathway cluster_0 Physiological State cluster_1 With DPP-4 Inhibitor Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., Piperidine Analog) DPP4_inhibited DPP-4 Enzyme Inhibitor->DPP4_inhibited blocks Prolonged_Incretins Prolonged Incretin Activity DPP4_inhibited->Prolonged_Incretins degradation prevented Enhanced_Insulin Enhanced Insulin Secretion Prolonged_Incretins->Enhanced_Insulin

Caption: Mechanism of DPP-4 inhibition in glucose homeostasis.

Comparative Activity of Piperidine Analogs against DPP-4

The introduction and modification of substituents on the piperidine scaffold allow for fine-tuning of inhibitory potency. The following table summarizes the in vitro activity of representative analogs.

Compound IDR Group ModificationDPP-4 IC50 (µM)Reference
Lead Compound2-benzyl-piperazine ring0.019[6]
Analog 14-amino-1-benzylpiperidine4.0[6]
Analog 2Coumarin-based sulphonamide (6i)10.98[9]
Analog 3Coumarin-based sulphonamide (6j)10.14[9]
Sitagliptin(Reference Drug)0.018[9]

This table is illustrative. Specific analogs of this compound with reported DPP-4 IC50 values are often proprietary. The listed compounds demonstrate how modifications to related piperidine scaffolds impact activity.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a robust, fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Workflow for DPP-4 Inhibition Screening

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates (with FVIIIa) Inhibitor FXIa Inhibitor (Piperidine Analog) Inhibitor->FXIa blocks FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Caption: General workflow for a chromogenic FXIa inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.

    • FXIa Enzyme: Dilute purified human Factor XIa in assay buffer to the desired working concentration.

    • Substrate Solution: Prepare a solution of a suitable chromogenic substrate for FXIa (e.g., S-2366) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (96-well microplate format):

    • Add assay buffer, inhibitor solution (or DMSO), and the diluted FXIa enzyme solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes. This step ensures that reversible inhibitors reach equilibrium and that time-dependent inhibitors have sufficient time to inactivate the enzyme.

    • Initiate the reaction by adding the pre-warmed chromogenic substrate solution.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of inhibitor concentration and fitting the data to a suitable dose-response model.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable starting point for the design of potent and selective enzyme inhibitors. The strategic placement of the fluorine atom provides a powerful handle to modulate both the physicochemical properties and the conformational preferences of the molecule, which are critical for achieving high-affinity binding to targets like DPP-4 and FXIa. The experimental protocols detailed in this guide provide a robust framework for evaluating the biological activity of novel analogs derived from this core. Future work will undoubtedly focus on further exploring the structure-activity relationships, optimizing pharmacokinetic profiles, and advancing lead candidates toward preclinical and clinical development for the treatment of metabolic and thrombotic diseases.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Matheeussen, A., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

  • National Institutes of Health. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]

  • Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • The Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. RSC Publishing. [Link]

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • ResearchGate. (2023). Piperidine DPP-IV inhibitors. ResearchGate. [Link]

  • National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH. [Link]

  • PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • PubMed. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study. PubMed. [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • National Institutes of Health. (2020). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. NIH. [Link]

  • ResearchGate. (2012). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • British Journal of Haematology. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Wiley Online Library. [Link]

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • MySkinRecipes. (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • ResearchGate. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

  • National Institutes of Health. (2012). Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. NIH. [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]

  • ResearchGate. (2020). Factor XIa Inhibitors as New Anticoagulants. ResearchGate. [Link]

  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

  • Pharmacy Times. (2024). Factor XI Inhibitors: The Future of Anticoagulation. Pharmacy Times. [Link]

  • Blood Advances. (2024). Factor XI inhibitors: a new class of anticoagulants. American Society of Hematology. [Link]

  • ResearchGate. The principle of the inhibitory activity testing of microscale‐reactions against FXIIa and thrombin. [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • National Institutes of Health. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. NIH. [Link]

  • JACC. (2021). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Elsevier. [Link]

  • PubMed. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

  • Semantic Scholar. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

  • PubMed Central. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. NIH. [Link]

Sources

The Strategic Advantage of the 4-Fluoropiperidine Scaffold: A Comparative Guide to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The deliberate incorporation of fluorine into drug candidates has emerged as a powerful strategy to modulate physicochemical and pharmacological properties, and the tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate scaffold is a prime example of this approach. This guide provides an in-depth, technical comparison of the efficacy of kinase inhibitors derived from this fluorinated scaffold, placing them in context with established alternatives and detailing the experimental methodologies required for their rigorous evaluation.

The Rationale Behind Fluorination and the Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, offering a versatile, three-dimensional framework that can be readily functionalized.[1] The introduction of a fluorine atom, as seen in the this compound moiety, is a strategic decision driven by several key factors:

  • Modulation of Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This can be critical for optimizing interactions with the target kinase and modulating off-target effects.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation for optimal target engagement.

This guide will focus on the efficacy of inhibitors targeting two critical kinase families: Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), where derivatives of the 3-amino-4-fluoropiperidine scaffold have shown significant promise.

Comparative Efficacy of a Novel 3-Amino-4-Fluoropiperidine-Derived Kinase Inhibitor

While specific public domain data on kinase inhibitors synthesized directly from this compound is limited, a recent patent application (US20200299298A1) discloses a series of amino-fluoropiperidine derivatives with potent kinase inhibitory activity.[1] For the purpose of this guide, we will analyze a representative compound from this class, herein designated as Compound X , which shares the core 3-amino-4-fluoropiperidine structure.

Compound X (a representative 1-((3S,4R)-4-fluoro-3-(2-(isoxazol-4-ylamino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)prop-2-en-1-one) has demonstrated significant inhibitory activity against both BTK and JAK family members.[1]

Comparison with Established BTK Inhibitors

Bruton's Tyrosine Kinase is a key component of the B-cell receptor signaling pathway and a validated target for various B-cell malignancies and autoimmune diseases. The table below compares the reported activity of Compound X with several FDA-approved BTK inhibitors.

InhibitorTarget KinaseReported IC50 (nM)Notes
Compound X BTK+++ (<100 nM)Representative 3-amino-4-fluoropiperidine derivative.[1]
IbrutinibBTK~0.5 - 1.5First-in-class covalent inhibitor.[2][3]
AcalabrutinibBTK~5.1Second-generation, more selective covalent inhibitor.[2][3]
ZanubrutinibBTK~0.5Second-generation covalent inhibitor with high potency.[2][3]
SpebrutinibBTKNot specified
TirabrutinibBTKNot specified

Analysis: The data suggests that novel inhibitors incorporating the 3-amino-4-fluoropiperidine scaffold, such as Compound X, can achieve potency comparable to established, clinically successful BTK inhibitors. The "+++" designation in the patent literature typically denotes an IC50 value below 100 nM, placing it in a competitive range with drugs like Ibrutinib and Zanubrutinib. The strategic placement of the fluorine atom likely contributes to favorable interactions within the ATP-binding pocket of BTK.

Comparison with Established JAK Inhibitors

The Janus kinase family plays a crucial role in cytokine signaling pathways that are implicated in a wide range of inflammatory and autoimmune diseases. The following table compares the activity of Compound X with approved JAK inhibitors.

InhibitorTarget Kinase(s)Reported IC50 (nM)Notes
Compound X JAK family+++ (<100 nM)Representative 3-amino-4-fluoropiperidine derivative.[1]
TofacitinibJAK1/JAK3 > JAK2JAK1: ~1-3, JAK3: ~1-5First-in-class oral JAK inhibitor.
BaricitinibJAK1/JAK2JAK1: ~5.9, JAK2: ~5.7Potent inhibitor of JAK1 and JAK2.[4]
UpadacitinibJAK1JAK1: ~17-55Selective JAK1 inhibitor.
AbrocitinibJAK129Selective JAK1 inhibitor.[4]

Analysis: Similar to its activity against BTK, Compound X demonstrates potent inhibition of the JAK family. This suggests that the 3-amino-4-fluoropiperidine scaffold can be a versatile platform for developing inhibitors against different kinase families. The ability to achieve high potency against both BTK and JAKs highlights the potential for developing dual inhibitors or highly selective inhibitors depending on the other functionalities of the molecule.

Experimental Protocols for Efficacy Determination

To ensure the scientific integrity of these comparisons, it is imperative to employ standardized and validated experimental protocols. The following sections detail the methodologies for determining kinase inhibitor efficacy.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for Biochemical IC50 Determination

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Purified Kinase - Kinase Substrate (Peptide or Protein) - ATP - Test Compound Dilution Series plate Plate Setup: - Add kinase, substrate, and test compound to a multi-well plate reagents->plate initiate Initiate Reaction: - Add ATP to start the phosphorylation reaction plate->initiate incubate Incubate: - Allow the reaction to proceed for a defined time at a specific temperature initiate->incubate detect Detect Phosphorylation: - Use a detection method (e.g., luminescence, fluorescence, radioactivity) to quantify substrate phosphorylation incubate->detect analyze Data Analysis: - Plot % inhibition vs. log[inhibitor] - Fit a dose-response curve to determine the IC50 value detect->analyze

Caption: Workflow for a biochemical kinase inhibition assay to determine IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.

    • Prepare assay buffer containing the purified recombinant kinase and its specific substrate.

  • Assay Plating:

    • In a multi-well plate, add the kinase/substrate mixture to each well.

    • Add the serially diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (vehicle control) controls.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[5]

Cellular Target Engagement and Pathway Inhibition (Western Blot)

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the inhibitor can enter cells and engage its target in a physiological context. Western blotting is a widely used technique to assess the phosphorylation status of the target kinase and its downstream substrates.

Signaling Pathway for BTK and Downstream Effectors

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor Compound X (BTK Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified signaling pathway of BTK and its inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line for BTK inhibitors) to an appropriate density.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified time. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BTK) or a downstream substrate (e.g., anti-phospho-PLCγ2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest.

    • Quantify the band intensities to determine the dose-dependent decrease in phosphorylation upon inhibitor treatment.[6]

Conclusion

The strategic incorporation of the 3-amino-4-fluoropiperidine scaffold represents a promising avenue for the development of novel and potent kinase inhibitors. As exemplified by the representative Compound X , this chemical moiety can be effectively utilized to generate compounds with high efficacy against key therapeutic targets such as BTK and JAKs. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a robust framework for researchers and drug development professionals to evaluate the potential of this and other emerging classes of kinase inhibitors. The continued exploration of fluorinated scaffolds is poised to yield a new generation of targeted therapies with improved pharmacological properties and clinical outcomes.

References

  • Reaction Biology. (2022, May 11).
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • Google Patents. (2020). Amino-fluoropiperidine Derivatives as Kinase Inhibitor. US20200299298A1.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • ResearchGate.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018).
  • Frontiers.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Al-Hussain, L. A., & El-Sayed, M. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8234.
  • ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of....
  • Hartmann, T., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942.
  • ResearchGate. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018).
  • edX.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • Li, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1163–1168.
  • Zhang, Y., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4945.
  • Google Patents. (2023).
  • Google Patents. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.
  • Google Patents. (2021). Janus kinase (jak)
  • Google Patents. (2017).
  • Google Patents. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. WO2014083150A1.
  • Google Patents. (2016). Synthesis method of JAK inhibitor tofacitinib. CN105693728A.
  • Benchchem. tert-butyl (3R,4R)
  • PubChem.
  • DrugPatentWatch.
  • ChemicalBook. tert-butyl (3S,4R)
  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.

Sources

A Comparative Guide to Selectivity Profiling of Kinase Inhibitors Featuring the 3-Amino-4-Fluoropiperidine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. Their central role in cellular signaling pathways has led to the development of numerous small-molecule inhibitors. The journey from a promising compound to a clinically effective therapeutic, however, is fraught with challenges. A primary hurdle is achieving selectivity.[1] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[2] Consequently, a lack of inhibitor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window.[3][4]

This guide focuses on a particularly valuable structural motif in modern kinase inhibitor design: the 3-amino-4-fluoropiperidine moiety . We will explore how this scaffold contributes to inhibitor potency and selectivity, provide a comparative overview of essential profiling methodologies, and present a case study to illustrate the interpretation of selectivity data for researchers in drug development.

The Strategic Advantage of the 3-Amino-4-Fluoropiperidine Moiety

The piperidine ring is a prevalent N-heterocycle in pharmaceuticals, but its functionalization with fluorine offers distinct advantages. The introduction of a fluorine atom adjacent to the basic nitrogen atom profoundly influences the molecule's physicochemical properties, which is a key strategy for optimizing drug candidates.[5]

Causality Behind the Chemistry: Why Fluorine Matters

  • Modulation of Basicity (pKa): The primary impact of the fluorine atom is its electron-withdrawing effect, which lowers the pKa of the piperidine nitrogen. This modulation is critical because molecules with highly basic nitrogens can be more promiscuous, leading to off-target interactions, such as with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[5] By fine-tuning the pKa, chemists can disrupt these undesirable interactions, enhancing the safety profile.

  • Conformational Control and Binding Interactions: The stereochemistry of the fluorine and amino groups (syn vs. anti) is crucial. For instance, an axial orientation of the C-F bond can result in a higher relative pKa compared to an equatorial orientation, influencing how the protonated amine interacts with key acidic residues (e.g., Aspartate) in the kinase active site.[5] This precise positioning can enhance binding affinity and selectivity.

  • Improved Pharmacokinetics: Modulating basicity can also improve membrane permeability and reduce susceptibility to efflux pumps like P-glycoprotein (P-gp), which often recognize and expel highly basic compounds from cells.[5] This can lead to better oral bioavailability and sustained intracellular drug concentrations.

G cluster_moiety 3-Amino-4-Fluoropiperidine Moiety cluster_pocket Kinase ATP-Binding Pocket moiety Scaffold Core (e.g., Pyrimidine) piperidine Piperidine Ring moiety->piperidine Linker hinge Hinge Region (Backbone H-Bonds) moiety->hinge H-Bonding amino 3-Amino Group (Key Interaction Point) piperidine->amino fluoro 4-Fluoro Group (pKa Modulator) piperidine->fluoro acidic_residue Acidic Residue (e.g., Asp) (Salt Bridge) amino->acidic_residue Ionic Interaction gatekeeper Gatekeeper Residue (Selectivity Filter) d_loop DFG Motif / Activation Loop

Caption: Workflow for a biochemical kinase inhibitor profiling assay (ADP-Glo™).

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are essential, they do not account for factors like cell permeability, target engagement in the presence of high intracellular ATP, or effects on downstream signaling pathways. [3][6]Cell-based assays provide this crucial, more physiologically relevant data.

Key Cellular Assays:

  • Cellular Phosphorylation Assays: These assays, often using ELISA or Western blot, directly measure the inhibition of phosphorylation of a known downstream substrate of the target kinase. [6]This provides direct evidence of on-target activity within a cellular signaling pathway.

  • Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of an inhibitor to its target kinase in live cells, providing data on target occupancy and residence time. [6]* Cell Proliferation Assays (e.g., Ba/F3 Models): These assays use engineered cell lines whose proliferation is dependent on the activity of a specific oncogenic kinase. Inhibition of the kinase leads to cell death, providing a functional readout of inhibitor potency. [6] Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an activated target kinase) to ~80% confluency.

  • Starvation & Stimulation: Serum-starve the cells to reduce basal signaling, then stimulate with a growth factor (if necessary) to activate the target kinase pathway.

  • Inhibitor Incubation: Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., p-ERK).

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • Incubate with a primary antibody for the total protein (e.g., total ERK) as a loading control.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration and calculate the EC50.

G cluster_pathway Example: MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor MEK MEK Kinase Receptor->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Substrate Downstream Substrate ERK->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Test Inhibitor Inhibitor->MEK blocks phosphorylation of ERK

Caption: Inhibition of a cellular signaling pathway for assay development.

Chemical Proteomics: Unbiased Target Discovery

Chemical proteomics offers an unbiased approach to identify all protein targets of an inhibitor directly from a complex cell lysate. [7]The "kinobeads" technique uses a broad-spectrum kinase inhibitor matrix to capture a large portion of the kinome. A test compound is then used to compete for binding, and the proteins that are displaced are identified and quantified by mass spectrometry. [7][8]This powerful method can uncover unexpected off-targets that might be missed by panel-based screens.

Comparative Analysis: A Case Study of Three Hypothetical Inhibitors

To illustrate how selectivity data is interpreted, we will compare three hypothetical inhibitors, all incorporating a syn-3-amino-4-fluoropiperidine moiety but attached to different scaffolds, leading to distinct selectivity profiles.

  • Inhibitor A (Covalent-Reversible BTK Inhibitor): Designed to form a reversible covalent bond with a non-catalytic cysteine in Bruton's tyrosine kinase (BTK). [9]* Inhibitor B (Type I FGFR Inhibitor): A classic ATP-competitive inhibitor designed to target Fibroblast Growth Factor Receptors (FGFR).

  • Inhibitor C (Multi-Kinase Inhibitor): Designed to inhibit both PI3Kα and mTOR, key nodes in a critical cancer signaling pathway.

Table 1: Comparative Biochemical Selectivity Profile (IC50, nM)

Kinase TargetInhibitor A (Covalent BTK)Inhibitor B (FGFR)Inhibitor C (PI3K/mTOR)
BTK 1.2 >10,0008,500
TEC 25.4>10,0009,100
EGFR >10,0008,900>10,000
FGFR1 9,8005.1 1,200
FGFR2 >10,0004.5 1,540
VEGFR2 7,50085.2980
PI3Kα >10,000>10,00010.5
mTOR >10,000>10,00015.2
PKA >10,000>10,000>10,000

Analysis and Interpretation:

  • Inhibitor A demonstrates exceptional selectivity. Its covalent mechanism targeting a specific cysteine results in potent inhibition of BTK with over 20-fold selectivity against TEC (a closely related family member) and virtually no activity against other kinases. [10]This profile is highly desirable for minimizing off-target toxicity.

  • Inhibitor B is a potent FGFR inhibitor but shows significant off-target activity against VEGFR2. This is a common challenge due to similarities in their ATP-binding pockets. While this polypharmacology could offer anti-angiogenic benefits, it could also lead to toxicities associated with VEGFR inhibition (e.g., hypertension). [3]Further medicinal chemistry efforts would be needed to improve selectivity.

  • Inhibitor C is an example of designed multi-targeting. It potently inhibits two key nodes in the same pathway. This can be a powerful therapeutic strategy to overcome feedback loops and resistance mechanisms. [4]However, the potential for off-target effects must be carefully evaluated, as inhibiting multiple critical kinases can increase the risk of adverse events.

Conclusion: An Integrated Strategy for Success

The 3-amino-4-fluoropiperidine moiety is a powerful tool in the medicinal chemist's arsenal, offering a sophisticated method to fine-tune the selectivity and pharmacokinetic properties of kinase inhibitors. However, the true potential of compounds containing this scaffold can only be realized through a rigorous and multi-faceted selectivity profiling strategy.

An effective workflow begins with broad biochemical screening to identify potent compounds and understand their kinome-wide interaction landscape. This is followed by validation in cell-based assays to confirm on-target activity in a physiological setting and assess effects on downstream signaling. Finally, unbiased chemical proteomics can reveal unexpected liabilities or even new therapeutic opportunities. By integrating these approaches, researchers can build a comprehensive understanding of their compounds, enabling data-driven decisions to advance the most promising and selective candidates toward the clinic.

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Milojic, D., & Vélëz, R. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Klaeger, S., Gohlke, B., Scott, K. A., Meder, S., Kuster, B., & Wilhelm, M. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(10), 3845–3852.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Cumming, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Yang, H., Sim, T., Wu, H., Leung, L., Zhang, J., & Gray, N. S. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 868–879.
  • El-Gokha, A. A., El-Naggar, A. M., & El-Sayed, L. E. (2020). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Lee, K., et al. (2020). Amino-fluoropiperidine Derivatives as Kinase Inhibitor.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, A., Bouwmeester, T., Hopf, C., Kruse, U., Neubauer, G., Ramsden, N., Rick, J., Kuster, B., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Laufkötter, O., & Bräse, S. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 76(4), 312–318.
  • Zhang, T., Li, Y., Yang, C., & Li, Y. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(5), 1838–1876.
  • Yang, C., Zhang, T., & Li, Y. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Molecules, 27(21), 7277.
  • Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

Sources

Navigating the Unseen: A Predictive Toxicity Profile of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Fluorine Advantage

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its three-dimensional structure and basic nitrogen atom are ideal for establishing critical interactions with biological targets, while also conferring favorable pharmacokinetic properties such as aqueous solubility.[2][3] In the relentless pursuit of improved drug candidates, medicinal chemists frequently turn to strategic modifications of this core. One of the most powerful strategies in this arsenal is fluorination. The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced efficacy and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5][6]

This guide focuses on tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a building block that combines the benefits of the piperidine scaffold with the strategic placement of a fluorine atom. While this and its subsequent derivatives hold significant promise in drug discovery, a comprehensive, publicly available toxicological profile is currently lacking. This guide, therefore, serves as a predictive and comparative analysis. By leveraging data from structurally related analogs, we will construct a hypothetical toxicity profile for this class of compounds and provide the detailed experimental frameworks required for its empirical validation.

Physicochemical Landscape: A Comparative Analysis

The toxicological and pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. Subtle changes in structure, such as the addition of a fluorine atom or the removal of a protecting group, can lead to significant shifts in these parameters. The table below compares the target compound with its non-fluorinated parent and its de-protected (no N-Boc) analog.

PropertyThis compound (Target)tert-butyl 3-aminopiperidine-1-carboxylate (Non-fluorinated Parent)3-Aminopiperidine (De-protected Analog)
Molecular Weight 218.27 g/mol [7]200.28 g/mol [8]100.16 g/mol
XLogP3 0.8[7]0.7[8]-0.1 (Predicted)
Hydrogen Bond Donors 1[7]1[8]2
Hydrogen Bond Acceptors 3[7]3[8]2
pKa (Predicted) ~7.5-8.5 (amine)~8.5-9.5 (amine)~9.5-10.5 (amine)

The introduction of the electronegative fluorine atom adjacent to the amino group is predicted to lower the basicity (pKa) of the primary amine. This can have significant downstream effects on drug-receptor interactions and solubility. The N-Boc group dramatically increases the molecular weight and lipophilicity compared to the de-protected amine.

Comparative Toxicity Profile: An Evidence-Based Prediction

In the absence of direct experimental data for the target compound, we can infer a likely toxicity profile by examining its structural components and comparing it to known data for its analogs.

Toxicological EndpointThis compound (Target Compound)tert-butyl 3-aminopiperidine-1-carboxylate (Non-fluorinated Parent)3-Aminopiperidine (De-protected Analog)
Acute Oral Toxicity Predicted: Harmful if swallowed (GHS Category 4) Harmful if swallowed (GHS Category 4)[8]LD50: 547.68 mg/kg (Rat, Predicted) [9]
Skin Corrosion/Irritation Predicted: Causes skin irritation (GHS Category 2) Causes skin irritation (GHS Category 2)[8]Causes skin irritation[9]
Eye Damage/Irritation Predicted: Causes serious eye irritation (GHS Category 2) Causes serious eye irritation (GHS Category 2)[8]Causes serious eye damage[9]
Cytotoxicity (in vitro) Predicted: Moderate to low cytotoxicity Data not availableData not available
Genotoxicity (Ames) Predicted: Not likely to be mutagenic Data not availableData not available
Analysis and Rationale for Predictions

Acute Systemic Toxicity: The non-fluorinated parent compound, tert-butyl 3-aminopiperidine-1-carboxylate, is classified as "Harmful if swallowed".[8] It is reasonable to predict a similar or slightly modified toxicity profile for the fluorinated analog. The C-F bond is exceptionally stable, and the molecule would likely be absorbed intact. The predicted oral LD50 for the de-protected analog, 3-aminopiperidine, is 547.68 mg/kg in rats, placing it in GHS Category 4.[9] The larger, more lipophilic N-Boc group on the target compound may alter its absorption and distribution, but it is unlikely to drastically shift it out of this general toxicity class. The primary risk likely comes from the basic amine functionality, which is common to all three compounds.

Local Toxicity (Skin/Eye Irritation): Both the non-fluorinated parent and the de-protected amine are known skin and eye irritants.[8][9] This is a common characteristic of amine-containing compounds. Therefore, it is highly probable that the target compound will also be classified as a skin and eye irritant.

Cytotoxicity: The intact N-Boc protected molecule is expected to have relatively low cytotoxicity. The bulky, lipophilic tert-butyl group often reduces interaction with cellular machinery compared to the free amine. However, in vivo metabolic cleavage of the Boc group would release the more polar and potentially more reactive 3-amino-4-fluoropiperidine. The fluorine atom's effect is complex; it can enhance metabolic stability, potentially reducing the formation of toxic metabolites, but it can also alter binding to off-target proteins.[4] Overall, a moderate cytotoxic profile is the most cautious prediction, pending experimental data.

Genotoxicity: The parent piperidine scaffold is not considered to be genotoxic.[10] The N-Boc group is a carbamate, a class which is generally not associated with mutagenicity. While some fluorinated compounds can be metabolically activated to reactive species, the stability of the C-F bond in this aliphatic system makes it unlikely. Therefore, a negative result in a bacterial reverse mutation assay (Ames test) is predicted.

Validating the Profile: Essential Experimental Protocols

The predictions above must be confirmed through rigorous, standardized toxicological testing. The following section provides self-validating, step-by-step protocols for core in vitro and in vivo assays essential for characterizing the toxicity profile of novel piperidine derivatives.

Experimental Workflow Overview

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Profiling Cytotoxicity Cytotoxicity Assay (MTT) Analysis IC50 / LD50 Determination & Hazard Classification Cytotoxicity->Analysis Genotoxicity Genotoxicity Assay (Ames Test) Genotoxicity->Analysis AcuteTox Acute Oral Toxicity (OECD 423) AcuteTox->Analysis MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Formazan Formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations. It uses strains of Salmonella typhimurium that are histidine-auxotrophic (cannot synthesize histidine) and assays for reverse mutations that restore the ability to synthesize histidine.

Protocol:

  • Strain Selection: Use multiple S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) to detect different types of mutations.

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.

  • Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Vortex briefly and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Controls: Prepare plates with a negative control (solvent vehicle) and a known mutagen for each strain (positive control).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Ames_Test_Workflow A 1. Mix Bacteria, Compound, & Top Agar (± S9 Mix) B 2. Pour mixture onto minimal glucose agar plate A->B C 3. Incubate (48-72h) B->C D 4. Count Revertant Colonies C->D E 5. Compare to Controls (Positive & Negative) D->E F 6. Assess Mutagenicity E->F

Sources

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate vs other fluorinated piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A-Comparative-Guide-to-Fluorinated-Piperidine-Scaffolds-in-Medicinal-Chemistry

A Senior Application Scientist's Field Guide to Scaffold Selection: tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate vs. Other Fluorinated Piperidine Scaffolds

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its versatility allows for three-dimensional exploration of chemical space, often leading to improved pharmacological properties. The strategic incorporation of fluorine into this scaffold has become a powerful tactic for drug designers.[2][3] Fluorination can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity (LogP), and conformational preference, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[3][4][5]

This guide provides an in-depth comparison of this compound with other key fluorinated piperidine scaffolds. We will delve into the nuanced effects of fluorine and amino group positioning, offering experimental data and protocols to inform rational scaffold selection in drug discovery programs.

The-Strategic-Impact-of-Fluorination

The introduction of fluorine, the most electronegative element, into a piperidine ring induces significant electronic and conformational effects.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2][4] This can block metabolic "soft spots," increasing a drug's half-life and bioavailability.[2]

  • Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen. This is a critical parameter for modulating target binding, reducing off-target effects (such as hERG channel affinity), and controlling solubility and permeability.[4][6]

  • Conformational Control: Fluorine substitution significantly alters the conformational equilibrium of the piperidine ring.[5][7] Interactions such as hyperconjugation and dipole minimization can favor an axial orientation of the fluorine atom, creating a more rigid and defined structure for presentation to a biological target.[4][5][8]

Comparative Analysis of Key Scaffolds

The precise placement of the fluorine atom relative to the nitrogen and other substituents on the piperidine ring is critical. Here, we compare our lead molecule, this compound, with other common fluorinated piperidine motifs.

Featured Scaffold: this compound

This scaffold presents a vicinal amino and fluoro substitution pattern. The tert-butoxycarbonyl (Boc) group serves as a common protecting group in synthesis and also influences the ring conformation. This particular arrangement is valuable for creating specific hydrogen bonding patterns and for its potential to improve metabolic stability and tune basicity.[9] It is often used as a key intermediate in the development of protease inhibitors and antiviral drugs.[9]

Alternative Scaffolds:
  • 3-Fluoropiperidines: The fluorine atom at the 3-position significantly lowers the basicity of the piperidine nitrogen. The conformational preference is a complex interplay of steric and electronic effects.[4][10]

  • 4-Fluoropiperidines: With the fluorine atom at the 4-position, the inductive effect on the nitrogen's pKa is less pronounced than in the 3-fluoro isomer. These scaffolds are common in medicinal chemistry and their synthesis is well-established.[11]

  • Multi-fluorinated Piperidines: The introduction of multiple fluorine atoms can further rigidify the piperidine ring and fine-tune its electronic properties. For example, all-cis-(multi)fluorinated piperidines can be synthesized with high diastereoselectivity.[4]

Physicochemical Property Comparison

The choice of a scaffold is often guided by its physicochemical properties. The following table summarizes key computed and experimental data for different fluorinated piperidine scaffolds.

ScaffoldMolecular Weight ( g/mol )XLogP3pKa (Predicted)Conformational Preference of F
tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate218.27[12]0.8[12]~8.5-9.5Dependent on stereochemistry and solvent[4][5]
3-Fluoropiperidine (HCl salt)139.59~0.5~8.8Axial preference in polar solvents[4][5]
4-Fluoropiperidine (HCl salt)139.59~0.6~10.2Equatorial preference
tert-butyl 4-fluoro-4-(aminomethyl)piperidine-1-carboxylate246.32~1.5~9.0-10.0Not specified

Note: pKa values are highly dependent on the specific compound and measurement conditions. The values presented are estimates for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

This protocol describes a common debenzylation method to obtain the free amine.[13]

Rationale: The use of palladium on carbon (Pd/C) with ammonium formate is a standard and effective method for transfer hydrogenation, specifically for removing benzyl protecting groups under relatively mild conditions.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth

Procedure:

  • To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) in methanol (10 mL), add ammonium formate (582 mg) and 10% Pd/C (200 mg).

  • Heat the reaction mixture to 50°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the title compound.

Expected Outcome: The reaction should yield the product in quantitative amounts (503 mg).[13]

Characterization:

  • NMR (CDCl3): 1.40 (s, 9H); 1.88 (m, 2H); 3.01 (m, 2H); 3.55 (m, 2H); 3.77 (m, 1H); 4.66 (d, 1H).[13]

Protocol 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

This protocol is an intermediate step in the synthesis of aminomethylated 4-fluoropiperidines.[11]

Rationale: This is a nucleophilic substitution reaction where the bromide is displaced by the azide anion. Sodium iodide is used as a catalyst to facilitate the reaction via the Finkelstein reaction, where the more reactive iodide intermediate is formed in situ.

Materials:

  • tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

  • Sodium azide (NaN3)

  • Sodium iodide (NaI)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL).

  • Add sodium azide (0.33 g, 5 mmol) and sodium iodide (0.76 g, 5 mmol).

  • Heat the solution to 130°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over MgSO4.

  • Filter and evaporate the solvent to yield the product.

Visualization of Concepts

Diagram 1: Key Influences of Fluorination on Piperidine Scaffolds

G cluster_properties Physicochemical & Pharmacological Impact Fluorination Strategic Fluorination of Piperidine Ring pKa Modulation of pKa (Basicity) Fluorination->pKa Inductive Effect Metabolism Increased Metabolic Stability (C-F bond strength) Fluorination->Metabolism High Bond Energy Conformation Conformational Restriction (Axial/Equatorial Preference) Fluorination->Conformation Steric/Electronic Effects Binding Altered Binding Interactions (H-bonding) Fluorination->Binding Polarity Change

Caption: Impact of fluorination on piperidine properties.

Diagram 2: Synthetic Workflow Decision Tree

G Start Target Scaffold Selection Q1 Desired Fluorine Position? Start->Q1 Pos3 3-Fluoro Scaffold Q1->Pos3 3-Position Pos4 4-Fluoro Scaffold Q1->Pos4 4-Position PosOther Other (e.g., 2-Fluoro, Multi-Fluoro) Q1->PosOther Other Q2 Stereochemistry Critical? Pos3->Q2 Pos4->Q2 PosOther->Q2 Asymmetric Asymmetric Synthesis (e.g., Chiral Catalyst) Q2->Asymmetric Yes Racemic Racemic Synthesis + Chiral Resolution Q2->Racemic No / Resolution Feasible

Caption: Decision tree for synthetic strategy.

Conclusion

The choice of a fluorinated piperidine scaffold is a multi-faceted decision that requires careful consideration of the desired physicochemical and pharmacological properties. This compound offers a unique combination of features that are advantageous in specific therapeutic areas. However, a thorough understanding of how the positioning of the fluorine atom and other substituents affects pKa, conformation, and metabolic stability is crucial for making an informed choice. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to navigate the complex landscape of fluorinated piperidine scaffolds and accelerate the drug discovery process.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Westfälische Wilhelms-Universität Münster. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Publication Server. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

  • The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Available from: [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated.... Available from: [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Available from: [Link]

  • Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available from: [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. Available from: [Link]

  • PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Available from: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

  • PubMed. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Available from: [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Available from: [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Available from: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available from: [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

  • ACS Publications. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Available from: [Link]

  • RSC Publishing. (n.d.). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Available from: [Link]

  • PubMed. (2024). Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Computational Studies on the Binding of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of computational methodologies for evaluating the binding of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate derivatives. The strategic incorporation of fluorine into piperidine scaffolds can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby influencing their pharmacological profiles.[1] Understanding the conformational behavior and binding interactions of these fluorinated derivatives at a molecular level is paramount for rational drug design.

This guide is structured to provide not just a procedural overview but a causal explanation behind the selection of computational techniques, ensuring a self-validating system of protocols. We will delve into the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations to offer a holistic perspective on predicting and analyzing the binding affinity of these promising compounds.

The Decisive Role of Fluorine in Piperidine Conformation

The introduction of a fluorine atom onto the piperidine ring is not a trivial substitution. Its high electronegativity and small van der Waals radius can lead to profound effects on the molecule's conformational preferences. Computational investigations have revealed that in fluorinated piperidine derivatives, delocalization forces such as charge-dipole interactions and hyperconjugation, along with solvation and solvent polarity, play a major role in stabilizing specific conformations.[2][3] For instance, an axial orientation of the fluorine atom in the piperidine ring is often preferred due to favorable dipole interactions.[4] This conformational rigidity is a key design principle for creating molecular scaffolds with enhanced target specificity.[2][3]

A Comparative Workflow for Assessing Binding Affinity

To objectively compare the binding performance of this compound derivatives with other alternatives, a multi-step computational workflow is essential. This workflow, illustrated below, integrates several techniques to provide a comprehensive understanding of ligand-protein interactions, from initial binding pose prediction to the dynamics and thermodynamics of the binding process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Refinement cluster_2 Phase 3: Quantitative Prediction cluster_3 Phase 4: Structure-Activity Relationship Ligand & Protein Preparation Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Pose Selection Pose Selection Molecular Docking->Pose Selection Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Pose Selection->Molecular Dynamics (MD) Simulation Trajectory Analysis Trajectory Analysis Molecular Dynamics (MD) Simulation->Trajectory Analysis Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory Analysis->Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Comparative Binding Affinity Comparative Binding Affinity Binding Free Energy Calculation (MM/PBSA, MM/GBSA)->Comparative Binding Affinity 3D-QSAR Modeling 3D-QSAR Modeling Comparative Binding Affinity->3D-QSAR Modeling Design of Novel Derivatives Design of Novel Derivatives 3D-QSAR Modeling->Design of Novel Derivatives G Dataset of Ligands with Known Activities Dataset of Ligands with Known Activities Molecular Alignment Molecular Alignment Dataset of Ligands with Known Activities->Molecular Alignment Generation of 3D Molecular Fields (Steric & Electrostatic) Generation of 3D Molecular Fields (Steric & Electrostatic) Molecular Alignment->Generation of 3D Molecular Fields (Steric & Electrostatic) Partial Least Squares (PLS) Analysis Partial Least Squares (PLS) Analysis Generation of 3D Molecular Fields (Steric & Electrostatic)->Partial Least Squares (PLS) Analysis 3D-QSAR Model 3D-QSAR Model Partial Least Squares (PLS) Analysis->3D-QSAR Model Contour Map Generation Contour Map Generation 3D-QSAR Model->Contour Map Generation Design of New Compounds Design of New Compounds Contour Map Generation->Design of New Compounds

Caption: Workflow for 3D-QSAR model development.

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the in-depth analysis of the binding of this compound derivatives. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a comprehensive understanding of the structure-activity relationships governing the binding of these compounds to their biological targets. Furthermore, the application of 3D-QSAR modeling can facilitate the design of novel derivatives with improved potency and selectivity. The strategic use of these computational tools is indispensable in modern drug discovery, enabling a more efficient and rational approach to the development of new therapeutic agents.

References

  • Recent Developments in Free Energy Calculations for Drug Discovery. PMC. [Link]

  • Best practices in free energy calculations for drug design. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers. [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. ResearchGate. [Link]

  • On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]

  • (PDF) Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. ResearchGate. [Link]

  • Binding mode analyses of NAP derivatives as mu opioid receptor selective ligands through docking studies and molecular dynamics simulation. PMC. [Link]

  • Structure and properties of the µ opioid receptor ligands examined in the study. ScienceDirect. [Link]

  • 3D-QSAR. Drug Design Org. [Link]

  • Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. [Link]

  • 3D QSAR | Structure Activity Relationship | Drug Design | Computational Drug Discovery | Dr.H Ismail. YouTube. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • 3D QSAR in Drug Design A Review. Scribd. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). SVU Pedia. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publisher. [Link]

  • MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. OUCI. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. ResearchGate. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B I... Ingenta Connect. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Molecular Docking and Dynamic Simulation Revealed the Potential Inhibitory Activity of Opioid Compounds Targeting the Main Protease of SARS-CoV-2. PMC. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • MM/PBSA. University of Lund. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Fluorinated Protein-Ligand Complexes: A Computational Perspective. PubMed. [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. [Link]

  • (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly (Journal Article). OSTI.GOV. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]

  • Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. MDPI. [Link]

Sources

A Technical Guide to Navigating Off-Target Effects of Novel Compounds Derived from tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the pursuit of novel therapeutics, the potency of a lead compound against its intended target is only one facet of its clinical viability. The oft-neglected aspect, its off-target activity, can be the harbinger of unforeseen toxicities or, in serendipitous instances, novel therapeutic applications. The piperidine scaffold, a privileged structure in medicinal chemistry, is frequently employed to enhance the pharmacological properties of drug candidates.[1] The introduction of fluorine to this scaffold, as seen in the versatile building block tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, is a strategic maneuver to modulate basicity and metabolic stability, often with the goal of improving selectivity and minimizing adverse effects.[2][3]

This guide provides a comparative analysis of the off-target profiles of compounds synthesized using this fluorinated piperidine building block, with a particular focus on the landscape of Janus kinase (JAK) inhibitors. We will explore the causal relationship between structural modifications and selectivity, present experimental workflows for robust off-target profiling, and compare these compounds with established alternatives.

The Fluorinated Piperidine Advantage: A Case Study in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Their dysregulation is implicated in a host of inflammatory and autoimmune disorders. Consequently, JAK inhibitors have emerged as a significant therapeutic class. However, the high degree of homology within the JAK family presents a formidable challenge in achieving selective inhibition, and off-target effects are a primary clinical concern.[4][5] For instance, the first-generation pan-JAK inhibitor, Tofacitinib, while effective, carries warnings for an increased risk of serious heart-related events, cancer, and blood clots, which may be linked to its broad-spectrum activity.[5][6]

The incorporation of a 3-amino-4-fluoropiperidine moiety, derived from this compound, into novel JAK inhibitors aims to enhance selectivity by exploiting subtle differences in the ATP-binding pockets of the JAK isoforms. The fluorine atom can modulate the pKa of the neighboring amino group, influencing hydrogen bonding interactions and overall binding orientation within the kinase domain.[3]

Comparative Off-Target Profile: A Hypothetical Fluoropiperidine-Containing JAK Inhibitor (FP-JAKi) vs. Tofacitinib

To illustrate the potential advantages of this approach, we present a comparative analysis of a hypothetical, next-generation JAK inhibitor, "FP-JAKi," synthesized using our fluoropiperidine building block, against the established pan-JAK inhibitor, Tofacitinib.

TargetFP-JAKi (IC50, nM)Tofacitinib (IC50, nM)[6]Implication of Off-Target Inhibition
JAK1 5 112 Primary Target for anti-inflammatory effect
JAK2 5020Potential for hematological side effects (anemia, thrombocytopenia)[7]
JAK3 151Potential for immunosuppression[7]
TYK2 >1000Not widely reportedInvolvement in IL-12 and IL-23 signaling
hERG >10000>10000Low risk of cardiotoxicity
ROCK1 >50002500Potential for blood pressure modulation
ROCK2 >50001500Potential for blood pressure modulation

This data is illustrative and intended for comparative purposes.

As the table demonstrates, FP-JAKi exhibits significantly improved selectivity for JAK1 over JAK2 and JAK3 compared to Tofacitinib. This enhanced selectivity profile suggests a potentially lower risk of off-target effects associated with the inhibition of JAK2 and JAK3, such as hematological and immunosuppressive adverse events.[7]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of these off-target effects, it is crucial to visualize the affected signaling pathways and the experimental workflows used to assess them.

cluster_JAK1 JAK1 Signaling cluster_JAK2 JAK2 Signaling cluster_Inhibitors Inhibitors JAK1 JAK1 STAT1 STAT1 JAK1->STAT1 Gene_Expression1 Inflammatory Gene Expression STAT1->Gene_Expression1 JAK2 JAK2 STAT5 STAT5 JAK2->STAT5 Erythropoiesis Erythropoiesis STAT5->Erythropoiesis FP_JAKi FP-JAKi FP_JAKi->JAK1 High Potency FP_JAKi->JAK2 Lower Potency Tofacitinib Tofacitinib Tofacitinib->JAK1 Potent Tofacitinib->JAK2 Potent

Caption: Comparative inhibition of JAK1 and JAK2 signaling pathways.

The diagram above illustrates how a more selective inhibitor like FP-JAKi primarily targets the desired JAK1 pathway, while a pan-inhibitor like Tofacitinib potently inhibits both JAK1 and the off-target JAK2 pathway, which is involved in red blood cell production.

Experimental Workflow for Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged approach, combining in silico predictions with a suite of in vitro and cellular assays.

cluster_workflow Off-Target Profiling Workflow In_Silico In Silico Profiling (Predictive Models) Biochemical_Screen Biochemical Kinase Panel (e.g., 400+ kinases) In_Silico->Biochemical_Screen Guide Panel Selection Cellular_Assays Cellular Target Engagement (e.g., NanoBRET, CETSA) Biochemical_Screen->Cellular_Assays Confirm Cellular Activity Safety_Panel In Vitro Safety Panel (e.g., hERG, CYP450) Biochemical_Screen->Safety_Panel Early Safety Assessment Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Cellular_Assays->Phenotypic_Screen Assess Functional Consequences Validation Hit Validation & Dose-Response Cellular_Assays->Validation Phenotypic_Screen->Validation

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl 3-Amino-4-Fluoropiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, ultimately enhancing pharmacological profiles. The precise stereochemical arrangement of the fluorine and amine substituents is often critical for biological activity. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing this valuable building block, with a focus on stereocontrol, efficiency, and scalability. We will delve into three primary approaches: asymmetric hydrogenation of a fluoroenamide, dynamic kinetic asymmetric transamination of a fluoroketone, and a classical debenzylation strategy.

Route 1: Asymmetric Hydrogenation of a Fluoroenamide Intermediate

This contemporary approach leverages a highly stereoselective hydrogenation of a prochiral fluoroenamide to establish the desired syn-relationship between the fluorine and amine groups. The elegance of this route lies in its ability to construct two stereocenters in a single, catalyst-controlled step.

Scientific Rationale and Mechanistic Insights

The key to this strategy is the synthesis of the fluoroenamide precursor, N-(1-(tert-butoxycarbonyl)-5-fluoro-1,2,3,4-tetrahydropyridin-4-yl)benzamide. This is typically prepared from 3-fluoro-4-aminopyridine. The pyridine nitrogen is activated via benzylation, followed by a partial reduction with a hydride source, and subsequent N-protection and benzoylation.

The asymmetric hydrogenation of the tetrahydropyridine core is the cornerstone of this route. Chiral phosphine ligands complexed to a transition metal, typically rhodium or ruthenium, form a chiral catalyst that coordinates to the double bond of the enamide. Hydrogen is then delivered to one face of the double bond, directed by the chiral environment of the catalyst, leading to the formation of the desired stereoisomers with high enantiomeric excess. A critical challenge in this approach is the potential for hydrodefluorination, a side reaction that can be mitigated by careful selection of the catalyst, solvent, and reaction conditions.

Experimental Protocol: Asymmetric Hydrogenation

A detailed protocol for this transformation is described in the work of Philips and Xiang et al. in the Journal of Organic Chemistry (2019).[1][2]

  • Preparation of the Fluoroenamide Precursor:

    • 3-Fluoro-4-aminopyridine is benzoylated to protect the amino group.

    • The pyridine nitrogen is then activated by forming the benzyl pyridinium salt.

    • Partial reduction with sodium borohydride in methanol yields the tetrahydropyridine.

    • The piperidine nitrogen is protected with a Boc group to give N-(1-(tert-butoxycarbonyl)-5-fluoro-1,2,3,4-tetrahydropyridin-4-yl)benzamide.

  • Asymmetric Hydrogenation:

    • To a solution of the fluoroenamide in a suitable solvent (e.g., degassed methanol), a chiral rhodium or ruthenium catalyst with a phosphine ligand is added.

    • The reaction mixture is subjected to hydrogen gas at a specific pressure and temperature.

    • Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.

  • Deprotection:

    • The benzoyl group is removed under standard hydrolytic conditions to yield the free amine.

Visualizing the Pathway: Asymmetric Hydrogenation

Asymmetric_Hydrogenation A 3-Fluoro-4-aminopyridine B N-(1-(tert-butoxycarbonyl)-5-fluoro- 1,2,3,4-tetrahydropyridin-4-yl)benzamide A->B Multi-step (Benzoylation, Benzylation, Reduction, Boc-protection) C tert-Butyl 3-(benzamido)-4-fluoropiperidine- 1-carboxylate B->C Asymmetric Hydrogenation (H2, Chiral Catalyst) D tert-Butyl 3-amino-4-fluoropiperidine- 1-carboxylate C->D Deprotection

Caption: Asymmetric hydrogenation route to the target molecule.

Route 2: Dynamic Kinetic Asymmetric Transamination of a Fluoroketone

This biocatalytic approach offers a green and highly selective alternative for installing the amine functionality. It employs a transaminase enzyme to convert a prochiral fluoroketone into the desired chiral amino-fluoropiperidine, taking advantage of a dynamic kinetic resolution process.

Scientific Rationale and Mechanistic Insights

The synthesis begins with the preparation of the key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This can be achieved through electrophilic fluorination of the corresponding silyl enol ether of tert-butyl 4-oxopiperidine-1-carboxylate using a reagent like Selectfluor.

The core of this route is the enzymatic transamination. A transaminase enzyme, in the presence of an amine donor (e.g., isopropylamine) and its cofactor pyridoxal-5'-phosphate (PLP), catalyzes the transfer of an amino group to the ketone. The reaction proceeds via a dynamic kinetic resolution, where the acidic proton at the C3 position allows for in-situ racemization of the fluoroketone. This enables the enzyme to selectively convert one enantiomer to the desired product, while the other enantiomer continuously epimerizes to the reactive form, theoretically allowing for a quantitative yield of the desired stereoisomer. The stereochemical outcome is dictated by the specific transaminase enzyme used.

Experimental Protocol: Enzymatic Transamination

The following protocol is based on the process developed by Merck chemists.[1][2]

  • Preparation of the Fluoroketone:

    • tert-Butyl 4-oxopiperidine-1-carboxylate is converted to its corresponding TMS-silyl enol ether.

    • Electrophilic fluorination with Selectfluor yields tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

  • Dynamic Kinetic Asymmetric Transamination:

    • In a buffered aqueous solution at a controlled pH, the fluoroketone is mixed with a selected transaminase enzyme, pyridoxal-5'-phosphate (PLP), and an amine donor (e.g., isopropylamine).

    • The reaction is gently agitated at a specific temperature until completion.

    • The product is then extracted from the aqueous phase and purified.

Visualizing the Pathway: Enzymatic Transamination

Enzymatic_Transamination A tert-Butyl 4-oxopiperidine- 1-carboxylate B tert-Butyl 3-fluoro-4-oxopiperidine- 1-carboxylate A->B Electrophilic Fluorination (Selectfluor) C tert-Butyl 3-amino-4-fluoropiperidine- 1-carboxylate B->C Enzymatic Transamination (Transaminase, PLP, Amine Donor)

Caption: Enzymatic transamination route to the target molecule.

Route 3: Catalytic Transfer Hydrogenolysis (Debenzylation)

This more traditional route relies on the removal of a benzyl protecting group from a precursor molecule to unveil the desired primary amine. It is a robust and often high-yielding method, though it may require the prior synthesis of a stereochemically defined precursor.

Scientific Rationale and Mechanistic Insights

This approach starts with a precursor where the amino group is protected as a benzylamine, namely tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate. The stereochemistry of this precursor dictates the final product's stereochemistry.

The debenzylation is typically achieved through catalytic transfer hydrogenation. In this process, a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used in conjunction with a palladium catalyst (e.g., palladium on carbon). The catalyst facilitates the transfer of hydrogen from the donor to the substrate, leading to the cleavage of the carbon-nitrogen bond of the benzyl group and its replacement with a hydrogen atom, thus liberating the primary amine. This method is generally clean and avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: Debenzylation

A representative protocol for this transformation is as follows:[3]

  • Preparation of the Benzylated Precursor:

    • The synthesis of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is required, which can be achieved through various methods, often involving nucleophilic opening of an epoxide or aziridine with benzylamine, followed by fluorination and N-protection.

  • Catalytic Transfer Hydrogenation:

    • To a solution of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate in a protic solvent like methanol, a palladium on carbon catalyst and a hydrogen donor (e.g., ammonium formate) are added.

    • The reaction mixture is heated to a moderate temperature (e.g., 50 °C) and stirred until the reaction is complete.

    • The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the desired product.

Visualizing the Pathway: Debenzylation

Debenzylation A Stereodefined Precursor B tert-Butyl 4-(benzylamino)-3-fluoropiperidine- 1-carboxylate A->B Multi-step Synthesis C tert-Butyl 3-amino-4-fluoropiperidine- 1-carboxylate B->C Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)

Caption: Debenzylation route to the target molecule.

Comparative Analysis of Synthetic Routes

FeatureAsymmetric HydrogenationDynamic Kinetic Asymmetric TransaminationCatalytic Transfer Hydrogenolysis (Debenzylation)
Key Transformation Asymmetric hydrogenation of a fluoroenamideEnzymatic transamination of a fluoroketoneCatalytic debenzylation
Stereocontrol High, catalyst-controlledExcellent, enzyme-controlledDependent on the stereochemistry of the precursor
Overall Yield GoodGood to Excellent (66% reported)[1]Generally high for the debenzylation step (quantitative reported)[3]
Diastereoselectivity GoodExcellent (15:1 dr reported)[1]Dependent on precursor synthesis
Enantioselectivity GoodExcellent (96% ee reported)[1]Dependent on precursor synthesis
Scalability Potentially scalable, catalyst cost can be a factorHighly scalable, enzyme availability and cost are considerationsHighly scalable and cost-effective for the final step
Advantages Convergent, establishes two stereocenters in one stepEnvironmentally friendly (biocatalysis), high selectivity, mild conditionsRobust and reliable final step, avoids high-pressure hydrogenation
Disadvantages Risk of hydrodefluorination, requires synthesis of a complex precursor, catalyst screening may be necessaryRequires screening of enzyme libraries, potential for substrate/product inhibitionRequires a potentially lengthy synthesis of the stereodefined precursor

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the research or development program.

  • The Asymmetric Hydrogenation route offers an elegant and convergent approach for establishing the desired stereochemistry in a single step, making it attractive for laboratory-scale synthesis and rapid exploration of structure-activity relationships.

  • The Dynamic Kinetic Asymmetric Transamination represents a state-of-the-art, green chemistry approach that provides excellent stereoselectivity and is well-suited for large-scale, cost-effective production, provided a suitable enzyme can be identified and sourced.

  • The Debenzylation route is a classic and reliable method for the final deprotection step. Its overall efficiency is heavily reliant on the accessibility of the stereochemically pure benzyl-protected precursor.

For drug development professionals, the enzymatic route is particularly compelling due to its high selectivity, operational simplicity, and alignment with green chemistry principles, making it a strong candidate for process development and manufacturing. Researchers may find the asymmetric hydrogenation route to be a versatile tool for accessing a range of stereoisomers for initial biological evaluation.

References

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Philips, E. A., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. Available at: [Link]

Sources

Benchmarking new kinase inhibitors against those with tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the objective comparison of novel kinase inhibitors against established compounds featuring the tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate scaffold and its analogs. It is designed for researchers, scientists, and drug development professionals to facilitate rigorous evaluation and informed decision-making in the competitive landscape of kinase inhibitor discovery.

Introduction: The Evolving Challenge of Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] This has driven medicinal chemists to explore novel chemical space and develop scaffolds that can confer both high potency and a desirable selectivity profile.

One such privileged scaffold in modern drug discovery is the substituted piperidine ring. Its three-dimensional structure allows for precise orientation of substituents to engage with specific pockets within the kinase active site. The incorporation of fluorine, as seen in the This compound moiety, is a strategic choice to modulate physicochemical properties such as basicity (pKa) of the nearby amino group, metabolic stability, and membrane permeability, thereby enhancing drug-like characteristics.[3][4]

This guide will use established piperidine-containing kinase inhibitors as a benchmark to outline a robust, multi-faceted strategy for evaluating the next generation of kinase-targeted therapeutics. We will delve into the critical experimental workflows and data analysis required to build a compelling case for a new candidate's superiority or differentiation.

The Benchmark: Piperidine-Containing Kinase Inhibitors

While a specific blockbuster drug may not feature the exact this compound moiety, numerous highly successful kinase inhibitors incorporate a piperidine ring, demonstrating its value. For this guide, we will consider the principles embodied by this scaffold by referencing two landmark inhibitors: Ibrutinib (a Bruton's tyrosine kinase (BTK) inhibitor) and Tofacitinib (a Janus kinase (JAK) inhibitor).[5][6][7]

  • Ibrutinib (Imbruvica™) contains a piperidine ring that positions its pyrazolopyrimidine core within the BTK active site.[5][8][9] Its covalent mechanism, targeting a cysteine residue, leads to potent and sustained inhibition.[10] The piperidine scaffold is crucial for maintaining the optimal geometry for this covalent interaction and for overall binding affinity.

  • Tofacitinib (Xeljanz®) utilizes a piperidine ring to present its pyrrolopyrimidine core to the JAK ATP-binding site.[6][7][11] This non-covalent inhibitor demonstrates how the piperidine group can be decorated to achieve desired selectivity across the JAK family isoforms.[12]

The rationale for using such scaffolds is clear: they provide a rigid, well-defined framework that can be stereochemically controlled to optimize interactions with the kinase hinge region, solvent front, and allosteric pockets, thereby driving potency and selectivity.

Head-to-Head Comparison: A Framework for Benchmarking

A rigorous benchmarking process is essential to understand the true potential of a novel kinase inhibitor. This involves comparing its performance across several key parameters against the established benchmark compounds.

Key Performance Metrics for Comparison
MetricBenchmark: Ibrutinib (BTK)Benchmark: Tofacitinib (JAK1/3)New Inhibitor Candidate (e.g., "NKI-1")Rationale & Importance
Target Kinase(s) Bruton's Tyrosine Kinase (BTK)[5]JAK1, JAK3 (less potent on JAK2)[12]User-defined (e.g., TRKA)Defines the therapeutic indication and potential for on-target toxicity.
Mechanism of Action Covalent, Irreversible[10]ATP-Competitive, Reversible[7]User-defined (e.g., Allosteric)Dictates duration of action, potential for resistance mutations, and dosing regimen.
Biochemical Potency (IC50) ~0.5 nM for BTK[5]~1 nM for JAK3, ~20 nM for JAK2[12]<10 nM (Hypothetical Data)A primary measure of intrinsic inhibitory activity against the purified enzyme.
Cellular Potency (EC50) ~11 nM in B-cell lines[5]Varies by cell type and cytokine stimulation<50 nM (Hypothetical Data)Measures activity in a biological context, accounting for cell permeability and target engagement.
Kinase Selectivity Inhibits other kinases with a homologous cysteine (e.g., ITK, TEC, EGFR)[5]Pan-JAK inhibitor with selectivity for JAK1/3 over JAK2[12]High selectivity over 400+ kinasesCritical for minimizing off-target side effects. A narrow profile is often desired.
Target Engagement in Cells Confirmed via cellular assaysConfirmed via cellular assaysConfirmed via CETSA (ΔTm > 2°C)Provides direct evidence that the inhibitor binds to its intended target in a physiological setting.[13]
Benchmarking Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive benchmarking of a new kinase inhibitor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Evaluation A Novel Kinase Inhibitor (NKI-1) Synthesis & QC B Biochemical Kinase Assay (Determine IC50 vs. Target) A->B C Broad Kinome Selectivity Screen (e.g., 468-kinase panel) B->C E Cellular Potency Assay (Determine EC50 in relevant cell line) C->E Selectivity Data Informs Cell Line Choice D Benchmark Inhibitor (e.g., Ibrutinib) D->B D->C F Target Engagement Assay (CETSA) (Confirm binding to target in cells) E->F G Downstream Signaling Analysis (Western Blot for p-Substrate) F->G F->G Target Engagement Confirms Mechanism H ADME/Tox Profiling G->H Cellular Activity Justifies In Vivo Studies I In Vivo Efficacy Studies (e.g., Xenograft model) H->I J Go/No-Go Decision for IND I->J

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Experimental Protocols for Robust Benchmarking

To ensure data integrity and reproducibility, standardized and validated protocols are paramount. Below are detailed methodologies for two essential assays in the benchmarking workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[14] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Scientific Rationale: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. The use of a luminescence-based ATP detection reagent like ADP-Glo™ provides a robust and reliable readout of kinase activity.[15]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the new kinase inhibitor (NKI-1) and the benchmark inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM). Final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2.5 µL of the target kinase (e.g., recombinant BTK enzyme) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Termination of Reaction:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the appropriate peptide substrate and ATP at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

G A 1. Add Inhibitor (Serial Dilutions) B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (Inhibitor-Kinase Binding) B->C D 4. Add ATP/Substrate Mix (Start Reaction) C->D E 5. Incubate at 30°C D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Read Luminescence G->H I 9. Plot Data & Calculate IC50 H->I

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement of a compound in a cellular environment.[13][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17]

Scientific Rationale: Unlike indirect measures of target engagement (e.g., monitoring downstream substrate phosphorylation), CETSA provides direct evidence of a physical interaction between the inhibitor and its target protein within intact cells. This is crucial for confirming that the observed cellular effects are due to on-target activity.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a human B-cell lymphoma line for a BTK inhibitor) to ~80% confluency.

    • Treat the cells with the new kinase inhibitor (NKI-1) at a fixed concentration (e.g., 10x the cellular EC50) or with a vehicle control (DMSO) for 2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or ELISA.

    • Run samples on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with a primary antibody specific to the target kinase (e.g., anti-BTK antibody). Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and inhibitor-treated samples, plot the percentage of soluble target protein remaining against the temperature.

    • A shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

G A 1. Treat Cells with Inhibitor or Vehicle B 2. Harvest & Aliquot Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot Analysis (Quantify Target Protein) F->G H 8. Plot Melting Curves & Analyze Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Perspectives

Benchmarking a novel kinase inhibitor is not merely about demonstrating superior potency. It is about building a comprehensive data package that characterizes its selectivity, confirms its mechanism of action in a relevant biological context, and provides a clear rationale for its potential therapeutic advantage. By employing a systematic approach that combines robust in vitro assays with definitive cellular target engagement studies like CETSA, researchers can confidently identify and advance the most promising candidates.

The future of kinase inhibitor development will likely focus on targeting novel allosteric sites, developing covalent inhibitors for non-cysteine residues, and creating bifunctional molecules like PROTACs. The fundamental principles of rigorous, multi-parametric benchmarking outlined in this guide will remain essential for validating these innovative therapeutic strategies and ultimately delivering safer, more effective medicines to patients.

References

  • ResearchGate. (n.d.). Structure of the BTK covalent inhibitor ibrutinib (15) and its PROTAC... Retrieved from [Link]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 9(7), 985-1001. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of Bruton's tyrosine kinase inhibitors. ibrutinib... Retrieved from [Link]

  • Chodera, J. D., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3806-3820. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of Tofacitinib 1, Lead Compound 2, and Novel JAK3 Inhibitors... Retrieved from [Link]

  • Rye, C. S., & Baell, J. B. (2018). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Acta Crystallographica Section D: Structural Biology, 74(Pt 8), 754-765. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of tofacitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ibrutinib. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... Retrieved from [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • PubMed Central. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • PubMed Central. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Novel Drug Approvals for 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2024). Tyrosine Kinase Inhibitors & Neuroendocrine Tumors" • 2024 LACNETS Event. Retrieved from [Link]

  • Medscape. (2026). Tyrosine Kinase 2 Inhibitor Shows Benefit for Atopic Dermatitis in Phase 2 Study. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS No. 1334414-00-4). As a specialized chemical intermediate, its handling and disposal require a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety principles.

Disclaimer: This guide synthesizes best practices and regulatory information. However, it is not a substitute for the compound-specific Safety Data Sheet (SDS), which you must consult before handling. Always operate in accordance with your institution's Environmental Health & Safety (EHS) department protocols and adhere to all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Waste Characterization

The foundational step in safe disposal is understanding the material's intrinsic hazards. While a specific, comprehensive SDS for this exact CAS number is not publicly available, data from closely related fluorinated aminopiperidine analogs suggest a consistent hazard profile. Laboratory personnel should treat all waste chemicals, especially novel or specialized reagents, as hazardous unless confirmed otherwise by a safety professional.[3]

The primary principle is to manage chemical waste from "cradle-to-grave," a framework established by the Resource Conservation and Recovery Act (RCRA).[1] This means waste is regulated from the moment it is generated until its final, safe disposal.[4]

Table 1: Anticipated Hazard Profile

Hazard Category GHS Hazard Statement (Code) Precautionary Notes
Acute Toxicity, Oral H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5]
Skin Corrosion/Irritation H315: Causes skin irritation Wash skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage/Irritation H319: Causes serious eye irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Based on this profile, this compound waste must be classified as Solid Organic Hazardous Waste . It should never be disposed of down the drain or in regular trash.[7]

Personnel Protection and Safety Measures

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. Protects against dust particles and potential splashes causing serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation or harmful effects.[8]
Body Protection Standard laboratory coat. Protects skin and clothing from contamination.[9]

| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides primary respiratory protection from dust inhalation. |

Engineering Control: All handling and preparation of this waste for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization Protocol

Proper segregation is paramount to prevent dangerous chemical reactions. Never mix incompatible waste streams.[10]

Step-by-Step Containerization:

  • Identify the Waste Stream: This compound is a solid, non-reactive, halogenated organic chemical. It must be segregated into the "Solid Hazardous Waste" or "Halogenated Organic Solid Waste" stream, as defined by your institution's EHS program.

  • Select a Compatible Container: Use a clearly marked, sealable, and durable container. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal. The container must be in good condition and free of leaks.[4][11] Do not use metal containers for any chemical waste that could be corrosive.[9]

  • Properly Label the Container: As soon as the first portion of waste is added, affix a hazardous waste label provided by your EHS department.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful").

    • The date accumulation started.

  • Keep the Container Closed: The waste container must remain sealed at all times except when adding waste.[3][4] This prevents the release of vapors or dust.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[4][9] The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[3][11]

Step-by-Step Disposal Workflow

The disposal of chemical waste is a regulated process that culminates in collection by a licensed hazardous waste handler. The following workflow outlines the decision-making and operational steps.

Disposal_Workflow Start Material Identified for Discard Assess 1. Hazard Assessment - Consult Compound SDS - Review Institutional EHS Protocols Start->Assess Characterize 2. Characterize & Segregate Waste (Solid Organic Hazardous Waste) Assess->Characterize Containerize 3. Select & Label Compatible Container - Affix Hazardous Waste Tag - List all contents Characterize->Containerize Store 4. Store in Designated SAA - Ensure secondary containment - Keep container sealed Containerize->Store Request 5. Arrange for Disposal - Submit waste pickup request to EHS Store->Request Decontaminate 6. Decontaminate Empty Container (Post-Pickup) Request->Decontaminate

Caption: Decision workflow for the disposal of this compound.

Procedure:

  • Hazard Assessment: Before generating the waste, review the SDS and your lab's specific chemical hygiene plan.

  • Segregation and Containerization: Following the protocol in Section 3, place the waste solid into its designated, properly labeled container.

  • Storage: Secure the sealed container in your lab's Satellite Accumulation Area. Do not exceed storage time limits or volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste) set by regulations.[3][4]

  • Request Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.[3][4]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.

Decontamination of Empty Containers

A container that once held this chemical is not considered regular trash until it has been properly decontaminated.

  • Procedure: Once all material has been removed, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinseate: Crucially, this rinseate must be collected and disposed of as liquid hazardous waste.[3] It should be placed in a designated liquid hazardous waste container, never poured down the drain.

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove all hazardous labels.[3] The clean, unlabeled container can then typically be disposed of in regular laboratory glass or plastic recycling, per your institution's policy.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Small Solid Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE outlined in Table 2.

  • Containment: Gently sweep up the solid material, avoiding the creation of dust.[12] Use absorbent pads if a solvent is used for cleaning.

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

By adhering to these structured procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • This compound | CAS:1334414-00-4. Ark Pharma Scientific Limited.
  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone.
  • tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate.
  • The Federal EPA Hazardous Waste Regulations Are Found Where?. (2024). CountyOffice.org.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency.
  • Hazardous Waste. US Environmental Protection Agency.
  • tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate.
  • tert-butyl (3S,4R)
  • tert-Butyl (3R,4S)
  • tert-butyl (3S,4R)
  • tert-butyl (3R,4R)
  • (3S,4S)
  • (3R,4S)
  • JQ-5313 p.
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • tert-butyl (3S,4R)
  • (3R,4R)
  • tert-butyl (3R,4R)

Sources

Navigating the Safe Handling of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1416450-71-3). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for handling structurally similar compounds, such as other piperidine derivatives, and general laboratory safety protocols.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Skin Corrosion/Irritation: Similar piperidine compounds are known to cause skin irritation and burns[1][2][3].

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious and potentially irreversible damage[1][2].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[3][4].

  • Harmful if Swallowed: Ingestion may be harmful[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must comply with EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles that can cause serious eye damage[1][2][5][6][7]. A face shield is recommended when there is a significant splash hazard[2][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard[2][5][6].Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns[1][2]. It is crucial to check the breakthrough time and permeation rate of the glove material.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory[2]. For larger quantities, a chemical-resistant apron should be considered.Minimizes skin exposure to the chemical[2].
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood[6][9]. If dust or aerosols are generated, a respirator with an appropriate filter (e.g., P95 or P1) should be used[4].Prevents inhalation of potentially harmful dust or vapors[3][4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[6][9].

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[6].

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Ventilation Work in Fume Hood Weigh Carefully Weigh Compound Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Use Spatula Decontaminate Decontaminate Surfaces & Glassware Transfer->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE end RemovePPE->end start start->Prep

Caption: A streamlined workflow for the safe handling of this compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel.

  • Cleaning: Clean any spills immediately with an inert absorbent material[5].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[10].

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[10].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable gloves, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container[10].

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service[4]. Do not dispose of it down the drain or in regular trash[1]. Contaminated packaging should be disposed of as unused product[4][10].

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their work.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
  • tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% - Advanced ChemBlocks. (n.d.).
  • This compound | CAS:1334414-00-4. (n.d.).
  • JQ-5313 p.1 - Safety Data Sheet. (2023, June 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • MSDS of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate. (n.d.).
  • (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet - Jubilant Ingrevia Limited. (2021, February 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 8).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Tin(II) chloride dihydrate - PENTA. (2023, April 24).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.